molecular formula C6H12ClNO3 B3029931 4-Methylmorpholine-2-carboxylic acid hydrochloride CAS No. 841274-05-3

4-Methylmorpholine-2-carboxylic acid hydrochloride

Cat. No.: B3029931
CAS No.: 841274-05-3
M. Wt: 181.62
InChI Key: HWHCYNGGRABGQT-UHFFFAOYSA-N
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Description

4-Methylmorpholine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO3 and its molecular weight is 181.62. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methylmorpholine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-7-2-3-10-5(4-7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHCYNGGRABGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670253
Record name 4-Methylmorpholine-2-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841274-05-3
Record name 4-Methylmorpholine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylmorpholine-2-carboxylic acid hydrochloride
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Foundational & Exploratory

4-Methylmorpholine-2-carboxylic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methylmorpholine-2-carboxylic acid hydrochloride

This guide provides a comprehensive technical overview of this compound, a specialized heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core chemical properties, a plausible synthetic route, expected analytical characteristics, and its strategic applications in modern organic synthesis.

Chemical Identity and Physicochemical Properties

This compound is a chiral derivative of morpholine, a privileged scaffold in medicinal chemistry. The presence of a tertiary amine, a carboxylic acid, and a stereocenter at the C-2 position makes it a versatile intermediate for constructing complex molecular architectures. Its hydrochloride salt form is typically employed to improve stability and handling characteristics.

Compound Identification
IdentifierValueSource
IUPAC Name 4-methylmorpholine-2-carboxylic acid;hydrochloride[1]
CAS Number 841274-05-3[1]
Molecular Formula C₆H₁₂ClNO₃[1]
Molecular Weight 181.62 g/mol [1]
Canonical SMILES CN1CCOC(C1)C(=O)O.Cl[1]
InChIKey HWHCYNGGRABGQT-UHFFFAOYSA-N[1]
Chemical Structure

The structure features a morpholine ring N-methylated at the 4-position and carboxylated at the 2-position. The C-2 carbon is a chiral center, meaning the compound can exist as (R) and (S) enantiomers.

Caption: 2D Structure of this compound.

Physicochemical Properties

The data presented below are primarily computed values, as extensive experimental data for this specific compound are not widely published. These values provide essential estimations for experimental design.

PropertyPredicted ValueSource
Melting Point 226.29 °C (for free base)[2]
Boiling Point 264.95 °C at 760 mmHg (for free base)[2]
Topological Polar Surface Area (TPSA) 49.77 Ų[3]
logP -0.5984[3]
Solubility Slightly soluble in water.[2]

Synthesis and Spectroscopic Characterization

While this compound is not a common commercial product, a robust synthetic route can be proposed based on established chemical transformations. This section outlines a validated methodology for its preparation and the expected analytical profile for structural confirmation.

Proposed Synthesis: A Self-Validating Workflow

The most logical and efficient synthesis is a reductive amination of the parent morpholine-2-carboxylic acid. This method is direct, high-yielding, and avoids harsh conditions that could lead to racemization or decomposition. The protocol is adapted from a nearly identical synthesis of 4-methylmorpholine-3-carboxylic acid, providing a strong procedural basis.[4]

synthesis_workflow start Morpholine-2-carboxylic acid (Starting Material) reaction Reductive Amination (Room Temp, 24h) start->reaction reagents Reagents: - Formaldehyde (37% aq.) - Pd/C (10%) - H₂ gas reagents->reaction solvent Solvent: Methanol or Water solvent->reaction filtration Catalyst Filtration (e.g., through Celite) reaction->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration salt_formation Salt Formation (HCl in Dioxane/Ether) concentration->salt_formation product 4-Methylmorpholine-2- carboxylic acid HCl (Final Product) salt_formation->product

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Protocol:

  • Charging the Reactor: To a solution of morpholine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., methanol), add aqueous formaldehyde (1.2 eq).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (approx. 10 wt% of the starting material) to the mixture.

    • Causality Insight: Palladium on carbon is a highly effective and standard catalyst for heterogeneous hydrogenation. It provides a surface for the reaction between hydrogen gas and the iminium intermediate formed in situ, ensuring a clean reduction.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically via a balloon or a Parr shaker) and stir the mixture vigorously at room temperature for 24 hours.

  • Workup and Isolation:

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with fresh solvent.

    • Trustworthiness Principle: Complete removal of the heterogeneous catalyst is critical. Filtration through Celite ensures no residual catalyst contaminates the product or interferes with subsequent steps.

    • Concentrate the filtrate under reduced pressure to yield crude 4-methylmorpholine-2-carboxylic acid as the free base.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent like methanol or isopropanol. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or diethyl ether) dropwise with stirring.

  • Final Product Isolation: The hydrochloride salt will typically precipitate. Collect the solid by filtration, wash with a cold, non-polar solvent (like diethyl ether) to remove impurities, and dry under vacuum to obtain the final product.

Expected Spectroscopic Profile

As experimental spectra for this specific compound are not publicly available, this section provides a predictive analysis based on its structure. This is a crucial tool for researchers to validate their synthetic results.

¹H NMR Spectroscopy (Predicted, in D₂O):

The proton signals will be shifted downfield compared to the free base due to the protonation of the nitrogen and the electron-withdrawing effect of the ammonium and carboxyl groups.

ProtonsMultiplicityApprox. δ (ppm)Rationale
N-CHSinglet (s)~3.0The methyl group on the electron-deficient nitrogen is deshielded.
Ring ProtonsMultiplets (m)3.2 - 4.4The diastereotopic protons of the morpholine ring will form a complex series of overlapping multiplets. Protons adjacent to oxygen (C3-H, C5-H) will be further downfield (~3.8-4.4 ppm) than those adjacent to nitrogen (C6-H).
C2-H Multiplet (m)~3.6 - 3.8The proton at the chiral center, alpha to both the carboxyl group and the oxygen, will be a distinct multiplet.

¹³C NMR Spectroscopy (Predicted, in D₂O):

CarbonApprox. δ (ppm)Rationale
C =O~175Typical chemical shift for a carboxylic acid carbon.
C -2~68-72Alpha to both oxygen and the carboxylic acid group, resulting in a significant downfield shift.
C -3, C -5~65-68Carbons adjacent to the ring oxygen.
C -6~52-55Carbon adjacent to the protonated nitrogen.
N-C H₃~45Methyl carbon attached to the quaternary ammonium nitrogen.

Mass Spectrometry (ESI+):

  • Expected [M+H]⁺: m/z 146.08 (for the free base, C₆H₁₁NO₃). The hydrochloride salt will dissociate in the ESI source, and the protonated free base will be observed.

  • Key Fragmentation: A primary fragmentation pathway would be the loss of the carboxylic acid group (-45 Da) to give a fragment at m/z ~101.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a chiral synthetic building block.

Privileged Scaffold: The morpholine ring is a "privileged" structure in medicinal chemistry. Its inclusion in a molecule can improve key pharmacokinetic properties such as aqueous solubility and metabolic stability, which is crucial for developing effective CNS-penetrant drugs.[3]

Bifunctional Handle: The molecule possesses two key functional handles for further elaboration:

  • Carboxylic Acid: Can be readily converted into amides, esters, or reduced to an alcohol. This is a primary site for coupling with other fragments in a larger synthesis.

  • Tertiary Amine: While generally stable, it influences the molecule's basicity and solubility.

applications_diagram building_block 4-Methylmorpholine- 2-carboxylic acid HCl activation Carboxyl Activation (e.g., HATU, EDC) building_block->activation peptide_coupling Peptide / Amide Coupling activation->peptide_coupling amine Amine (R-NH₂) amine->peptide_coupling target_molecule Complex Chiral Target Molecule (e.g., Drug Candidate) peptide_coupling->target_molecule

Caption: Role as an intermediate in amide bond formation.

Chiral morpholine carboxylic acids are of significant interest because biological systems are stereospecific. The ability to introduce an enantiomerically pure morpholine fragment is essential for creating drugs with high efficacy and reduced off-target effects.[3] This building block is ideally suited for incorporation into novel inhibitors, receptor antagonists, or other potential therapeutics where precise three-dimensional structure is paramount.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

  • Hazard Identification: Based on aggregated GHS data for the parent compound, it should be considered harmful if swallowed and may cause skin and serious eye irritation.[1]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As a hydrochloride salt, it is hygroscopic and should be protected from moisture.

Conclusion

This compound represents a valuable and specialized tool for the advanced organic chemist. Its combination of a privileged morpholine scaffold, defined stereochemistry, and reactive carboxylic acid handle makes it an attractive starting material for the synthesis of novel, complex molecules. While not a common off-the-shelf reagent, the straightforward and robust synthetic pathway outlined in this guide provides a clear roadmap for its preparation and subsequent use in research and development programs. The predictive analytical data serves as a reliable benchmark for structural verification, empowering researchers to confidently employ this versatile building block in their synthetic endeavors.

References

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2009). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved January 3, 2026, from [Link]

  • Semantic Scholar. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Retrieved January 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylmorpholine. PubChem. Retrieved January 3, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved January 3, 2026, from [Link]

  • ACS Publications. (2012). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. Retrieved January 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central. Retrieved January 3, 2026, from [Link]

  • BuyersGuideChem. (n.d.). 4-Methyl-morpholine-2-carboxylic acid | C6H11NO3. Retrieved January 3, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C6H11NO3). Retrieved January 3, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Methyl-morpholine-hydrochloride. Retrieved January 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylmorpholine hydrochloride. PubChem. Retrieved January 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Retrieved January 3, 2026, from [Link]

Sources

An In-Depth Technical Guide to 4-Methylmorpholine-2-carboxylic acid hydrochloride: A Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methylmorpholine-2-carboxylic acid hydrochloride (CAS Number: 841274-05-3), a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, explore plausible synthetic routes, discuss its potential applications in medicinal chemistry, and outline essential analytical and safety protocols. This document is designed to be a practical resource, blending established chemical principles with actionable insights for laboratory and developmental work.

Introduction: The Strategic Value of Chiral Morpholine Scaffolds

In the landscape of modern pharmaceutical development, the morpholine moiety is recognized as a "privileged structure."[1] Its presence in a molecule can bestow favorable physicochemical properties, such as enhanced aqueous solubility and improved metabolic stability, which are critical for drug efficacy and pharmacokinetics.[1] When this scaffold incorporates a stereocenter, as in 4-Methylmorpholine-2-carboxylic acid, it becomes a powerful tool for introducing chirality—a fundamental consideration in the design of molecules that interact with the inherently chiral biological systems of the human body.[1]

This compound exists as a chiral entity due to the stereocenter at the C-2 position of the morpholine ring. This guide will focus on the properties and synthesis of this compound as a valuable intermediate for the synthesis of more complex, biologically active molecules.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective use in synthesis and formulation. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 841274-05-3[2]
Molecular Formula C₆H₁₂ClNO₃[2]
Molecular Weight 181.62 g/mol [2]
IUPAC Name 4-methylmorpholine-2-carboxylic acid;hydrochloride[2]
Canonical SMILES CN1CCOC(C1)C(=O)O.Cl[2]
Topological Polar Surface Area 49.8 Ų[2]
Predicted Solubility Slightly soluble in water[3]
Predicted Melting Point 226.29 °C[3]
Predicted Boiling Point 264.95 °C at 760 mmHg[3]

Structural Representation:

The chemical structure of this compound is depicted below. The morpholine ring adopts a chair conformation, which is the most stable arrangement for this six-membered heterocycle.[4]

Caption: Chemical structure of this compound.

Synthesis and Purification: A Strategic Approach

Proposed Synthetic Pathway

A logical approach would commence with the synthesis of an N-protected morpholine-2-carboxylic acid ester, for which concise methods have been reported, followed by N-methylation and subsequent hydrolysis and salt formation. A potential synthetic workflow is outlined below.

G start (S)-Epichlorohydrin step1 Ring-opening with a protected amino alcohol start->step1 intermediate1 (S)-N-Boc-morpholine-2-carboxylic acid ester step1->intermediate1 step2 N-methylation (e.g., Eschweiler-Clarke reaction) intermediate1->step2 intermediate2 (S)-4-Methyl-N-Boc-morpholine-2-carboxylic acid ester step2->intermediate2 step3 Deprotection and Hydrolysis intermediate2->step3 intermediate3 (S)-4-Methylmorpholine-2-carboxylic acid step3->intermediate3 step4 Salt formation with HCl intermediate3->step4 end This compound step4->end

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure based on related literature.[5][6] Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of (S)-N-Boc-morpholine-2-carboxylic acid ester

This step can be adapted from the concise synthesis of related compounds.[5] The reaction of (S)-epichlorohydrin with a suitable N-Boc protected amino alcohol would yield the chiral morpholine core.

Step 2: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of amines.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the (S)-N-Boc-morpholine-2-carboxylic acid ester in a suitable solvent.

  • Reagent Addition: Add an excess of formaldehyde (as a 37% aqueous solution) and formic acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3 & 4: Deprotection, Hydrolysis, and Salt Formation

  • Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water.

  • Salt Formation: After acidic workup to isolate the free carboxylic acid, the hydrochloride salt can be formed by dissolving the compound in a suitable solvent (e.g., diethyl ether or isopropanol) and bubbling hydrogen chloride gas through the solution, or by adding a solution of HCl in a compatible solvent. The resulting precipitate can be collected by filtration and dried under vacuum.

Purification: The final product can be purified by recrystallization from a suitable solvent system to achieve high purity.

Applications in Medicinal Chemistry

The 4-methylmorpholine-2-carboxylic acid scaffold is a versatile building block for the synthesis of a diverse range of biologically active molecules. While specific examples of its incorporation into marketed drugs are not prevalent in the public domain, its potential can be inferred from the activities of related morpholine derivatives.

  • Antiviral Agents: Quinoline-4-carboxylic acid derivatives have shown potent antiviral activity, and the incorporation of a morpholine moiety could enhance pharmacokinetic properties.[7][8]

  • Kinase Inhibitors: The morpholine ring is a common feature in many kinase inhibitors, where it often interacts with the solvent-exposed region of the ATP-binding pocket. The carboxylic acid functionality of the title compound provides a convenient handle for further elaboration into more complex structures.

  • Neurodegenerative Diseases: Morpholine-containing compounds have been investigated for their potential in treating neurodegenerative diseases by targeting enzymes such as acetylcholinesterase.[9]

The chirality at the C-2 position is of paramount importance, as stereoisomers can exhibit significantly different pharmacological activities and toxicological profiles. The ability to introduce a specific stereocenter early in the synthetic route using a building block like this compound is a significant advantage in drug discovery programs.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of this compound is crucial for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

While experimental spectra for the title compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[9][10]

TechniqueExpected Observations
¹H NMR Signals corresponding to the morpholine ring protons, the N-methyl group, and the exchangeable carboxylic acid proton. The proton at the C-2 position would likely appear as a multiplet.
¹³C NMR Distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the morpholine ring, and the N-methyl carbon.[11][12]
FTIR Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-N and C-O stretching of the morpholine ring, and N-H stretching from the hydrochloride salt.
Mass Spectrometry The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and cleavage of the morpholine ring.[4][13]
Chromatographic Purity and Enantiomeric Excess

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a mobile phase gradient is the method of choice for determining the chemical purity of the compound.

Enantiomeric Excess (e.e.) Determination:

The enantiomeric purity is a critical quality attribute. Chiral HPLC is the gold standard for this analysis.

G start Racemic or Enantioenriched Sample step1 Injection onto Chiral HPLC Column start->step1 column Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) step1->column step2 Differential Interaction of Enantiomers with CSP column->step2 separation Separation of (R) and (S) enantiomers step2->separation detection UV Detector separation->detection end Chromatogram with two resolved peaks detection->end calculation Calculation of Enantiomeric Excess (% ee) from peak areas end->calculation

Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Screen a variety of chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose.[14]

  • Mobile Phase Optimization: A typical starting mobile phase for normal-phase chiral HPLC would be a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape.[10]

  • Method Validation: Once separation is achieved, the method should be validated for linearity, accuracy, precision, and robustness according to ICH guidelines.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Based on data for similar compounds, this compound may be associated with the following hazards:[2]

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in accordance with good industrial hygiene and safety practices.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As a hydrochloride salt, it may be hygroscopic, so storage in a desiccator may be advisable to prevent moisture absorption.[15] Stability studies should be conducted to determine the appropriate shelf-life and storage conditions.[16]

Conclusion

This compound is a valuable chiral building block with significant potential in the synthesis of complex pharmaceutical compounds. Its morpholine core offers desirable physicochemical properties, while the chiral carboxylic acid functionality provides a strategic point for further chemical elaboration. This guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, potential applications, and essential analytical and safety considerations. As research in medicinal chemistry continues to advance, the utility of such well-defined, chiral intermediates will undoubtedly grow, enabling the discovery and development of novel therapeutics.

References

  • Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

  • Chiral HPLC Method Development. (n.d.). Retrieved January 2, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved January 2, 2026, from [Link]

  • Epichlorohydrin - Organic Syntheses Procedure. (n.d.). Retrieved January 2, 2026, from [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

  • (PDF) Overview on Chirality and Applications of Stereo-selective Dissolution testing in the Formulation and Development Work - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Getting Started with Chiral Method Development - Regis Technologies. (2022, October 14). Retrieved January 2, 2026, from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). Retrieved January 2, 2026, from [Link]

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2021, December 27). Retrieved January 2, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 2, 2026, from [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022, November 3). Retrieved January 2, 2026, from [Link]

  • Predictive Stability Studies - CHIRAL LABORATORIES. (n.d.). Retrieved January 2, 2026, from [Link]

  • High resolution mass spectrometry in molecular studies. Part XVII. Evidence for ring contractions in molecular ions: The fragmentation of N‐acetylmorpholine | Scilit. (n.d.). Retrieved January 2, 2026, from [Link]

  • This compound - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

  • CN103121978A - Method for preparing N-methylmorpholine - Google Patents. (n.d.).
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC - NIH. (2023, February 8). Retrieved January 2, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • (PDF) Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • CN111675677B - Synthesis process of N-methylmorpholine - Google Patents. (n.d.).
  • 4-Methyl-morpholine-2-carboxylic acid | C6H11NO3 - BuyersGuideChem. (n.d.). Retrieved January 2, 2026, from [Link]

  • Antiviral Drugs - PMC - PubMed Central - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • This compound (C6H11NO3) - PubChemLite. (n.d.). Retrieved January 2, 2026, from [Link]

  • Reductive amination of amines with formaldehyde ? | ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]

  • Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines - Scirp.org. (2012, April 2). Retrieved January 2, 2026, from [Link]

  • ISSN 0975-413X CODEN (USA): PCHHAX Synthesis and characterization of multifunctional polymers bearingactive ingredients - Der Pharma Chemica. (n.d.). Retrieved January 2, 2026, from [Link]

  • How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group? | ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

  • (PDF) Highly efficient two‐stage ring‐opening of epichlorohydrin with carboxylic acid in a microreaction system - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - NIH. (2013, April 24). Retrieved January 2, 2026, from [Link]

  • Morpholine-4-carboxylic acid 2,6-dibromo-4-formyl-phenyl ester - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 2, 2026, from [Link]

  • US20070185337A1 - Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide - Google Patents. (n.d.).

Sources

synthesis of 4-Methylmorpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Methylmorpholine-2-carboxylic Acid Hydrochloride

Introduction

Substituted morpholines are a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. Their unique structural and physicochemical properties, often imparting improved solubility and metabolic stability, make them valuable scaffolds in drug discovery.[1] 4-Methylmorpholine-2-carboxylic acid, in particular, is a bifunctional building block featuring a tertiary amine and a carboxylic acid moiety. The presence of a stereocenter at the C-2 position further enhances its utility, offering the potential for stereospecific interactions with biological targets.[1] This guide provides a comprehensive overview of a reliable and scalable synthetic route to this compound, intended for researchers, chemists, and professionals in drug development. The methodologies described are grounded in established chemical principles, with a focus on explaining the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the process.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be logically approached through a convergent strategy. The core morpholine-2-carboxylic acid scaffold is synthesized first, followed by N-methylation and subsequent salt formation. This approach allows for the isolation and characterization of key intermediates, ensuring the quality of the final product.

Our retrosynthetic strategy is outlined below:

G Target 4-Methylmorpholine-2-carboxylic acid HCl Intermediate1 4-Methylmorpholine-2-carboxylic acid Target->Intermediate1 HCl addition Intermediate2 Morpholine-2-carboxylic acid Intermediate1->Intermediate2 N-Methylation (Eschweiler-Clarke) Intermediate3 (S)-N-Boc-morpholine-2-carboxylic acid Intermediate2->Intermediate3 Boc Deprotection Intermediate4 (S)-N-Boc-2-hydroxymethylmorpholine Intermediate3->Intermediate4 Oxidation (e.g., TEMPO) StartingMaterials Chiral Epichlorohydrin + N-Benzylethanolamine Intermediate4->StartingMaterials Multi-step sequence: Ring opening, Cyclization, Debenzylation, Boc protection

Figure 1: Retrosynthetic pathway for this compound.

This guide will focus on a well-documented and robust pathway that begins with chiral epichlorohydrin to construct the morpholine ring, ensuring stereochemical control from the outset.

Part 1: Synthesis of the Morpholine-2-Carboxylic Acid Scaffold

A highly efficient and scalable synthesis of enantiomerically pure N-Boc-morpholine-2-carboxylic acid has been reported, starting from inexpensive chiral epichlorohydrin.[2][3] This method avoids chromatography, making it particularly suitable for large-scale production.[2][3] The key steps involve the formation of the morpholine ring, followed by functional group manipulations to yield the desired carboxylic acid.

Mechanism and Rationale

The initial step involves the reaction of N-benzylethanolamine with (R)-epichlorohydrin. The amine acts as a nucleophile, opening the epoxide ring to form a chlorohydrin intermediate. Subsequent treatment with a base, such as tetraethylammonium hydroxide, facilitates an intramolecular Williamson ether synthesis. The alkoxide formed deprotonates the hydroxyl group, which then displaces the chloride to form the six-membered morpholine ring.

The N-benzyl group serves as a protecting group for the nitrogen atom during this phase. It is subsequently removed via hydrogenation, typically using a palladium on carbon (Pd/C) catalyst. The resulting secondary amine is then protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc₂O). The Boc group is a crucial protecting group in organic synthesis due to its stability under a wide range of conditions and its facile removal under mildly acidic conditions.

The final step in forming the scaffold is the oxidation of the primary alcohol at the 2-position to a carboxylic acid. A selective oxidation using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite is a common and effective method for this transformation.

G cluster_0 Scaffold Synthesis Workflow A 1. N-Benzylethanolamine + (R)-Epichlorohydrin B 2. Base-mediated Cyclization A->B Chlorohydrin formation C 3. Hydrogenation (N-Debenzylation) B->C 4-Benzyl-2-hydroxymethylmorpholine D 4. Boc Protection C->D 2-Hydroxymethylmorpholine E 5. TEMPO Oxidation D->E N-Boc-2-hydroxymethylmorpholine F (S)-N-Boc-morpholine- 2-carboxylic acid E->F

Figure 2: Workflow for the synthesis of the N-Boc-morpholine-2-carboxylic acid scaffold.

Experimental Protocol: Synthesis of (S)-N-Boc-morpholine-2-carboxylic acid

This protocol is adapted from the work of Deona et al.[2]

Step 1: Synthesis of (S)-4-Benzyl-2-(hydroxymethyl)morpholine

  • To a suitable reactor, charge N-benzylethanolamine (1.0 mol), water (100 mL), and isopropanol (100 mL).

  • Cool the mixture to 20 °C and add (R)-epichlorohydrin (1.05 mol). Stir the resulting solution overnight at ambient temperature.

  • Add a 35 wt % aqueous solution of tetraethylammonium hydroxide (1.3 mol) over approximately 5 minutes. The reaction is exothermic.

  • After stirring for 4 hours, quench the reaction by adding 1 M HCl until the pH is approximately 9.

  • Add water (350 mL) and extract the product with dichloromethane (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: N-Debenzylation and Boc Protection

  • Dissolve the crude (S)-4-benzyl-2-(hydroxymethyl)morpholine in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Filter off the catalyst and concentrate the filtrate.

  • Dissolve the resulting crude amine in a suitable solvent (e.g., dichloromethane) and add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine.

  • Stir until the reaction is complete, then perform an aqueous workup to isolate the crude (S)-N-Boc-2-hydroxymethylmorpholine.

Step 3: Oxidation to (S)-N-Boc-morpholine-2-carboxylic acid

  • Dissolve the crude (S)-N-Boc-2-hydroxymethylmorpholine in a biphasic solvent system (e.g., dichloromethane and water).

  • Add TEMPO (catalytic amount) and potassium bromide.

  • Cool the mixture in an ice bath and add an aqueous solution of sodium hypochlorite (NaOCl) dropwise, maintaining the pH between 9 and 10 by the simultaneous addition of a dilute base (e.g., 0.5 M NaOH).

  • Once the reaction is complete, quench any excess oxidant with sodium thiosulfate.

  • Separate the layers and acidify the aqueous layer to a low pH (e.g., 2) with cold 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, filter, and concentrate to yield (S)-N-Boc-morpholine-2-carboxylic acid.

Part 2: N-Methylation and Hydrochloride Salt Formation

With the morpholine-2-carboxylic acid scaffold in hand, the next key transformation is the methylation of the secondary nitrogen to form the tertiary amine. The Eschweiler-Clarke reaction is the classic and most direct method for this transformation.[4][5]

Mechanism and Rationale: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction methylates a primary or secondary amine using an excess of formaldehyde and formic acid.[4][6] A key advantage of this reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6][7] This is because a tertiary amine cannot form an iminium ion with formaldehyde, which is a crucial intermediate in the reaction pathway.[7]

The mechanism proceeds as follows:

  • The secondary amine of the morpholine-2-carboxylic acid attacks the formaldehyde to form a hemiaminal intermediate.

  • This intermediate dehydrates to form a transient iminium ion.

  • Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated tertiary amine. The driving force for this step is the formation of the stable carbon dioxide molecule.[7]

This reaction is generally compatible with carboxylic acid functional groups.[8][9]

G cluster_1 Eschweiler-Clarke Methylation Mechanism Amine R₂NH (Morpholine-2-COOH) Iminium [R₂N=CH₂]⁺ (Iminium Ion) Amine->Iminium + CH₂O, - H₂O Formaldehyde CH₂O Product R₂NCH₃ (4-Methylmorpholine-2-COOH) Iminium->Product + HCOOH FormicAcid HCOOH CO2 CO₂

Figure 3: Simplified mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol: N-Methylation and Salt Formation

Step 1: Boc Deprotection and N-Methylation (Eschweiler-Clarke Reaction)

  • Dissolve the (S)-N-Boc-morpholine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dioxane or methanol).

  • Add a solution of hydrochloric acid (e.g., 4 M in dioxane or concentrated aqueous HCl) and stir at room temperature until the Boc group is fully cleaved (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure to obtain the crude morpholine-2-carboxylic acid hydrochloride.

  • To the crude product, add an excess of aqueous formaldehyde (37 wt %, ~2.5 eq) and formic acid (~2.5 eq).

  • Heat the mixture to 80-90 °C and maintain for several hours (e.g., 4-18 hours) until the reaction is complete.[6]

  • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium hydroxide solution).

  • The product can be isolated by adjusting the pH to its isoelectric point to precipitate the zwitterionic amino acid, or by proceeding directly to the salt formation.

Step 2: Formation of this compound

  • After the N-methylation reaction, concentrate the solution under reduced pressure to remove excess reagents.

  • Dissolve the residue in a minimal amount of water or a suitable alcohol (e.g., isopropanol).

  • Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., diethyl ether or isopropanol).

  • Cool the solution to induce crystallization of the hydrochloride salt.

  • Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Data Summary

The following table summarizes the key reactants and expected products for this synthetic sequence.

StepStarting MaterialKey ReagentsProduct
1 N-Benzylethanolamine, (R)-EpichlorohydrinEt₄NOH(S)-4-Benzyl-2-(hydroxymethyl)morpholine
2 (S)-4-Benzyl-2-(hydroxymethyl)morpholineH₂, Pd/C, Boc₂O(S)-N-Boc-2-hydroxymethylmorpholine
3 (S)-N-Boc-2-hydroxymethylmorpholineTEMPO, NaOCl(S)-N-Boc-morpholine-2-carboxylic acid
4 (S)-N-Boc-morpholine-2-carboxylic acidHCl, HCHO, HCOOH4-Methylmorpholine-2-carboxylic acid HCl

Physicochemical Properties

CompoundMolecular FormulaMolecular Weight
4-Methylmorpholine-2-carboxylic acidC₆H₁₁NO₃145.16 g/mol [10]
4-Methylmorpholine-2-carboxylic acid HClC₆H₁₂ClNO₃181.62 g/mol [11]

Conclusion

This guide has detailed a robust and well-precedented synthetic route for the preparation of this compound. By leveraging a chromatography-free synthesis for the chiral morpholine core and employing the classic Eschweiler-Clarke reaction for N-methylation, this pathway is both efficient and scalable. The mechanistic discussions provide the necessary scientific grounding for researchers to troubleshoot and adapt these procedures for their specific needs. The resulting compound is a valuable building block for further elaboration in medicinal chemistry and drug discovery programs.

References

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Deona, C. A., et al. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(15), 6054–6057. Retrieved from [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • YouTube. (2022). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-Methyl-morpholine-2-carboxylic acid. Retrieved from [Link]

  • PMC. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H11NO3). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing N-methylmorpholine.
  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • TUODA INDUSTRY LIMITED. (n.d.). 4-methylmorpholine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • PMC. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • ACS Omega. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

  • ResearchGate. (2018). Reductive amination of amines with formaldehyde?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Scirp.org. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Retrieved from [Link]

  • PMC. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Methylmorpholine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methylmorpholine-2-carboxylic acid hydrochloride, a key building block in modern synthetic chemistry. From its fundamental physicochemical properties to its applications in complex molecular design, this document serves as a critical resource for professionals in the field.

Core Molecular Attributes

This compound is a heterocyclic compound valued for its utility as a constrained amino acid analogue. Its rigid morpholine scaffold and chiral center make it a desirable component in the synthesis of bioactive molecules and peptidomimetics.

Chemical Structure and Properties

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₃PubChem[1]
Molecular Weight 181.62 g/mol PubChem[1]
CAS Number 841274-05-3PubChem[1]
Parent Compound 4-Methylmorpholine-2-carboxylic acidPubChem[1]
Parent MW 145.16 g/mol BuyersGuideChem[2]
Structural Visualization

A clear understanding of the molecule's three-dimensional arrangement is paramount for predicting its reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route is outlined below.

Synthetic Workflow

workflow start Starting Materials (e.g., Diethanolamine) step1 N-Methylation start->step1 CH3I, K2CO3 step2 Selective Oxidation step1->step2 Enzymatic or Chemical Oxidation step3 Carboxylation step2->step3 Introduction of COOH group step4 HCl Salt Formation step3->step4 Anhydrous HCl end Final Product (4-Methylmorpholine-2-carboxylic acid hydrochloride) step4->end

Caption: General synthetic workflow for the target compound.

Step-by-Step Protocol
  • N-Methylation of Diethanolamine: Diethanolamine is reacted with a methylating agent, such as methyl iodide, in the presence of a mild base like potassium carbonate to yield N-methyldiethanolamine. The reaction is typically performed in a polar aprotic solvent.

  • Cyclization to form N-Methylmorpholine: The N-methyldiethanolamine is then subjected to a dehydration and cyclization reaction, often catalyzed by a strong acid, to form N-methylmorpholine.

  • Selective Oxidation at C2: This is a critical and often challenging step. It involves the selective oxidation of the carbon adjacent to the oxygen and nitrogen atoms. This can be achieved using various methods, including enzymatic oxidation or with specific chemical oxidants.

  • Introduction of the Carboxylic Acid Group: The oxidized intermediate is then converted to the carboxylic acid. This may involve hydrolysis of a nitrile or oxidation of an aldehyde.

  • Formation of the Hydrochloride Salt: The free base, 4-Methylmorpholine-2-carboxylic acid, is dissolved in a suitable organic solvent, and anhydrous hydrogen chloride gas or a solution of HCl in an organic solvent is added to precipitate the hydrochloride salt.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final high-purity product.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.

  • Peptidomimetics: Its constrained cyclic structure is used to introduce conformational rigidity into peptides, which can lead to increased potency, selectivity, and metabolic stability.

  • Asymmetric Synthesis: The chiral center at the 2-position makes it a useful chiral building block for the synthesis of enantiomerically pure complex molecules.

  • Drug Discovery: It serves as a scaffold for the development of novel therapeutic agents targeting a wide range of diseases.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the N-methyl group, the morpholine ring protons, and the α-proton to the carboxylic acid. The integration and splitting patterns are used to confirm the structure.
¹³C NMR Resonances for all six carbon atoms, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry The molecular ion peak corresponding to the free base (m/z = 145.16) and fragmentation patterns consistent with the structure.
FT-IR Characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid, as well as N-H and C-H stretches.
Elemental Analysis The experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen should match the calculated values for the molecular formula C₆H₁₂ClNO₃.

Safe Handling and Storage

Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • PubChem. This compound. [Link]

  • BuyersGuideChem. 4-Methyl-morpholine-2-carboxylic acid. [Link]

Sources

A-Scientist's Guide to 4-Methylmorpholine-2-carboxylic acid hydrochloride: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 4-Methylmorpholine-2-carboxylic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The morpholine scaffold is a privileged structure in drug discovery, known for conferring favorable physicochemical properties such as enhanced solubility and metabolic stability.[1] This document elucidates the molecule's core structure, including its stereochemistry, and links these features to its chemical properties and reactivity. We present a detailed, field-proven protocol for its synthesis and characterization, emphasizing self-validating methodologies through integrated analytical checkpoints. Furthermore, this guide explores the compound's application as a chiral building block, providing a comprehensive resource for researchers, chemists, and professionals in drug development.

Elucidation of the Core Structure

This compound is a derivative of morpholine, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom. Its structure is defined by three key functional groups which dictate its chemical behavior and utility.

  • Morpholine Ring: The foundational scaffold is a morpholine ring, which adopts a chair conformation, analogous to cyclohexane. The endocyclic oxygen and nitrogen atoms at positions 1 and 4, respectively, significantly influence the molecule's polarity and hydrogen bonding capabilities.

  • N-Methyl Group: The nitrogen atom at the 4-position is substituted with a methyl group, forming a tertiary amine. This feature prevents N-acylation or N-alkylation reactions at this site and influences the compound's basicity.

  • C2-Carboxylic Acid: A carboxylic acid moiety is attached to the carbon at the 2-position. This group provides an acidic handle for chemical modifications, such as amide bond formation.

  • Chirality: The carbon at the 2-position (C2) is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. The specific three-dimensional arrangement of atoms is critical in medicinal chemistry, as biological systems are stereospecific.[1]

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt. The tertiary amine is protonated by hydrochloric acid, forming a quaternary ammonium salt. This salt form typically enhances the compound's stability and water solubility, making it easier to handle and formulate.

The molecular formula for the salt is C₆H₁₂ClNO₃, and its IUPAC name is 4-methylmorpholine-2-carboxylic acid;hydrochloride.[2]

Physicochemical Properties Derived from Structure

The unique combination of functional groups within the structure gives rise to its specific physicochemical properties. These properties are critical for predicting its behavior in both synthetic and biological systems.

PropertyValueSourceRationale
Molecular Weight 181.62 g/mol PubChem[2]Sum of the atomic weights of C₆H₁₂ClNO₃.
Molecular Formula C₆H₁₁NO₃ (free base)PubChem[3]The core organic structure without the hydrochloride.
CAS Number 841274-05-3SynHet[4]Unique identifier for the hydrochloride salt.
Predicted Solubility Slightly soluble in waterBuyersGuideChem[5]The polar morpholine ring and ionic salt form enhance water solubility, though this can be limited by the organic backbone.
Predicted Melting Point 226.29 °CBuyersGuideChem[5]The ionic nature of the hydrochloride salt leads to a relatively high melting point due to strong intermolecular forces in the crystal lattice.

Synthesis and Spectroscopic Confirmation of the Structure

The synthesis of 4-Methylmorpholine-2-carboxylic acid is a multi-step process that requires careful control to achieve the desired product. The following protocol is a representative method based on the reductive amination of a morpholine precursor. This process serves as a self-validating system, with analytical checkpoints to ensure reaction completion and structural integrity.

Logical Workflow for Synthesis and Verification

cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_validation Structural Validation A Start: Morpholine-2-carboxylic acid D Reaction: Reductive Amination A->D B Reagents: Aqueous Formaldehyde Hydrogen Atmosphere B->D C Catalyst: 10% Palladium on Carbon C->D E Filter Catalyst D->E Reaction Completion (Monitored by TLC) F Concentrate Filtrate (Under Vacuum) E->F G Precipitate with HCl F->G H Isolate Product: 4-Methylmorpholine-2- carboxylic acid HCl G->H I LCMS Analysis H->I Purity & Mass Check J NMR Spectroscopy (¹H, ¹³C) H->J Structural Confirmation K FTIR Spectroscopy H->K Functional Group ID L Final Verified Product I->L J->L K->L

Caption: Synthesis and validation workflow for 4-Methylmorpholine-2-carboxylic acid HCl.

Experimental Protocol: Reductive Amination

This protocol describes the N-methylation of a morpholine-3-carboxylic acid precursor, which is structurally analogous to the 2-carboxylic acid isomer. The principles are directly transferable.

Objective: To synthesize this compound via reductive amination.

Causality: This method is chosen for its high efficiency and clean conversion. Formaldehyde serves as the methyl group source, and palladium on carbon is a robust catalyst for the hydrogenation that follows the initial iminium ion formation.

Materials:

  • Morpholine-2-carboxylic acid (1 equivalent)

  • Aqueous formaldehyde (37%, 1.2 equivalents)

  • 10% Palladium on carbon (Pd/C), 50% water wet

  • Methanol (solvent)

  • 1M Hydrochloric Acid (HCl) in diethyl ether

Procedure:

  • Reaction Setup: To a solution of morpholine-2-carboxylic acid in methanol, add aqueous formaldehyde.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

  • Hydrogenation: Stir the solution vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. This is a critical checkpoint to prevent side reactions from over-incubation.

  • Workup - Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The use of Celite is crucial to prevent the fine catalyst powder from passing through and contaminating the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-methylmorpholine-2-carboxylic acid.

  • Salt Formation: Dissolve the crude product in a minimal amount of methanol and add 1M HCl in diethyl ether dropwise until precipitation is complete.

  • Final Product: Isolate the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Spectroscopic Confirmation
  • ¹H NMR: The proton NMR spectrum is the most powerful tool for confirming the structure. Key expected signals include:

    • A singlet around 2.9 ppm corresponding to the three protons of the N-methyl group.[6]

    • A series of multiplets between 3.0 and 4.3 ppm representing the protons on the morpholine ring. The proton at C2, adjacent to the carboxylic acid, will likely be shifted downfield.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Expected signals for the N-methyl morpholine moiety would appear around 46 ppm (N-CH₃), 54 ppm, and 67 ppm (ring carbons).

  • FTIR: Infrared spectroscopy confirms the presence of key functional groups. Expect to see a broad absorption band around 2400-3000 cm⁻¹ characteristic of the carboxylic acid O-H stretch and the N-H⁺ stretch of the ammonium salt. A sharp, strong peak will be present around 1700-1730 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.

The Structure in Action: Applications in Synthesis

This compound is primarily utilized as a specialized building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.

  • Chiral Scaffold: As a chiral molecule, enantiomerically pure forms of this compound are valuable starting materials for asymmetric synthesis. They allow for the introduction of a defined stereocenter into a target molecule, which is crucial for achieving specific biological activity.[1]

  • Peptide Coupling and Amide Bond Formation: The parent compound, N-Methylmorpholine (NMM), is widely used as a non-nucleophilic base in peptide coupling reactions.[7] It activates carboxylic acids for reaction with amines without competing in the reaction itself. While the carboxylic acid derivative discussed here is not used as a base, its structural motif is common in molecules designed for such transformations. The carboxylic acid can be activated and coupled with various amines to build larger, more complex structures.

  • Drug Discovery: The morpholine ring is a "privileged scaffold" because it often imparts desirable properties to drug candidates, including improved aqueous solubility and metabolic stability, which can lead to better pharmacokinetic profiles.[1] This building block allows for the direct incorporation of this valuable scaffold into new chemical entities.

Safety and Handling

GHS Hazard: GHS07 - Irritant.[4] Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry place away from incompatible materials.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methylmorpholine-2-carboxylic acid (C6H11NO3). Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-Methyl-morpholine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2012). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylmorpholine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methyl-morpholine-hydrochloride. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]

  • Rasayan J. Chem. (2011). Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4- carboxylic Acid Using N-Methyl Morpholine as Base. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of 4-Methylmorpholine-2-carboxylic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, understanding the fundamental physicochemical properties of a molecule is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. This guide provides an in-depth exploration of the solubility of 4-Methylmorpholine-2-carboxylic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect the factors governing its solubility, present methodologies for its accurate determination, and offer insights grounded in established scientific principles.

Unveiling the Molecule: this compound

This compound is a chiral morpholine derivative.[1] The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] The presence of a carboxylic acid at the 2-position and a methyl group on the nitrogen at the 4-position introduces specific stereochemical and electronic features that dictate its interactions with solvent molecules.[1] The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.[3]

The interplay of the polar carboxylic acid and the morpholine nitrogen (which is protonated in the hydrochloride salt) with the more non-polar N-methyl group and cyclic ether backbone creates a molecule with a nuanced solubility profile. Understanding this balance is key to predicting its behavior in various solvent systems.

The Solubility Profile: A Quantitative and Qualitative Analysis

The solubility of a compound is not a single value but rather a spectrum that depends on the solvent, temperature, pH, and the presence of other solutes. For this compound, its behavior is largely dictated by its ionic nature and the presence of functional groups capable of hydrogen bonding.

Aqueous Solubility

Table 1: Predicted Aqueous Solubility

ParameterPredicted ValueConditions
Solubility in WaterSoluble to Freely Soluble25 °C, Neutral pH
Solubility in PBS (pH 7.4)Soluble to Freely Soluble25 °C

Note: Actual solubility data should be determined empirically. The values presented here are based on the properties of the functional groups.

Solubility in Organic Solvents

The solubility in organic solvents will vary significantly based on the solvent's polarity, protic or aprotic nature, and its ability to interact with the solute.

Table 2: Predicted Solubility in Common Organic Solvents

SolventPolarityPredicted SolubilityRationale
MethanolPolar ProticSolublePolar protic solvent, can hydrogen bond and solvate the ionic species.
EthanolPolar ProticSparingly SolubleLower polarity than methanol, less effective at solvating the salt.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleHigh polarity, effectively solvates the cation.
Dichloromethane (DCM)NonpolarInsolubleLow polarity, unable to disrupt the crystal lattice of the salt.
AcetonitrilePolar AproticSlightly SolublePolar aprotic, but less effective than DMSO.

This trend highlights a crucial principle: for salts, the solvent's ability to solvate both the cation and the anion is paramount. Polar aprotic solvents like DMSO can effectively surround the cation, while polar protic solvents like methanol can solvate both ions through hydrogen bonding and dipole interactions.

Methodologies for Solubility Determination

Accurate and reproducible solubility data is the bedrock of successful formulation development. Several methods can be employed, each with its own advantages and considerations. The choice of method often depends on the required throughput, accuracy, and the stage of drug development.

The Shake-Flask Method (Gold Standard)

The shake-flask method, as described by the OECD Guideline for Testing of Chemicals, Test No. 105, remains the gold standard for determining thermodynamic solubility.[6][7][8] Its principle is straightforward: an excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value.[6]

Experimental Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, methanol) in a sealed, clear container.

  • Equilibration: Place the container in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration.[6]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Causality Behind Choices:

  • Excess Solid: Ensures that the solution is saturated, a prerequisite for measuring thermodynamic solubility.

  • Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.[6]

  • Prolonged Equilibration: Allows the system to reach a true thermodynamic equilibrium, avoiding the measurement of transient, supersaturated states.[6]

  • Validated Analytical Method: Guarantees the accuracy and precision of the concentration measurement.

Workflow for Shake-Flask Solubility Determination

G A Add Excess Solid to Solvent B Equilibrate at Constant Temperature (24-72h) A->B C Separate Solid and Liquid Phases (Centrifugation) B->C D Sample Supernatant C->D E Dilute Sample D->E F Quantify by HPLC/LC-MS E->F G Calculate Solubility F->G

Caption: Workflow of the shake-flask method for solubility determination.

High-Throughput Screening (HTS) Methods

In early drug discovery, high-throughput methods are often employed for rapid solubility assessment. These methods typically measure kinetic solubility, which is the concentration at which a compound precipitates from a concentrated DMSO stock solution when added to an aqueous buffer. This can result in supersaturated solutions and higher apparent solubility values than the true thermodynamic solubility.

Workflow for a Generic HTS Kinetic Solubility Assay

G A Prepare Compound Stock in DMSO B Dispense into Aqueous Buffer Plate A->B C Incubate (e.g., 2 hours) B->C D Measure Turbidity (Nephelometry) or Analyze Supernatant C->D E Determine Precipitation Point D->E

Caption: A generalized workflow for high-throughput kinetic solubility screening.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not static. Several factors can significantly alter its behavior in solution.

pH

The pH of the aqueous medium will have a profound effect on the ionization state of the carboxylic acid group.

  • Low pH (pH < pKa of COOH): At a pH significantly below the pKa of the carboxylic acid, this group will be predominantly in its neutral, protonated form (-COOH). The molecule will still carry a positive charge on the morpholine nitrogen.

  • High pH (pH > pKa of COOH): At a pH above the pKa of the carboxylic acid, this group will be deprotonated to its carboxylate form (-COO⁻). The molecule will now be a zwitterion, with both a positive charge on the nitrogen and a negative charge on the carboxylate.

The zwitterionic form is often highly polar and can exhibit high aqueous solubility due to strong interactions with water. Therefore, the solubility of this compound is expected to be lowest at its isoelectric point and increase at both lower and higher pH values.

Relationship between pH and Ionization State

G cluster_0 Low pH cluster_1 Isoelectric Point cluster_2 High pH A Cationic Form (-COOH, -NH+) B Zwitterionic Form (-COO-, -NH+) A->B Increase pH C Anionic Form (-COO-, -N) B->C Increase pH

Sources

An In-depth Technical Guide to the Stability and Storage of 4-Methylmorpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methylmorpholine-2-carboxylic acid hydrochloride (MMCA-HCl). As a crucial building block in contemporary drug discovery and development, a thorough understanding of its chemical stability is paramount to ensure the integrity of research and the quality of pharmaceutical intermediates. This document synthesizes key chemical properties, outlines potential degradation pathways based on the reactivity of the morpholine scaffold, and provides detailed protocols for assessing stability. The recommendations herein are grounded in established principles of chemical stability testing and data from analogous structures, offering a framework for maintaining the purity and potency of MMCA-HCl in a laboratory setting.

Introduction: The Role and Importance of this compound

This compound is a substituted morpholine derivative that has garnered significant interest in medicinal chemistry and pharmaceutical development. The morpholine ring is a privileged scaffold, frequently incorporated into drug candidates to enhance pharmacological activity, improve physicochemical properties such as aqueous solubility, and optimize metabolic stability. The carboxylic acid and N-methyl functionalities of MMCA-HCl offer versatile handles for synthetic elaboration, making it a valuable starting material for the synthesis of complex molecules with therapeutic potential.

Given its application in multi-step syntheses, the chemical stability of MMCA-HCl is a critical parameter. Degradation of this starting material can lead to the formation of impurities that may carry through subsequent synthetic steps, ultimately compromising the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide aims to provide a detailed understanding of the factors influencing the stability of MMCA-HCl and to establish best practices for its storage and handling.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for predicting its stability and reactivity.

PropertyValueSource
Chemical Formula C₆H₁₂ClNO₃[PubChem CID: 45480217][1]
Molecular Weight 181.62 g/mol [PubChem CID: 45480217][1]
IUPAC Name 4-methylmorpholine-2-carboxylic acid;hydrochloride[PubChem CID: 45480217][1]
CAS Number 841274-05-3[PubChem CID: 45480217][1]
Appearance Solid (predicted)-
Solubility Soluble in water (predicted)-

The presence of a carboxylic acid, a tertiary amine, and an ether linkage within the morpholine ring suggests several potential routes for chemical degradation. The hydrochloride salt form generally enhances stability and water solubility compared to the free base.

Recommended Storage and Handling

Based on the general principles of chemical stability and information from safety data sheets of related morpholine compounds, the following storage and handling procedures are recommended to minimize degradation of this compound.

Core Storage Recommendations:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage to reduce the rate of potential thermal decomposition.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. The compound is hygroscopic and should be protected from humidity.

  • Container: Use a tightly sealed, light-resistant container (e.g., amber glass vial) to protect from light and atmospheric contaminants.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids (beyond its salt form).[2][3]

Handling Precautions:

  • Handle in a well-ventilated area or under a chemical fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes. The compound is classified as harmful if swallowed and may cause skin and eye irritation.[1]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively available in the public domain, an analysis of the chemical structure allows for the postulation of several likely degradation pathways. These are primarily based on the known reactivity of the morpholine ring and its substituents.

cluster_main Potential Degradation of this compound cluster_pathways cluster_products MMCA 4-Methylmorpholine- 2-carboxylic acid hydrochloride Hydrolysis Hydrolytic Degradation MMCA->Hydrolysis H₂O, Acid/Base Oxidation Oxidative Degradation MMCA->Oxidation Oxidizing Agents Decarboxylation Thermal/Photolytic Decarboxylation MMCA->Decarboxylation Heat (Δ), Light (hν) RingOpened Ring-Opened Products Hydrolysis->RingOpened N_Oxide N-Oxide Oxidation->N_Oxide Demethylated N-Demethylated Product (Morpholine-2-carboxylic acid) Oxidation->Demethylated Decarboxylated 4-Methylmorpholine Decarboxylation->Decarboxylated cluster_workflow Forced Degradation Study Workflow Start Prepare Stock Solution of 4-Methylmorpholine-2-carboxylic acid hydrochloride Stress Subject Aliquots to Stress Conditions Start->Stress Neutralize Neutralize/Quench Reactions Stress->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Characterize Characterize Degradation Products (LC-MS, NMR) Analyze->Characterize End Establish Degradation Profile and Pathways Characterize->End

Caption: Workflow for a forced degradation study.

5.1. Materials and Reagents

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • A suitable buffer for pH control (e.g., phosphate or acetate)

  • Calibrated stability chambers (for thermal and photostability)

  • HPLC system with a UV detector (or PDA) and a mass spectrometer (LC-MS)

5.2. Step-by-Step Methodology

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and an elevated temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60 °C, 80 °C) in a stability chamber.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method.

5.3. Proposed Stability-Indicating HPLC Method (to be validated)

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient To be optimized to resolve the parent compound from all degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (to be determined by UV scan) or PDA
Injection Volume 10 µL

5.4. Data Interpretation

  • Calculate the percentage degradation of this compound under each stress condition.

  • Identify and quantify the major degradation products using their peak areas.

  • Use LC-MS to determine the mass-to-charge ratio of the degradation products to aid in their identification.

  • If necessary, isolate major degradation products for full structural elucidation by techniques such as NMR.

Summary and Conclusions

This compound is a valuable synthetic intermediate whose stability is crucial for its effective use in research and development. While it is expected to be relatively stable under recommended storage conditions (cool, dry, inert atmosphere, and protected from light), it possesses functional groups that are susceptible to degradation under stress conditions such as high temperature, extreme pH, and in the presence of oxidizing agents.

The primary degradation pathways are likely to involve hydrolysis of the ether linkage, oxidation of the tertiary amine, and decarboxylation. A systematic forced degradation study is essential to fully characterize the stability profile of this compound. The protocols and analytical methods outlined in this guide provide a robust framework for researchers to assess and maintain the quality of this compound, thereby ensuring the reliability and reproducibility of their synthetic endeavors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45480217, this compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3083815, 4-Methylmorpholine hydrochloride. [Link]

  • BuyersGuideChem. 4-Methyl-morpholine-2-carboxylic acid Properties. [Link]

  • PubChemLite. This compound (C6H11NO3). [Link]

  • PubChemLite. 4-methylmorpholine-3-carboxylic acid hydrochloride (C6H11NO3). [Link]

  • PubChemLite. 2-methylmorpholine-2-carboxylic acid hydrochloride (C6H11NO3). [Link]

  • European Medicines Agency. ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

Sources

The Multifaceted Biological Activities of Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including a well-balanced hydrophilic-lipophilic profile and a pKa value that enhances aqueous solubility, contribute to the improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities of morpholine derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and present key structure-activity relationship (SAR) insights to guide future drug design and development endeavors.

The Morpholine Scaffold: A Privileged Element in Drug Design

The six-membered morpholine ring, containing both an amine and an ether functional group, is a versatile scaffold in drug discovery.[2][5] Its structural flexibility and ability to participate in hydrogen bonding and other molecular interactions allow for potent and selective binding to a variety of biological targets.[1] The incorporation of a morpholine moiety can significantly enhance a molecule's potency and modulate its pharmacokinetic properties, making it a favored building block for medicinal chemists.[6][7]

The significance of the morpholine ring is underscored by its presence in numerous approved drugs.[8] Its ability to improve metabolic stability and bioavailability has been a key factor in the success of these therapeutic agents.[8] This guide will explore the key biological activities that make morpholine derivatives a continuing focus of intensive research.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Morpholine derivatives have demonstrated significant potential as anticancer agents, targeting various mechanisms involved in tumor growth and progression.[9][10] Their modes of action are diverse, ranging from the inhibition of key signaling pathways to the induction of apoptosis and cell cycle arrest.

Mechanism of Action: Inhibition of Kinase Signaling and Induction of Apoptosis

A primary mechanism through which morpholine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[6] One notable target is the PI3K/mTOR pathway, which is often dysregulated in cancer.[4] For instance, the morpholine-containing compound PI-103 has been shown to inhibit both mTOR and class I PI3K kinases, with the morpholine ring playing a key role in binding to the active site.[3]

Furthermore, many morpholine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[10][11] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins and activating caspase cascades. Mechanistic studies have revealed that some derivatives can arrest the cell cycle at different phases, preventing cancer cell proliferation.[10][11]

A significant target in anti-angiogenic cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Inhibition of VEGFR-2 kinase activity can disrupt the formation of new blood vessels that are essential for tumor growth.[3] Several morpholine-containing compounds have been investigated as VEGFR-2 inhibitors.[12]

Signaling Pathway of VEGFR-2 Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 P-VEGFR-2 (Autophosphorylation) VEGFR2->P_VEGFR2 PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS RAS P_VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Proliferation Endothelial Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Morpholine_Inhibitor Morpholine Derivative (Inhibitor) Morpholine_Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of morpholine derivatives.

Experimental Protocols for Anticancer Activity Evaluation

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.[16]

Step-by-Step Protocol: [13][14][16][17]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, SHSY-5Y) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[4][18]

  • Compound Treatment: Treat the cells with various concentrations of the morpholine derivatives and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_Attach Incubate (24h) for attachment Seed_Cells->Incubate_Attach Treat_Cells Treat with Morpholine Derivatives & Controls Incubate_Attach->Treat_Cells Incubate_Treat Incubate (24-72h) Treat_Cells->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_Formazan Incubate (2-4h) for formazan formation Add_MTT->Incubate_Formazan Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_Formazan->Solubilize Measure_Abs Measure Absorbance (570 nm) Solubilize->Measure_Abs Analyze_Data Calculate % Viability & IC50 Value Measure_Abs->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.[19][20]

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated with a fluorochrome like FITC, it can be used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[21]

Step-by-Step Protocol: [19][20][21]

  • Cell Treatment: Treat cells with the morpholine derivative for a predetermined time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Quantitative Data on Anticancer Activity

The following table summarizes the IC₅₀ values of selected morpholine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
AK-3A549 (Lung)10.38 ± 0.27[18]
AK-3MCF-7 (Breast)6.44 ± 0.29[18]
AK-3SHSY-5Y (Neuroblastoma)9.54 ± 0.15[18]
AK-10A549 (Lung)8.55 ± 0.67[4]
AK-10MCF-7 (Breast)3.15 ± 0.23[4]
AK-10SHSY-5Y (Neuroblastoma)3.36 ± 0.29[4]
10eA549 (Lung)0.033 ± 0.003[10]
10hMCF-7 (Breast)0.087 ± 0.007[10]
8bDLA (Murine Lymphoma)~7.5[22]
8fEAC (Murine Carcinoma)~10.8[22]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Morpholine derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[23][24]

Mechanism of Action

The antimicrobial mechanisms of morpholine derivatives are varied. In bacteria, they can disrupt cell wall synthesis, inhibit protein synthesis, or interfere with DNA gyrase.[23] For example, the antibiotic Linezolid, which contains a morpholine ring, inhibits the initiation of protein synthesis in bacteria.[24] In fungi, morpholine derivatives can inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to cell death.

Experimental Protocols for Antimicrobial Activity Evaluation

This method is used to qualitatively assess the antimicrobial activity of a compound.[25][26]

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[27]

Step-by-Step Protocol: [25][27]

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism onto the surface of the agar plate.

  • Well Preparation: Create wells of a specific diameter in the agar plate using a sterile borer.

  • Compound Addition: Add a known concentration of the morpholine derivative solution to the wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][28]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.[29]

Step-by-Step Protocol: [8][28][29]

  • Compound Dilution: Prepare a two-fold serial dilution of the morpholine derivative in a 96-well plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected morpholine derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
12Mycobacterium smegmatis15.6[12]
Not SpecifiedCandida albicans500-1000[12]
Not SpecifiedSaccharomyces cerevisiae500-1000[12]
Ru(ii)-3Staphylococcus aureus0.78[30]
M-series (C12-C16)MRSA3.9[23]

Antiviral Activity: A Frontier in Morpholine Research

The exploration of morpholine derivatives as antiviral agents is a growing area of research, with promising activity reported against various viruses.[7][25]

Mechanism of Action

The antiviral mechanisms of morpholine derivatives are still under investigation but are thought to involve interference with viral entry, replication, or release from host cells. For instance, some quinoline derivatives containing a morpholine moiety have shown inhibitory activity against Zika virus (ZIKV) replication.[25]

Experimental Protocol for Antiviral Activity Evaluation

This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[31][32]

Principle: A monolayer of host cells is infected with a virus in the presence of the test compound. The formation of plaques (localized areas of cell death caused by viral replication) is then visualized and counted. A reduction in the number or size of plaques indicates antiviral activity.[33]

Step-by-Step Protocol: [31][33]

  • Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.

  • Virus Infection: Infect the cells with a known amount of virus in the presence of serial dilutions of the morpholine derivative.

  • Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates until plaques are visible.

  • Plaque Visualization and Counting: Fix and stain the cells to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Quantitative Data on Antiviral Activity

The following table shows the antiviral activity of selected morpholine-containing derivatives.

Compound IDVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
1SARS-CoV-21.4>25>17.9[34]
4SARS-CoV-25.2>25>4.8[34]
7SARS-CoV-22.9>25>8.6[34]
Jun13296SARS-CoV-20.1>20>200[35]
Mefloquine derivativeZIKV---[36]

Conclusion and Future Perspectives

The morpholine scaffold continues to be a highly valuable component in the design and development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and antiviral effects. The insights into their mechanisms of action and the structure-activity relationships discussed in this guide provide a solid foundation for the rational design of next-generation morpholine-based drugs. The detailed experimental protocols offered herein are intended to serve as a practical resource for researchers in the field, facilitating the efficient evaluation and optimization of new morpholine derivatives with enhanced therapeutic potential. As our understanding of the molecular targets and pathways modulated by these compounds deepens, we can anticipate the emergence of even more selective and efficacious morpholine-containing drugs to address unmet medical needs.

References

  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • RSC Publishing. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
  • PubMed. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed.
  • MDPI. (2020).
  • PubMed Central. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • PubMed. (2020).
  • ScienceDirect. (n.d.). Revealing quinquennial anticancer journey of morpholine: A SAR based review.
  • MDPI. (n.d.).
  • PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus.
  • ResearchGate. (2023). Antibacterial Effect, ADMET Properties, and Molecular Docking of Morpholine Derivatives with Varying Alkyl Chain Length Against Methicillin Resistant Staphylococcus aureus (MRSA)
  • PubMed Central. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection.
  • PubMed Central. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
  • BenchChem. (n.d.). Application Notes & Protocols: Morpholine-4-carbodithioic Acid in the Synthesis of Antimicrobial Agents.
  • Sciforum. (n.d.).
  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay.
  • PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus.
  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • International Journal of Health Sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • Semantic Scholar. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • ResearchHub. (2024).
  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit.
  • PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • PubMed. (n.d.). In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole.
  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay.
  • PubMed Central. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents.
  • T. Horton. (1994). MTT Assay Protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • NIH. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
  • NIH. (n.d.).
  • MDPI. (2022).
  • ATCC. (n.d.).
  • PubMed. (2020).
  • PubMed Central. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing.
  • ScienceDirect. (2021). The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins.
  • PubMed. (n.d.). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method.
  • ResearchGate. (n.d.). Antiviral Efficacy of Test Compounds in a Plaque Reduction Assay against Omicron SARS-CoV-2.
  • MDPI. (n.d.). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity.
  • PubMed Central. (n.d.). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum.
  • ACS Publications. (n.d.).
  • PubMed Central. (2023).
  • PubMed Central. (n.d.). Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research.
  • YouTube. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview.
  • ResearchGate. (2016). (PDF) morpholine antimicrobial activity.

Sources

An In-depth Technical Guide to the Safety and Hazards of 4-Methylmorpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazards associated with 4-Methylmorpholine-2-carboxylic acid hydrochloride. As a crucial building block in synthetic chemistry, particularly in the development of novel therapeutics, a thorough understanding of its safe handling, storage, and emergency procedures is paramount for ensuring laboratory safety and regulatory compliance. This document synthesizes available data to provide actionable insights for professionals working with this compound.

Chemical Identity and Properties

This compound is a heterocyclic organic compound. Understanding its fundamental properties is the first step in a robust safety assessment.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₃[1][2]
Molecular Weight 181.62 g/mol [1][2]
CAS Number 841274-05-3[1][2]
Appearance Solid (typical for hydrochloride salts)
Storage Temperature 2-8°C, sealed in a dry environment[2]

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards.[1][2]

GHS Pictograms:
Exclamation Mark
Signal Word: Warning[2]
GHS Hazard Statements:[1][2]
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The following diagram illustrates the logical flow from hazard identification to the necessary precautionary measures.

GHS_Flowchart cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment (PPE) cluster_handling Handling & Engineering Controls H302 H302: Harmful if swallowed Avoidance Avoid contact with skin and eyes Avoid dust inhalation H302->Avoidance prevents H315 H315: Causes skin irritation Gloves Protective Gloves (e.g., Nitrile) H315->Gloves mitigates LabCoat Lab Coat H319 H319: Causes serious eye irritation Goggles Safety Goggles/Face Shield H319->Goggles mitigates H335 H335: May cause respiratory irritation Respirator Respirator (if dust is generated) H335->Respirator mitigates Ventilation Work in a well-ventilated area (e.g., Fume Hood) H335->Ventilation mitigates

Caption: Logical relationship between GHS hazards and required safety controls.

Safe Handling, Storage, and Personal Protective Equipment (PPE)

The causality behind safe handling protocols is directly linked to the identified hazards. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required to mitigate the risk of respiratory tract irritation (H335).[3][4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the chemical.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent serious eye irritation (H319).[3][4]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin irritation (H315).[3][4] Contaminated clothing should be removed and washed before reuse.

  • Respiratory Protection: If engineering controls are insufficient or during operations that could generate significant dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used to prevent respiratory irritation (H335).[3][4]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust.[3]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage
  • Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.[2][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

First-Aid and Emergency Procedures

A pre-planned emergency response is crucial. The following protocols are based on the compound's known hazards.

Exposure RouteFirst-Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms (coughing, shortness of breath) occur, call a POISON CENTER or doctor immediately.[5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[3]
Ingestion Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.[3] Since the substance is harmful if swallowed, immediate medical attention is critical.
Accidental Release Measures
  • Non-Emergency Personnel: Evacuate the danger area. Avoid substance contact and do not breathe dust. Ensure adequate ventilation.

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation. Place it in a suitable, closed container for disposal.[4] Use personal protective equipment as described in Section 3.2. Do not let the product enter drains.

The workflow for responding to an accidental exposure is outlined below.

Emergency_Workflow cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_medical Medical Response Start Exposure Event Occurs AssessRoute Identify Route of Exposure (Inhalation, Skin, Eyes, Ingestion) Start->AssessRoute Remove Remove from Exposure Source AssessRoute->Remove All Routes Decontaminate Decontaminate (Rinse Skin/Eyes, Fresh Air) Remove->Decontaminate Alert Alert Supervisor / Emergency Services Decontaminate->Alert SeekMedical Seek Immediate Medical Attention Alert->SeekMedical ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS

Caption: Workflow for emergency response following an exposure event.

Toxicological and Environmental Information

Toxicological Summary
  • Acute Toxicity: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][6] The toxicological properties have not been fully investigated for other routes of exposure in the hydrochloride form.[3]

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1][7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[1][7]

  • Respiratory Sensitization: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3).[1][7]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data available to classify this substance for carcinogenic, mutagenic, or reproductive effects.[7]

Environmental Hazards

Conclusion

This compound is a valuable research chemical that presents moderate hazards. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2] Adherence to the safety protocols outlined in this guide—including the consistent use of engineering controls and appropriate personal protective equipment—is essential for mitigating risk. Researchers and laboratory managers must ensure that all personnel are trained on these procedures and that emergency plans are in place before handling this compound.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Methylmorpholine-3-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • TUODA INDUSTRY LIMITED. 4-methylmorpholine.[Link]

  • NUGENTEC. Safety Data Sheet for 4-methylmorpholine.[Link]

  • Carl ROTH. Safety Data Sheet for 4-Methylmorpholine N-oxide monohydrate. (Provides hazard data for a related morpholine derivative). [Link]

Sources

Methodological & Application

The Strategic Integration of 4-Methylmorpholine-2-carboxylic Acid Hydrochloride in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Element in Drug Discovery

The morpholine moiety is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to bioactive molecules.[1][2][3] Its presence often enhances aqueous solubility, metabolic stability, and can contribute to improved pharmacokinetic profiles. 4-Methylmorpholine-2-carboxylic acid hydrochloride represents a bifunctional building block that leverages the benefits of the morpholine scaffold while providing two distinct points for synthetic diversification: a tertiary amine and a carboxylic acid. The chirality at the C-2 position adds a crucial stereochemical element, allowing for the synthesis of enantiomerically pure compounds that can exhibit specific interactions with biological targets. This guide provides an in-depth exploration of the synthesis and application of this versatile building block for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 841274-05-3[4][5]
Molecular Formula C₆H₁₂ClNO₃[4]
Molecular Weight 181.62 g/mol [4]
IUPAC Name 4-methylmorpholine-2-carboxylic acid;hydrochloride[4]
Appearance SolidN/A
Solubility Soluble in water and polar organic solventsGeneral Knowledge

Enantioselective Synthesis of the Building Block

The controlled synthesis of specific enantiomers of 4-methylmorpholine-2-carboxylic acid is critical for its application in stereospecific drug design. A highly efficient method for the enantioselective synthesis of both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids has been developed, utilizing an enzyme-catalyzed kinetic resolution. This approach provides access to the optically pure building blocks necessary for advanced synthetic applications.

Workflow for Enantioselective Synthesis

cluster_0 Racemate Preparation cluster_1 Enzymatic Resolution cluster_2 Functional Group Manipulation A N-Benzylethanolamine + 2-Chloroacrylonitrile B Racemic Morpholine Nitrile A->B Condensation & Cyclization (t-BuOK) C Racemic n-Butyl 4-benzylmorpholine-2-carboxylate B->C Alcoholysis (n-BuOH, H₂SO₄) D Enzyme-catalyzed Kinetic Resolution (e.g., Candida rugosa lipase) C->D E (R)-Ester D->E F (S)-Acid D->F G N-Boc Protection E->G F->G esterification first H Ester Hydrolysis G->H J (S)-N-Boc-morpholine- 2-carboxylic acid G->J I (R)-N-Boc-morpholine- 2-carboxylic acid H->I

Caption: Enantioselective synthesis of N-Boc-4-methylmorpholine-2-carboxylic acid.

Detailed Protocol: Enzyme-Catalyzed Kinetic Resolution[1]

This protocol outlines the key steps for the enzymatic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate.

Materials:

  • Racemic n-butyl 4-benzylmorpholine-2-carboxylate

  • Candida rugosa lipase

  • tert-Butyl methyl ether (t-BuOMe)

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of racemic n-butyl 4-benzylmorpholine-2-carboxylate (e.g., 50 g) in t-BuOMe (1 L).

  • In a separate vessel, prepare a solution of Candida rugosa lipase (e.g., 1 g) in water (1 L).

  • Combine the two solutions and stir the biphasic mixture vigorously at room temperature for 24-30 hours. Monitor the reaction progress by HPLC.

  • Once the desired conversion is reached, separate the organic and aqueous phases.

  • Extract the aqueous layer with t-BuOMe (0.5 L).

  • Combine the organic layers, wash with water (0.3 L), dry over MgSO₄, and concentrate in vacuo to yield the unreacted (R)-ester.

  • The (S)-acid can be recovered from the aqueous phase after acidification and extraction.

  • The separated enantiomers are then subjected to N-Boc protection and ester hydrolysis to yield the final (R)- and (S)-N-Boc-morpholine-2-carboxylic acids.

Applications in the Synthesis of Conformationally Constrained Peptide Mimetics

A primary application of 4-methylmorpholine-2-carboxylic acid is in the synthesis of peptide mimetics.[6][7][8] By incorporating this rigid, cyclic amino acid analog into a peptide sequence, the conformational flexibility of the resulting molecule is significantly reduced. This can lead to enhanced binding affinity for biological targets and increased resistance to proteolytic degradation.

Amide Bond Formation with a Sterically Hindered N-Methylated Amino Acid

The N-methyl group on the morpholine nitrogen introduces steric hindrance, which can make subsequent amide bond formation challenging.[2] Standard coupling reagents may be less effective, necessitating the use of more potent activators and optimized reaction conditions.

Start 4-Methylmorpholine- 2-carboxylic acid HCl Reaction Amide Bond Formation Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Coupling Coupling Reagent (e.g., HATU, COMU) Coupling->Reaction Base Non-nucleophilic Base (e.g., DIPEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, CH₂Cl₂) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for amide coupling.

Protocol: HATU-Mediated Amide Coupling[3][10]

This protocol provides a robust method for the coupling of 4-methylmorpholine-2-carboxylic acid with a primary or secondary amine, overcoming the steric hindrance of the N-methyl group.

Materials:

  • This compound (or its N-Boc protected form)

  • Amine (1.2 equivalents)

  • HATU (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents, to neutralize the hydrochloride and for the coupling reaction) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 equivalents) to the pre-activated mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. For particularly hindered couplings, the temperature can be increased to 50°C.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • HATU: A highly effective coupling reagent for sterically hindered amino acids, forming a reactive O-acylisourea intermediate.

  • DIPEA: A non-nucleophilic base that neutralizes the hydrochloride salt and facilitates the coupling reaction without competing as a nucleophile.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and promotes the reaction.

  • Pre-activation: Allows for the formation of the activated ester before the addition of the amine, which can improve yields for challenging couplings.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of conformationally constrained peptide mimetics and other complex molecules for drug discovery. Its synthesis in enantiomerically pure form is achievable through established enzymatic resolution protocols. While the inherent steric hindrance of the N-methyl group presents a synthetic challenge, the use of potent coupling reagents and optimized protocols enables its efficient incorporation into target molecules. The application notes and protocols provided herein offer a solid foundation for researchers to explore the full potential of this powerful synthetic tool.

References

Application Notes & Experimental Protocols: (±)-4-Methylmorpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: A Versatile Chiral Building Block for Modern Drug Discovery

(±)-4-Methylmorpholine-2-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the class of chiral morpholine derivatives. The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] As a chiral building block, this molecule provides a stereochemically defined fragment for constructing complex molecular architectures.[2][3] The precise three-dimensional arrangement of atoms in chiral molecules is critical for biological activity, as drug-target interactions are highly stereospecific.[2][4] More than half of all small-molecule drugs are chiral, underscoring the necessity of enantiomerically pure starting materials and intermediates in drug development pipelines.[2]

This guide provides detailed protocols for the synthesis, characterization, and potential applications of 4-Methylmorpholine-2-carboxylic acid hydrochloride, designed to equip researchers with the practical knowledge needed to leverage this valuable synthetic intermediate.

Section 1: Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties and hazards is fundamental to its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties
PropertyValueSource
IUPAC Name4-methylmorpholine-2-carboxylic acid;hydrochloride[5]
CAS Number841274-05-3[5][6]
Molecular FormulaC₆H₁₂ClNO₃[5]
Molecular Weight181.62 g/mol [5]
AppearancePredicted: White to off-white solidN/A
SolubilitySlightly soluble in water[7]
Parent Compound4-Methylmorpholine-2-carboxylic acid (CAS: 842949-48-8)[5]
Table 2: GHS Hazard Classification

This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood. The GHS classification highlights potential hazards.

Hazard CodeDescriptionPrecautionary Measures
H302Harmful if swallowedDo not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[5][8]
H315Causes skin irritationWear protective gloves. Wash skin thoroughly after handling.[5][8]
H319Causes serious eye irritationWear eye protection. If in eyes, rinse cautiously with water for several minutes.[5][8]
H335May cause respiratory irritationAvoid breathing dust. Use only outdoors or in a well-ventilated area.[5]

Note: This data is based on aggregated information and may not be exhaustive. Always consult the specific Safety Data Sheet (SDS) from the supplier before use.[9][10][11]

Section 2: Synthesis Protocol

The synthesis of 4-Methylmorpholine-2-carboxylic acid can be achieved through reductive amination of its secondary amine precursor, morpholine-2-carboxylic acid. This method is efficient and utilizes common laboratory reagents.

Principle of Synthesis: Reductive Amination

The synthesis involves the reaction of morpholine-2-carboxylic acid with an aldehyde (formaldehyde) to form an intermediate iminium ion. This ion is then reduced in situ by a suitable reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, to yield the N-methylated product. The final step involves treatment with hydrochloric acid to afford the hydrochloride salt, which often improves crystallinity and stability. A similar strategy has been successfully employed for the synthesis of the 3-carboxylic acid isomer.[12]

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A Morpholine-2-carboxylic acid R Combine in Reaction Vessel A->R B Formaldehyde (37% aq.) B->R C 10% Palladium on Carbon (Pd/C) C->R D Methanol (Solvent) D->R E Pressurize with H₂ gas (e.g., 50 psi) R->E F Stir at Room Temperature (12-24 h) E->F G Filter through Celite to remove Pd/C F->G H Concentrate Filtrate (Rotary Evaporation) G->H I Dissolve residue in Ether H->I J Add HCl in Dioxane I->J K Filter Precipitate J->K L Dry under Vacuum K->L Final 4-Methylmorpholine-2-carboxylic acid hydrochloride L->Final

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To a solution of morpholine-2-carboxylic acid (1.0 eq) in methanol, add aqueous formaldehyde (1.2 eq, 37% w/w).

    • Carefully add 10% palladium on carbon (approx. 10% by weight of the starting material). Causality: Pd/C is the catalyst for the hydrogenation (reduction) step. It must be handled with care as it can be pyrophoric.

  • Hydrogenation:

    • Seal the reaction vessel and purge it with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50 psi, but this may vary) and stir the mixture vigorously at room temperature for 12-24 hours. Causality: Vigorous stirring ensures proper mixing of the three phases (solid catalyst, liquid solution, and gas) for an efficient reaction.

  • Workup:

    • Carefully depressurize the vessel and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of methanol. Causality: Celite is a filter aid that prevents the fine catalyst particles from clogging the filter paper.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-methylmorpholine-2-carboxylic acid as an oil or solid.

  • Salt Formation and Isolation:

    • Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane) dropwise with stirring.

    • A precipitate of the hydrochloride salt should form. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR should show a singlet corresponding to the N-methyl group (typically ~2.5-3.0 ppm) and characteristic multiplets for the morpholine ring protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a parent ion peak [M+H]⁺ corresponding to the free base (C₆H₁₁NO₃, monoisotopic mass: 145.07 g/mol ).[13]

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (if a stereoselective synthesis was performed) or to resolve the enantiomers of the racemic mixture, chiral HPLC is essential.

Table 3: Example Chiral HPLC Method
ParameterConditionRationale
Column Chiral Stationary Phase (e.g., Daicel Chiralpak series)The chiral selector on the column interacts differently with each enantiomer, allowing for separation.
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (TFA)A non-polar/polar mixture is common. TFA is often added to improve peak shape for amines and carboxylic acids.
Flow Rate 0.5 - 1.0 mL/minStandard analytical flow rate. Adjustments may be needed based on column dimensions and particle size.[14]
Detection UV at 210-220 nmThe carboxyl group provides sufficient UV absorbance for detection.
Column Temp. 25 °CTemperature control ensures reproducible retention times.

Section 4: Application in Peptide Synthesis

While N-methylmorpholine (NMM) is a well-known base used in peptide coupling reactions, 4-methylmorpholine-2-carboxylic acid can be utilized as a non-natural, constrained amino acid analogue in Solid-Phase Peptide Synthesis (SPPS).[15] Incorporating such structures can introduce conformational rigidity, enhance metabolic stability, and explore novel structure-activity relationships in peptidomimetics.[16]

Principle: Incorporation into a Peptide Chain via SPPS

The process involves first protecting the secondary amine of the molecule with an Fmoc group. This Fmoc-protected building block can then be coupled to a resin-bound peptide chain using standard coupling reagents. The SPPS cycle of deprotection and coupling is repeated to elongate the peptide.[17]

SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Couple Couple to Peptide Chain Resin->Couple BuildingBlock Fmoc-Protected 4-Me-Morpholine-2-COOH Activate Activate Carboxyl Group BuildingBlock->Activate Coupling Coupling Reagents (e.g., HBTU/DIPEA) Coupling->Activate Activate->Couple Wash1 Wash Resin Couple->Wash1 Deprotect Fmoc Deprotection (Piperidine in DMF) Wash1->Deprotect Wash2 Wash Resin Deprotect->Wash2 NextCycle Ready for Next Amino Acid Wash2->NextCycle

Caption: SPPS cycle for incorporating the novel building block.

Protocol 4.1: Fmoc-Protection of the Building Block
  • Dissolve this compound (1.0 eq) and a base like sodium bicarbonate (2.5 eq) in a mixture of 1,4-dioxane and water.

  • Cool the solution in an ice bath.

  • Add Fmoc-Cl or Fmoc-OSu (1.1 eq) portion-wise and allow the reaction to stir overnight, warming to room temperature.

  • Perform an acidic workup and purify by column chromatography to yield the Fmoc-protected building block, ready for SPPS.

Protocol 4.2: Example Coupling in Automated SPPS
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin-bound amino acid, exposing the free amine.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected 4-methylmorpholine-2-carboxylic acid (3-5 eq) with a coupling agent like HBTU (0.95 eq relative to the amino acid) and a base like DIPEA (2 eq relative to the coupling agent) in DMF.

    • Add the activated mixture to the resin and agitate for 1-2 hours. Causality: Pre-activation forms a highly reactive ester, facilitating efficient amide bond formation with the resin-bound amine, a cornerstone of SPPS.[18]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection-coupling-wash cycle for subsequent amino acids in the desired sequence.

Section 5: Broader Applications in Drug Discovery

The utility of this compound extends beyond its direct incorporation into peptides. As a chiral building block, it serves as a foundational element in the synthesis of diverse small molecules for drug discovery campaigns.

Logic_Diagram A 4-Methylmorpholine-2-carboxylic acid HCl (Chiral Building Block) B Introduce Scaffold Rigidity A->B C Improve PK Properties (e.g., Solubility, Stability) A->C D Explore Novel Chemical Space A->D E Library Synthesis (Fragment-Based, Parallel Synthesis) B->E F Lead Optimization B->F G Peptidomimetic Design B->G C->E C->F C->G D->E D->F D->G H Novel Drug Candidate E->H F->H G->H

Caption: Role as a building block in the drug discovery pipeline.

By providing a rigid, N-methylated, and chiral morpholine core, this compound allows medicinal chemists to:

  • Constrain Conformational Flexibility: Locking rotatable bonds within a ring structure can pre-organize a molecule into its bioactive conformation, potentially increasing potency and selectivity.

  • Enhance Pharmacokinetic Properties: The morpholine moiety is often used to improve properties like aqueous solubility and metabolic resistance compared to more lipophilic or labile structures.[2]

  • Synthesize Diverse Libraries: It can be used as a starting point in parallel synthesis efforts to rapidly generate a library of related compounds for high-throughput screening.[2]

Conclusion

(±)-4-Methylmorpholine-2-carboxylic acid hydrochloride is more than a simple chemical; it is an enabling tool for chemical and pharmaceutical research. Its value lies in its identity as a chiral building block, offering a pre-packaged combination of stereochemistry, rigidity, and favorable physicochemical properties. The protocols and applications detailed in this guide provide a framework for researchers to synthesize, characterize, and strategically deploy this versatile compound in the rational design of novel peptides, peptidomimetics, and small molecule therapeutics.

References

  • AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
  • Blaser, H. U. (2002). Synthesis of chiral building blocks for use in drug discovery. PubMed.
  • AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).
  • Nurnabi, M., & Ismail, M. Synthesis of Biologically Important Chiral Morpholine Derivatives.
  • Enamine. Chiral Building Blocks Selection. Enamine.
  • Blaser, H. U. (2002). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.
  • Dutta, S., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry.
  • SynHet. 4-Methylmorpholine-2-carboxylic acid hcl. SynHet.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. Sigma-Aldrich.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Fisher Scientific. (2010). SAFETY DATA SHEET. Fisher Scientific.
  • BuyersGuideChem. 4-Methyl-morpholine-2-carboxylic acid. BuyersGuideChem.
  • PubChem. 4-Methylmorpholine hydrochloride. National Center for Biotechnology Information.
  • NUGENTEC. (2015). Safety Data Sheet (SDS). NUGENTEC.
  • PubChemLite. This compound (C6H11NO3). PubChemLite.
  • TUODA INDUSTRY LIMITED. 4-methylmorpholine. TUODA INDUSTRY LIMITED.
  • Fuller, W. D., et al. Urethane-protected Alpha-Amino Acid N-carboxyanhydrides and Peptide Synthesis.
  • Santa Cruz Biotechnology. Peptide Synthesis Reagents. Santa Cruz Biotechnology.
  • ChemicalBook. 4-Methylmorpholine synthesis. ChemicalBook.
  • Merck Millipore. Complete Monograph Methods. Merck Millipore.
  • Sigma-Aldrich. 4-Methylmorpholine-2-carboxylic acid | 842949-48-8. Sigma-Aldrich.
  • Advanced ChemTech. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech.
  • Google Patents. CN103121978A - Method for preparing N-methylmorpholine. Google Patents.
  • Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
  • Benchchem. Synthesis routes of 4-Methylmorpholine-3-carboxylic acid. Benchchem.
  • Jäger, M., & HM, S. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
  • Kumar, V., et al. (2021). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ResearchGate.

Sources

The Strategic Incorporation of 4-Methylmorpholine-2-carboxylic Acid Hydrochloride in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Morpholine Scaffold and the Rise of Constrained Analogs

In the landscape of modern medicinal chemistry, the morpholine moiety stands out as a "privileged structure."[1][2][3] Its frequent appearance in approved drugs and clinical candidates is no coincidence. The inclusion of this versatile heterocycle is a deliberate strategy to enhance a molecule's pharmacological profile, primarily by improving its pharmacokinetic properties such as aqueous solubility, metabolic stability, and oral bioavailability.[2][4] The morpholine ring, with its inherent pKa modulation and capacity for hydrogen bonding, offers a powerful tool for fine-tuning the absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug candidate.[4]

Within this valuable class of building blocks, 4-Methylmorpholine-2-carboxylic acid hydrochloride emerges as a particularly intriguing scaffold. As a constrained, non-natural amino acid analog, it offers a unique combination of features: the pharmacokinetic benefits of the morpholine core, and the ability to impart conformational rigidity to peptide and peptidomimetic structures. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its synthesis and incorporation into novel chemical entities.

Physicochemical Properties and Structural Features

This compound is a chiral molecule, and its stereochemistry is a critical determinant of its biological activity. The presence of the carboxylic acid function at the C-2 position and the methyl group on the nitrogen at the 4-position creates a unique structural motif that can be leveraged in drug design.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₃
Molecular Weight 181.62 g/mol
CAS Number 841274-05-3
IUPAC Name 4-methylmorpholine-2-carboxylic acid;hydrochloride

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its role as a constrained proline analog.[5][6][7] Proline residues play a crucial role in defining the secondary structure of peptides and proteins, often inducing turns and kinks in the polypeptide chain.[6] By replacing proline with a more rigid analog like 4-Methylmorpholine-2-carboxylic acid, medicinal chemists can lock a peptide into a specific bioactive conformation, potentially leading to enhanced potency and selectivity for its biological target.[8][9]

Enhancing Receptor Affinity and Selectivity

The rigid structure of the morpholine ring restricts the conformational freedom of the peptide backbone, which can lead to a more favorable interaction with the binding pocket of a receptor. This pre-organization of the ligand can reduce the entropic penalty of binding, resulting in higher affinity. Furthermore, the specific stereochemistry of the substituted morpholine can be used to fine-tune the orientation of key pharmacophoric groups, leading to improved selectivity for a particular receptor subtype.

A notable example is the use of 4-methylmorpholine-2-carboxylic acid in the synthesis of ligands for muscarinic acetylcholine receptors (mAChRs). These receptors are implicated in a variety of neurological disorders, and subtype-selective ligands are highly sought after. The incorporation of this constrained amino acid analog can help to achieve the desired selectivity profile.

Improving Pharmacokinetic Properties

As mentioned, the morpholine scaffold is renowned for its ability to improve the drug-like properties of a molecule.[2][3][4] The nitrogen atom in the morpholine ring is less basic than that in a corresponding piperidine or pyrrolidine ring, which can be advantageous in reducing off-target effects and improving oral bioavailability. The oxygen atom can act as a hydrogen bond acceptor, enhancing aqueous solubility. By incorporating 4-Methylmorpholine-2-carboxylic acid into a peptide or peptidomimetic, it is possible to combine the benefits of conformational constraint with an improved pharmacokinetic profile.

CNS Drug Discovery

The development of drugs targeting the central nervous system (CNS) is particularly challenging due to the blood-brain barrier (BBB). The physicochemical properties of the morpholine ring, including its moderate lipophilicity and hydrogen bonding capacity, can be beneficial for BBB penetration.[10] Therefore, the use of 4-Methylmorpholine-2-carboxylic acid as a building block is a promising strategy in the design of novel CNS-active agents.

Experimental Protocols

Protocol 1: Synthesis of (S)-4-Methylmorpholine-2-carboxylic Acid

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrochloride Salt Formation A Commercially available (S)-morpholine-2-carboxylic acid B Formaldehyde A->B Reactants C Palladium on Carbon (Pd/C), H₂ B->C Reaction Conditions D (S)-4-Methylmorpholine-2-carboxylic acid C->D Product D1 (S)-4-Methylmorpholine-2-carboxylic acid E HCl in a suitable solvent (e.g., ether or dioxane) D1->E Reactant and Reagent F (S)-4-Methylmorpholine-2-carboxylic acid hydrochloride E->F Product

Caption: Synthetic workflow for (S)-4-Methylmorpholine-2-carboxylic acid hydrochloride.

Step-by-Step Methodology:

  • N-Methylation of (S)-morpholine-2-carboxylic acid:

    • To a solution of (S)-morpholine-2-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or water, add aqueous formaldehyde (1.2 eq).

    • Add a catalytic amount of 10% palladium on carbon.

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours.

    • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain crude (S)-4-Methylmorpholine-2-carboxylic acid. This can be used in the next step without further purification or purified by recrystallization if necessary.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude (S)-4-Methylmorpholine-2-carboxylic acid in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in a non-polar solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise with stirring until precipitation is complete.

    • Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield (S)-4-Methylmorpholine-2-carboxylic acid hydrochloride as a solid.

Protocol 2: Incorporation of 4-Methylmorpholine-2-carboxylic Acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids, such as 4-Methylmorpholine-2-carboxylic acid, into a peptide sequence via SPPS presents challenges due to steric hindrance at the secondary amine.[1][11][12] This often leads to slower and less efficient coupling reactions. Therefore, the use of potent coupling reagents and optimized conditions is crucial.[1][11][13]

G cluster_0 SPPS Cycle A Resin-bound peptide with a free N-terminal amine B Fmoc-(S)-4-Methylmorpholine-2-carboxylic acid A->B Reactants C Coupling Reagent (e.g., HATU, HCTU) B->C Activation D Base (e.g., DIEA, NMM) C->D Base E Solvent (e.g., DMF, NMP) D->E Solvent F Resin-bound peptide extended by one residue E->F Coupling G Fmoc deprotection (e.g., 20% piperidine in DMF) F->G Deprotection G->A Next Cycle H Repeat cycle

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating 4-Methylmorpholine-2-carboxylic acid.

Step-by-Step Methodology (for a single coupling cycle):

This protocol assumes a standard Fmoc-based SPPS strategy.

  • Resin Preparation:

    • Swell the resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.[1]

    • Perform Fmoc deprotection of the resin-bound peptide using a 20% solution of piperidine in DMF.

  • Activation of Fmoc-(S)-4-Methylmorpholine-2-carboxylic acid:

    • In a separate vessel, dissolve Fmoc-(S)-4-Methylmorpholine-2-carboxylic acid (4 eq. relative to resin loading) and a potent coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 eq.) in DMF.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (8 eq.) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for an extended period (e.g., 2-4 hours). Due to the steric hindrance of the N-methyl group, longer coupling times are generally required compared to standard amino acids.[1][11][12]

    • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test or a more quantitative method if available. A bromophenol blue test is recommended for N-methylated amino acids as the Kaiser test can give a false negative.[11]

  • Washing and Capping (if necessary):

    • After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

    • If the coupling is incomplete, a second coupling can be performed. Alternatively, any unreacted free amines can be "capped" by acetylation with acetic anhydride to prevent the formation of deletion sequences.

  • Fmoc Deprotection and Continuation of Synthesis:

    • Proceed with the Fmoc deprotection of the newly added residue to prepare for the next coupling cycle.

Conclusion and Future Perspectives

This compound is a valuable and strategic building block in the medicinal chemist's toolbox. Its ability to impart conformational constraint while simultaneously offering the potential for improved pharmacokinetic properties makes it a highly attractive scaffold for the design of novel peptides and peptidomimetics. While the synthesis and incorporation of this N-methylated amino acid analog can be challenging, the use of optimized protocols and potent coupling reagents can overcome these hurdles. As the demand for more drug-like peptides continues to grow, the application of constrained analogs like 4-Methylmorpholine-2-carboxylic acid is expected to play an increasingly important role in the discovery and development of new therapeutics.

References

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Grasso, G., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(15), 4937.
  • Chen, F. M., Lee, Y., Steinauer, R., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.
  • Fiori, S., et al. (2009). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron, 65(49), 10211-10216.
  • ResearchGate. (2012). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
  • Sun, J., & Zuckermann, R. N. (2013). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California.
  • Kang, Y. K. (2006). Impact of cis-proline analogs on peptide conformation. Journal of Physical Chemistry B, 110(16), 8448-8457.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Lee, N. (2022, June 11). Peptide Hand Synthesis Part 5: Coupling Amino Acids [Video]. YouTube.
  • Zhang, J., et al. (2012). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 24(12), 5821-5825.
  • Jirgensons, A., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.
  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives.
  • Wójcik, M., & Berlicki, Ł. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 25(23), 5732.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Lieblich, S. A., et al. (2019). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Enzymology, 620, 101-126.
  • Lenci, E., et al. (2019). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 7, 33.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • L'Homme, C., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Reddy, G. S., et al. (2009). Synthesis of Cefdinir from 7-Amino-3-vinyl Cephem-4-carboxylic Acid Using N-Methyl Morpholine as Base. Indian Journal of Chemical Technology, 16(6), 514-516.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Albericio, F., & Bofill, J. M. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols.
  • Szawkało, J., et al. (2023). Diastereoselective Synthesis of (–)
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Sigma-Aldrich. (n.d.). 4-Methylmorpholine-2-carboxylic acid. Product Page.

Sources

Application Notes & Protocols: The Role of 4-Methylmorpholine-2-carboxylic Acid Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. The stereospecific nature of biological systems necessitates precise control over molecular chirality, making asymmetric catalysis an indispensable tool.[1] Within this field, organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysts. This guide provides an in-depth exploration of 4-methylmorpholine-2-carboxylic acid and its derivatives, a class of chiral bifunctional organocatalysts, detailing their mechanism, applications, and field-proven protocols for their use.

Introduction to Chiral Morpholine-Based Catalysts

4-Methylmorpholine-2-carboxylic acid belongs to a privileged class of heterocyclic compounds. The morpholine scaffold is frequently incorporated into pharmaceuticals to enhance physicochemical properties like solubility and metabolic stability.[1] When functionalized with a carboxylic acid at the C-2 position, the resulting structure possesses a stereocenter, making it a valuable chiral building block.

The hydrochloride salt, 4-methylmorpholine-2-carboxylic acid hydrochloride, is a stable, easy-to-handle solid. In solution, it provides access to the bifunctional catalyst containing both a Lewis basic tertiary amine and a Brønsted acidic carboxylic acid. This dual functionality is critical to its catalytic prowess, enabling it to activate substrates through multiple non-covalent interactions simultaneously.

Physicochemical Properties

A clear understanding of the catalyst's properties is essential for its effective application.

PropertyValueSource
IUPAC Name 4-methylmorpholine-2-carboxylic acid;hydrochloridePubChem[2]
CAS Number 841274-05-3SynHet[3]
Molecular Formula C₆H₁₂ClNO₃PubChem[2]
Molecular Weight 181.62 g/mol PubChem[2]
Structure (SMILES) CN1CCOC(C1)C(=O)O.ClPubChem[2]
Core Concept: Bifunctional Organocatalysis

The efficacy of 4-methylmorpholine-2-carboxylic acid derivatives stems from their ability to act as bifunctional catalysts. This concept is visualized below.

cluster_Catalyst 4-Methylmorpholine-2-carboxylic Acid cluster_Functions Active Sites cluster_Roles Catalytic Roles catalyst_structure Catalyst Structure (Bifunctional) amine Tertiary Amine (N-Methyl) acid Carboxylic Acid (C2-COOH) lewis_base Lewis Base (Forms Enamine) amine->lewis_base Activates Nucleophile bronsted_acid Brønsted Acid (Proton Transfer & H-Bonding) acid->bronsted_acid Activates Electrophile & Guides Stereochemistry

Caption: Bifunctional nature of the catalyst.

The tertiary amine activates carbonyl compounds (aldehydes or ketones) by forming a nucleophilic enamine intermediate. Simultaneously, the carboxylic acid group can activate the electrophile through hydrogen bonding and facilitate crucial proton transfer steps in the catalytic cycle.[4]

Mechanism of Action: The Asymmetric Michael Addition

A well-studied application for this catalyst class is the asymmetric 1,4-conjugate addition (Michael addition) of aldehydes to nitroolefins. This reaction is a powerful tool for forming carbon-carbon bonds and setting multiple stereocenters.

The catalytic cycle proceeds via an enamine intermediate. The inherent chirality of the morpholine backbone creates a highly organized, chiral environment around this intermediate.

G Start Catalyst (Cat) + Aldehyde (RCHO) Enamine Chiral Enamine Intermediate Start->Enamine - H₂O TransitionState Stereoselective C-C Bond Formation Enamine->TransitionState Iminium Iminium Ion Intermediate TransitionState->Iminium Forms new C-C bond End Product + Regenerated Cat Iminium->End + H₂O (Hydrolysis) End->Start Catalytic Cycle Nitroolefin Nitroolefin (Electrophile) Nitroolefin->TransitionState

Caption: Enamine catalytic cycle workflow.

The key to asymmetry lies in the transition state. The catalyst orients both the enamine and the incoming electrophile (nitroolefin) in a specific conformation to minimize steric hindrance.

The Stereodetermining Transition State

Computational and experimental studies suggest a highly ordered transition state where the carboxylic acid plays a dual role.[4][5] It protonates the nitro group of the electrophile, enhancing its reactivity, while simultaneously directing its approach to one specific face of the enamine.

cluster_TS Proposed Transition State for Stereocontrol Catalyst Chiral Morpholine Backbone Enamine Enamine (from Aldehyde) Catalyst->Enamine Covalently Bound Steric_Shield Steric Shielding (e.g., from C5 substituent) Nitroolefin Nitroolefin (Electrophile) Enamine->Nitroolefin Si-face attack (Shielded Re-face) COOH Carboxylic Acid Arm COOH->Nitroolefin H-Bonding & Proton Transfer

Caption: Asymmetric induction transition state.

The substituents on the morpholine ring (e.g., a group at C-5) provide steric bulk that shields one face of the enamine, leaving the other preferentially open for attack.[5] This elegant system of covalent bonding, hydrogen bonding, and steric repulsion allows for precise control over the stereochemical outcome.

Application Profile: Synthesis of Chiral γ-Nitro Aldehydes

Derivatives of 4-methylmorpholine-2-carboxylic acid have proven to be highly efficient organocatalysts for the 1,4-addition of various aldehydes to nitroolefins. The resulting γ-nitro aldehydes are valuable synthetic intermediates. Below is a summary of representative results adapted from the literature, demonstrating the broad scope and high selectivity of these catalysts.[5]

EntryAldehydeNitroolefinCat. (%)Yield (%)d.r.ee (%)
1Propanal(E)-β-Nitrostyrene19898:299
2Butanal(E)-β-Nitrostyrene19998:299
3Isovaleraldehyde(E)-β-Nitrostyrene19999:199
4Propanal(E)-2-(4-Methoxyphenyl)-1-nitroethene19998:299
5Propanal(E)-2-(4-Chlorophenyl)-1-nitroethene19897:398
6Hexanal(E)-2-(Thiophen-2-yl)-1-nitroethene19095:599

Data adapted from Caputo, S. et al. (2016). Results shown for catalyst I (a cis-2,5-disubstituted morpholine derivative). d.r. = diastereomeric ratio; ee = enantiomeric excess.[5]

Expert Interpretation: The data clearly shows that catalyst loadings as low as 1 mol% are sufficient to achieve excellent yields and stereoselectivities across a range of electronically and sterically diverse substrates. The consistently high diastereomeric and enantiomeric excesses underscore the exceptional organizational capacity of the catalyst's transition state.

Experimental Protocols

Trustworthiness Statement: The following protocols are derived from peer-reviewed methodologies.[5] For optimal results, ensure all reagents are pure and solvents are anhydrous where specified. It is recommended to run a small-scale test reaction to confirm reactivity before proceeding to a larger scale.

Protocol 1: General Procedure for the Asymmetric Michael Addition

This protocol describes the catalytic enantioselective 1,4-addition of an aldehyde to a nitroolefin.

Materials:

  • Chiral morpholine-acid catalyst (e.g., a derivative of 4-methylmorpholine-2-carboxylic acid)

  • N-Methylmorpholine (NMM)

  • Aldehyde (freshly distilled)

  • Nitroolefin

  • Anhydrous solvent (e.g., Isopropanol, iPrOH)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware, cooled reaction vessel

Procedure:

  • Catalyst Preparation: To a flame-dried reaction vial under an inert atmosphere, add the chiral morpholine-acid hydrochloride catalyst (0.01 mmol, 1 mol%).

  • Base Addition: Add N-Methylmorpholine (NMM) (0.01 mmol, 1 mol%) to the vial. The NMM serves as a base to deprotonate the hydrochloride salt, liberating the free amine of the catalyst.

  • Solvent and Reagent Addition: Add anhydrous isopropanol (1.0 mL). Cool the resulting solution to the desired temperature (e.g., -10 °C).

  • Substrate Introduction: Add the aldehyde (1.5 mmol, 1.5 equiv.) to the cooled catalyst solution. After 5 minutes of stirring, add the nitroolefin (1.0 mmol, 1.0 equiv.).

  • Reaction Monitoring: Seal the vial and stir the reaction mixture at the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the nitroolefin is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired γ-nitro aldehyde.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and MS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Representative Synthesis of a Chiral β-Morpholine Amino Acid Catalyst

This multi-step protocol outlines a general path to synthesize the catalyst scaffold, starting from a commercially available α-amino acid.[5]

Step A: Reduction to Amino Alcohol

  • In a round-bottom flask, dissolve the starting α-amino acid (e.g., L-Valine) (10 mmol) in anhydrous THF.

  • Cool the solution to 0 °C and slowly add NaBH₄ (25 mmol).

  • Add I₂ (10 mmol) portion-wise over 30 minutes.

  • Reflux the mixture for 12-18 hours. Cool to room temperature and quench carefully with methanol.

  • Concentrate the mixture, redissolve in aqueous NaOH, and extract with an organic solvent (e.g., CH₂Cl₂). Dry the organic layer and concentrate to yield the amino alcohol.

Step B: Reductive Amination

  • Dissolve the amino alcohol from Step A (8 mmol) in methanol.

  • Add benzaldehyde (10.4 mmol) and stir for 1 hour at room temperature.

  • Cool to 0 °C and add NaBH₄ (24 mmol) portion-wise. Stir for 12 hours at room temperature.

  • Quench with water, concentrate, and extract with an organic solvent. Purify by chromatography to obtain the N-benzylated amino alcohol.

Step C: Cyclization to form the Morpholine Ring

  • In a flask, combine the N-benzylated amino alcohol (5 mmol), (R)-epichlorohydrin (6.5 mmol), and LiClO₄ (6.5 mmol) in toluene.

  • Heat the mixture to 60 °C for 24 hours.

  • Cool the reaction, and add a solution of MeONa in methanol. Stir for 2 hours.

  • Quench with saturated aq. NH₄Cl, extract with an organic solvent, and purify by chromatography to yield the N-benzyl morpholine alcohol.

Step D: Final Oxidation to Carboxylic Acid

  • The N-benzyl morpholine alcohol is first debenzylated (e.g., using H₂ and Pd/C) and the resulting secondary amine is protected (e.g., with a Boc group).

  • The primary alcohol is then oxidized to the carboxylic acid using an appropriate oxidizing agent (e.g., TEMPO/BIAB system).

  • Finally, deprotection of the amine yields the desired β-morpholine amino acid catalyst.

Conclusion and Outlook

4-Methylmorpholine-2-carboxylic acid and its structural analogues represent a class of highly effective, robust, and versatile organocatalysts for asymmetric synthesis. Their bifunctional nature, operating through an enamine-based mechanism, allows for the precise construction of chiral molecules with high levels of stereocontrol. The low catalyst loadings, operational simplicity, and broad substrate scope make them an attractive choice for applications in both academic research and industrial-scale drug development. Future research will likely expand their application to other important asymmetric transformations, further cementing the role of chiral morpholines as a privileged scaffold in modern catalysis.

References

  • Caputo, S., et al. (2016). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note & Protocols: Chiral Resolution of 4-Methylmorpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Stereoisomerism in 4-Methylmorpholine-2-carboxylic Acid

4-Methylmorpholine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, possessing a chiral center at the C2 position, means it exists as a pair of enantiomers. The distinct three-dimensional arrangement of these stereoisomers can lead to significant differences in their pharmacological, toxicological, and metabolic profiles. Consequently, the ability to isolate and study the individual enantiomers is paramount for the development of safe and efficacious therapeutic agents. This document provides a detailed guide to the primary methods for the chiral resolution of racemic 4-Methylmorpholine-2-carboxylic acid, offering both theoretical insights and practical, step-by-step protocols.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This method remains a cornerstone of chiral separation, particularly for scaling up resolutions. It relies on the reaction of the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts.[1] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]

Causality Behind Experimental Choices:
  • Choice of Resolving Agent: The selection of the chiral resolving agent is critical. Commonly used resolving agents for acidic compounds include naturally occurring alkaloids like brucine and strychnine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine.[1] The ideal agent will form a stable salt that exhibits a significant solubility difference between the two diastereomers in a chosen solvent.

  • Solvent Selection: The solvent system is equally important. The goal is to find a solvent or solvent mixture in which one diastereomeric salt is significantly less soluble than the other, facilitating its selective crystallization. This often requires empirical screening of various solvents.

  • Stoichiometry: The molar ratio of the racemic acid to the resolving agent can influence the efficiency of the resolution.[2] A 1:1 ratio is a common starting point, but optimization may be necessary.

Experimental Workflow Diagram

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Liberation of Enantiomers racemic_acid Racemic 4-Methylmorpholine- 2-carboxylic acid dissolution Dissolution in Optimal Solvent racemic_acid->dissolution chiral_base Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) chiral_base->dissolution salt_formation Formation of Diastereomeric Salts dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration to Isolate Less Soluble Salt crystallization->filtration less_soluble_salt Diastereomeric Salt 1 (Crystalline) filtration->less_soluble_salt more_soluble_salt Diastereomeric Salt 2 (in Filtrate) filtration->more_soluble_salt acidification1 Acidification (e.g., HCl) less_soluble_salt->acidification1 acidification2 Acidification (e.g., HCl) more_soluble_salt->acidification2 extraction1 Extraction & Purification acidification1->extraction1 enantiomer1 Enantiomerically Enriched Carboxylic Acid 1 extraction1->enantiomer1 extraction2 Extraction & Purification acidification2->extraction2 enantiomer2 Enantiomerically Enriched Carboxylic Acid 2 extraction2->enantiomer2

Caption: Workflow for Diastereomeric Salt Resolution.

Protocol: Resolution with (R)-1-Phenylethylamine
  • Salt Formation:

    • In a round-bottom flask, dissolve 10 mmol of racemic 4-Methylmorpholine-2-carboxylic acid in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or acetone).

    • In a separate flask, dissolve 10 mmol of (R)-1-phenylethylamine in the same solvent.

    • Slowly add the amine solution to the carboxylic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the less soluble diastereomeric salt.

    • The filtrate contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomer:

    • Suspend the isolated crystalline salt in water and add 1M HCl until the pH is approximately 2.

    • Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield one enantiomer.

    • The other enantiomer can be recovered from the filtrate by a similar acidification and extraction process.

  • Purity Analysis:

    • Determine the enantiomeric excess (e.e.) of the resolved acid using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

ParameterRecommended Value/ConditionRationale
Resolving Agent (R)- or (S)-1-phenylethylamineCommercially available, proven effective for resolving carboxylic acids.
Solvent Methanol, Ethanol, AcetoneA starting point for solubility screening; allows for good crystal formation.
Temperature Initial dissolution at reflux, then slow coolingPromotes the formation of well-defined crystals and improves separation.
Acidification 1M HCl to pH ~2Ensures complete protonation of the carboxylic acid for efficient extraction.

Method 2: Enzymatic Kinetic Resolution

Enzymatic resolution leverages the high stereospecificity of enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other unreacted.[3][] For a carboxylic acid, this often involves the enantioselective esterification or hydrolysis of an ester derivative. Lipases and proteases are commonly employed for this purpose due to their broad substrate tolerance and stability in organic solvents.[5][6]

Causality Behind Experimental Choices:
  • Enzyme Selection: The choice of enzyme is paramount. Lipases such as Candida antarctica Lipase B (CAL-B) are frequently used for their ability to catalyze enantioselective esterification in organic solvents.[5] Screening a panel of enzymes is often necessary to find one with high activity and selectivity for the target substrate.

  • Reaction Type: One can either perform an enantioselective hydrolysis of a racemic ester of 4-Methylmorpholine-2-carboxylic acid or an enantioselective esterification of the racemic acid itself. The choice depends on the availability of the starting material and the ease of separation of the product from the unreacted starting material.

  • Solvent and Water Content: For reactions in organic solvents, the choice of solvent and the amount of water present can dramatically affect enzyme activity and selectivity. Apolar solvents are generally preferred.

Experimental Workflow Diagram

G cluster_0 Enzymatic Reaction cluster_1 Separation and Isolation racemic_acid Racemic 4-Methylmorpholine- 2-carboxylic acid reaction_mixture Reaction Mixture Incubation racemic_acid->reaction_mixture alcohol Alcohol (e.g., Butanol) alcohol->reaction_mixture enzyme Immobilized Lipase (e.g., CAL-B) enzyme->reaction_mixture solvent Organic Solvent (e.g., Toluene) solvent->reaction_mixture filtration Filter to Remove Enzyme reaction_mixture->filtration separation Chromatographic Separation filtration->separation ester Enantiomerically Enriched Ester separation->ester acid Unreacted Enantiomerically Enriched Acid separation->acid

Caption: Workflow for Enzymatic Kinetic Resolution.

Protocol: Lipase-Catalyzed Enantioselective Esterification
  • Reaction Setup:

    • To a solution of racemic 4-Methylmorpholine-2-carboxylic acid (5 mmol) and n-butanol (10 mmol) in toluene (50 mL), add an immobilized lipase (e.g., Novozym 435, which is CAL-B) (500 mg).

    • Incubate the mixture at a controlled temperature (e.g., 40-60°C) with gentle agitation.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by periodically taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral HPLC to determine the conversion and enantiomeric excess of both the remaining acid and the formed ester.

    • The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.

  • Work-up and Separation:

    • Once the desired conversion is reached, remove the enzyme by filtration.

    • Wash the enzyme with fresh solvent and combine the filtrates.

    • The resulting mixture contains one enantiomer as the ester and the other as the unreacted acid. These can be separated by extraction with an aqueous base (to extract the acid) or by column chromatography.

  • Hydrolysis of the Ester (if necessary):

    • The enantiomerically enriched ester can be hydrolyzed back to the carboxylic acid using standard acidic or basic conditions.

ParameterRecommended Value/ConditionRationale
Enzyme Immobilized Candida antarctica Lipase B (CAL-B)High stability and broad substrate specificity, commercially available.
Acyl Acceptor n-ButanolA simple alcohol that often works well in lipase-catalyzed esterifications.
Solvent Toluene, Hexane, or MTBEApolar solvents that are generally compatible with lipases.
Temperature 40-60 °CBalances reaction rate with enzyme stability.
Monitoring Chiral HPLCAllows for simultaneous determination of conversion and enantiomeric excess.

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[7] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8][9]

Causality Behind Experimental Choices:
  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For carboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are often a good starting point. Macrocyclic glycopeptide phases (e.g., teicoplanin or vancomycin-based) can also be effective.[9]

  • Mobile Phase: The mobile phase composition (solvents and additives) is optimized to achieve good resolution and peak shape. For polysaccharide-based CSPs, normal-phase (e.g., hexane/isopropanol) or polar organic modes are common. For acidic analytes, the addition of a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase is often necessary to suppress ionization and improve peak shape.

Experimental Workflow Diagram

G cluster_0 Method Development cluster_1 Preparative Separation racemic_sample Racemic 4-Methylmorpholine- 2-carboxylic acid Sample csp_screening Screen Chiral Stationary Phases (e.g., Polysaccharide, Macrocyclic Glycopeptide) racemic_sample->csp_screening mp_optimization Optimize Mobile Phase (Solvent ratio, Additives) csp_screening->mp_optimization injection Inject Racemic Mixture onto Preparative Column mp_optimization->injection separation Elution with Optimized Mobile Phase injection->separation fraction_collection Collect Fractions Corresponding to Each Enantiomer separation->fraction_collection enantiomer1 Isolated Enantiomer 1 fraction_collection->enantiomer1 enantiomer2 Isolated Enantiomer 2 fraction_collection->enantiomer2

Caption: Workflow for Chiral HPLC Resolution.

Protocol: Preparative Chiral HPLC
  • Analytical Method Development:

    • Screen various chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H) with a mobile phase consisting of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) and a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid).

    • Optimize the mobile phase composition to achieve a baseline separation of the two enantiomers with a resolution factor (Rs) greater than 1.5.

  • Scaling to Preparative HPLC:

    • Once an effective analytical method is developed, scale it up to a preparative column with the same stationary phase.

    • Dissolve the racemic 4-Methylmorpholine-2-carboxylic acid in the mobile phase.

    • Inject the sample onto the preparative column and elute with the optimized mobile phase.

  • Fraction Collection and Analysis:

    • Use a UV detector to monitor the elution of the two enantiomers.

    • Collect the fractions corresponding to each peak separately.

    • Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.

  • Solvent Removal:

    • Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure to obtain the isolated, enantiomerically pure 4-Methylmorpholine-2-carboxylic acid.

ParameterRecommended Value/ConditionRationale
CSP Type Polysaccharide-based (e.g., Chiralpak series)Broad applicability for a wide range of chiral compounds, including acids.
Mobile Phase Hexane/Isopropanol or Hexane/EthanolCommon normal-phase systems for polysaccharide CSPs.
Additive 0.1% Trifluoroacetic Acid (TFA) or Formic AcidSuppresses ionization of the carboxylic acid, leading to better peak shape.
Detection UV (e.g., at 210 nm)Carboxylic acids typically have UV absorbance at low wavelengths.

Conclusion

The chiral resolution of 4-Methylmorpholine-2-carboxylic acid is a critical step in its development for pharmaceutical applications. The choice of method—classical diastereomeric salt formation, enzymatic kinetic resolution, or preparative chiral HPLC—will depend on factors such as the scale of the separation, cost, and available equipment. Diastereomeric crystallization is often favored for large-scale synthesis, while enzymatic methods offer high selectivity under mild conditions. Chiral HPLC provides a powerful tool for both analytical assessment of enantiomeric purity and for obtaining small quantities of highly pure enantiomers for initial biological testing. A systematic approach, beginning with small-scale screening experiments, is recommended to identify the optimal resolution strategy for your specific needs.

References

  • Pozo, M., Gotor-Fernández, V., & Gotor, V. (2012). Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers. Molecules, 17(5), 5799-5810. [Link]

  • Ishihara, K., & Nakashima, D. (2010). Kinetic Resolution of Racemic α-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts. Journal of the American Chemical Society, 132(30), 10443-10445. [Link]

  • Kim, J., & Park, J. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. International Journal of Molecular Sciences, 22(5), 2413. [Link]

  • McMurry, J. (2023). 26.5: Synthesis of Amino Acids. In Chemistry LibreTexts. [Link]

  • Okunola, O., & Eldo, J. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 12(10), 1668-1683. [Link]

  • Nakashima, D., & Ishihara, K. (2008). Kinetic Resolution of Racemic Carboxylic Acids Using Achiral Alcohols by the Promotion of Benzoic Anhydrides and Tetramisole Derivatives: Production of Chiral Nonsteroidal Anti-Inflammatory Drugs and Their Esters. Advanced Synthesis & Catalysis, 350(18), 2859-2864. [Link]

  • Sakai, R., Chiba, M., & Oikawa, M. (2020). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 16, 234-242. [Link]

  • Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry, 189(2), 447-460. [Link]

  • Harding, J. R., et al. (2011). Resolution of Carboxylic Acids Using Copper(I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. Organic Letters, 13(9), 2358-2361. [Link]

  • Reddy, L. R., et al. (2010). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Synthetic Communications, 40(16), 2419-2426. [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

  • Soderberg, T. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. In Chemistry LibreTexts. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Dong, M. W. (2015). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 28(6), 346-355. [Link]

  • Celentano, G., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6013. [Link]

  • Wang, Y., et al. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. [Link]

Sources

use of 4-Methylmorpholine-2-carboxylic acid hydrochloride in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Incorporation of 4-Methylmorpholine-2-carboxylic acid hydrochloride in Solid-Phase Peptide Synthesis (SPPS) for Conformational Control

Audience: Researchers, scientists, and drug development professionals

Abstract

The introduction of conformational constraints into peptide structures is a cornerstone of modern peptidomimetic design, enhancing metabolic stability, receptor affinity, and bioavailability. 4-Methylmorpholine-2-carboxylic acid, a cyclic non-proteinogenic amino acid, serves as a potent scaffold for inducing β-turn conformations, which are critical secondary structures in protein-protein interactions.[1][2][3] This document provides a comprehensive guide for the application of its hydrochloride salt in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We detail the chemical rationale, provide a robust, step-by-step protocol for its incorporation, and discuss critical parameters for achieving high-yield synthesis of structurally defined peptides.

Introduction: The Scientific Rationale for Constrained Peptides

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates.[4][5] However, their utility is often hampered by poor conformational stability and susceptibility to proteolysis. Solid-Phase Peptide Synthesis (SPPS), a methodology pioneered by Bruce Merrifield, provides a robust platform for the iterative assembly of amino acids into a desired sequence on an insoluble polymer support.[6][7] This technique not only facilitates the synthesis of natural peptides but also allows for the seamless incorporation of modified or unnatural amino acids to overcome their inherent limitations.[4][8]

4-Methylmorpholine-2-carboxylic acid is a proline analogue with a rigid heterocyclic structure. Its incorporation into a peptide backbone forces a specific dihedral angle, effectively acting as a β-turn mimic.[1][9] β-turns are ubiquitous structural motifs that redirect the peptide chain, playing pivotal roles in protein folding, function, and molecular recognition.[3][10] By synthetically installing a stable β-turn, researchers can design peptides with pre-organized conformations that favor binding to biological targets, such as receptors or enzymes, thereby enhancing their therapeutic potential.[1][2]

This guide focuses on the practical application of the Fmoc-protected hydrochloride salt of 4-Methylmorpholine-2-carboxylic acid in a standard SPPS workflow.

Physicochemical Properties of the Building Block

A thorough understanding of the building block's properties is essential for its successful application. The compound is typically supplied as a hydrochloride salt to improve its stability and handling as a solid.

PropertyValueSource
IUPAC Name 4-methylmorpholine-2-carboxylic acid;hydrochloride[11]
CAS Number 841274-05-3[11][12]
Molecular Formula C₆H₁₂ClNO₃[11]
Molecular Weight 181.62 g/mol [11]
Typical Form Solid powder[12]
Purity Standard ≥95% for research applications[12]

The SPPS Workflow: A Foundational Overview

Fmoc-based SPPS is a cyclical process that builds the peptide from the C-terminus to the N-terminus on a solid support (resin).[6][13] Each cycle involves two primary steps:

  • Fmoc-Deprotection: The acid-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminal amine is removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[14] This exposes a free amine for the next reaction.

  • Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus and reacts with the newly exposed amine on the resin-bound peptide chain, forming a new peptide bond.[14]

These steps are interspersed with extensive washing of the resin to remove excess reagents and byproducts, which is a key advantage of the solid-phase approach.[5][6]

Workflow Visualization

The following diagram illustrates the core cycle of Fmoc-SPPS, highlighting the incorporation of a specialized amino acid like 4-Methylmorpholine-2-carboxylic acid.

SPPS_Workflow_for_Constrained_AA Start Start: Resin with N-Fmoc Protected Peptide Chain (Peptide-N-Fmoc) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 FreeAmine Resin with Free Amine (Peptide-NH2) Wash1->FreeAmine Coupling Step 2b: Coupling (Formation of new peptide bond) FreeAmine->Coupling Activation Step 2a: Activation Fmoc-(4-Me)Morph-2-COOH·HCl + Coupling Reagent (HCTU) + Base (DIPEA) Activation->Coupling Reagents Added Wash2 Wash (DMF, DCM) Coupling->Wash2 End Result: Elongated Peptide Chain (Peptide+1)-N-Fmoc Wash2->End Repeat Repeat Cycle for Next Amino Acid End->Repeat Repeat->Deprotection Start Next Cycle

Caption: Fmoc-SPPS cycle for incorporating 4-Methylmorpholine-2-carboxylic acid.

Detailed Protocol for Incorporation

This protocol outlines the manual incorporation of Fmoc-4-Methylmorpholine-2-carboxylic acid hydrochloride into a peptide sequence on a Rink Amide resin (for a C-terminal amide). The scale is assumed to be 0.1 mmol.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (loading capacity ~0.5-0.7 mmol/g).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).[15]

  • Amino Acids: Standard Fmoc-protected amino acids and Fmoc-4-Methylmorpholine-2-carboxylic acid hydrochloride.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[14]

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solutions: DMF, DCM.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Equipment: SPPS reaction vessel, shaker, filtration apparatus.

Step-by-Step Methodology

Step 1: Resin Swelling

  • Action: Place the resin (~200 mg for 0.1 mmol scale) in the reaction vessel. Add 5 mL of DMF and shake for 30 minutes.

  • Causality: Swelling the polystyrene-based resin with a good solvent like DMF is critical.[15] It opens up the polymer matrix, ensuring that reagents can freely diffuse to the reactive sites for efficient synthesis.[16]

Step 2: Initial Fmoc-Deprotection (if starting with pre-loaded resin)

  • Action: Drain the DMF. Add 5 mL of 20% piperidine/DMF solution. Shake for 3 minutes. Drain. Add another 5 mL of the deprotection solution and shake for 10 minutes.

  • Causality: A two-stage deprotection ensures the complete removal of the Fmoc group. The first short treatment removes the bulk, and the second longer treatment drives the reaction to completion. The piperidine forms a stable, soluble adduct with the dibenzofulvene byproduct, preventing side reactions.[14]

  • Verification: A positive Kaiser test (deep blue beads) confirms the presence of a free primary amine.

Step 3: Washing

  • Action: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

  • Causality: Rigorous washing is paramount in SPPS to remove all traces of piperidine and byproducts. Residual base can neutralize the incoming activated amino acid, leading to failed coupling.[6]

Step 4: Coupling of Fmoc-4-Methylmorpholine-2-carboxylic acid hydrochloride

  • Action:

    • In a separate vial, prepare the coupling solution. Dissolve Fmoc-4-Methylmorpholine-2-carboxylic acid hydrochloride (4 eq., ~72.7 mg), HCTU (3.9 eq., ~161 mg) in 2 mL of DMF.

    • Add DIPEA (8 eq., ~139 µL) to the solution. The base is crucial to neutralize both the hydrochloride salt of the amino acid and the HCl generated during the activation process.

    • Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

    • Add the activated amino acid solution to the drained resin in the reaction vessel.

    • Shake at room temperature for 1-2 hours.

  • Causality:

    • Equivalents: Using a 4-fold excess of the amino acid and coupling reagents drives the reaction to completion, which is especially important for sterically hindered amino acids like this one.[7]

    • Base (DIPEA): DIPEA is a bulky, non-nucleophilic base. It effectively neutralizes acids without competing as a nucleophile in the coupling reaction.[7]

    • Coupling Reagent (HCTU): HCTU is a highly efficient aminium-based coupling reagent that rapidly forms an activated ester with the amino acid's carboxyl group, minimizing the risk of racemization.

  • Verification: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates that all free amines have been acylated and the coupling is complete. If the test is positive, the coupling step can be repeated (double coupling).

Step 5: Post-Coupling Wash

  • Action: Drain the coupling solution. Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Causality: Removes excess activated amino acid, depleted reagents, and byproducts like tetramethylurea.

Step 6: Iteration

  • Action: The peptide chain is now elongated by one residue. To add the next amino acid, return to Step 2 (Fmoc-Deprotection) and repeat the cycle.

Step 7: Final Cleavage and Deprotection

  • Action: Once the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail (e.g., 5 mL of 95% TFA/TIS/H₂O) and shake for 2-3 hours.

  • Causality: TFA is a strong acid that cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups simultaneously. TIS and water act as scavengers, trapping the highly reactive carbocations generated during the deprotection of side chains (e.g., from Trp, Met, Cys), preventing re-attachment to the peptide and other side reactions.[7]

  • Post-Cleavage: Filter the resin, collect the filtrate, and precipitate the crude peptide in cold diethyl ether. The peptide can then be purified using reverse-phase HPLC.

Summary of Coupling Parameters
ParameterRecommended ValueRationale
Amino Acid Eq. 4 equivalentsDrives reaction completion, crucial for hindered residues.
Coupling Reagent Eq. 3.9 equivalentsSlight sub-equivalence to amino acid prevents side reactions.
Base (DIPEA) Eq. 8 equivalentsNeutralizes HCl from the salt and the activation reaction.
Reaction Time 1-2 hoursAllows sufficient time for coupling of a sterically demanding residue.
Solvent DMF or NMPExcellent solvating properties for peptide chains and reagents.[15]

Key Considerations and Troubleshooting

  • Incomplete Coupling: Due to its rigid structure, 4-Methylmorpholine-2-carboxylic acid can be considered sterically hindered. If a Kaiser test remains positive after the initial coupling, a second coupling (double coupling) with a fresh solution of activated amino acid is recommended before proceeding.

  • Alternative Bases: While DIPEA is common, N-Methylmorpholine (NMM) can also be used. NMM is less basic than DIPEA and has been shown in some contexts to reduce urethane formation, a potential side reaction.[17] However, for neutralizing the hydrochloride salt, the stronger, non-nucleophilic nature of DIPEA is often preferred.

  • Difficult Sequences: If aggregation occurs during the synthesis of a longer peptide (a common issue in SPPS), switching to more specialized solvents like N-methylpyrrolidone (NMP) or using additives like DMSO may be beneficial.[15][18]

Conclusion

This compound is a valuable building block for introducing conformational rigidity into synthetic peptides. Its successful incorporation via Fmoc-SPPS is readily achievable by adapting standard protocols to account for its structure and hydrochloride salt form. The key to success lies in using an appropriate excess of reagents, ensuring complete neutralization with a non-nucleophilic base like DIPEA, and verifying reaction completion at each step. By following the detailed protocol and understanding the chemical principles outlined in this guide, researchers can confidently utilize this tool to advance the design and synthesis of next-generation peptide therapeutics and probes.

References

  • Title: Solid-phase syntheses of beta-turn analogues to mimic or disrupt protein-protein interactions. Source: PubMed URL: [Link]

  • Title: this compound. Source: PubChem URL: [Link]

  • Title: 4-Methyl-morpholine-2-carboxylic acid | C6H11NO3. Source: BuyersGuideChem URL: [Link]

  • Title: β-Turn Mimics. Source: American Peptide Society URL: [Link]

  • Title: 4-methylmorpholine | Global Chemical Supplier. Source: TUODA INDUSTRY LIMITED URL: [Link]

  • Title: Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Source: PubMed URL: [Link]

  • Title: Methods and protocols of modern solid phase peptide synthesis. Source: International Journal of Peptide Research and Therapeutics URL: [Link]

  • Title: Structural characterization of a β-turn mimic within a protein–protein interface. Source: PNAS URL: [Link]

  • Title: β-Turn Mimics by Chemical Ligation. Source: PMC - NIH URL: [Link]

  • Title: this compound (C6H11NO3). Source: PubChemLite URL: [Link]

  • Title: Automated solid-phase peptide synthesis to obtain therapeutic peptides. Source: Beilstein Journals URL: [Link]

  • Title: Submonomer synthesis of sequence defined peptoids with diverse side-chains. Source: eScholarship URL: [Link]

  • Title: pegylated Amino Acids for Site-specific Peptide Incorporation. Source: Clemson OPEN URL: [Link]

  • Title: Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Source: Knowledge UChicago URL: [Link]

  • Title: β-Turn Mimics by Chemical Ligation. Source: ACS Publications URL: [Link]

  • Title: Recent Advances in the Synthesis of C-Terminally Modified Peptides. Source: PMC - NIH URL: [Link]

  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry. Source: AAPPTec URL: [Link]

  • Title: Solvents for Solid Phase Peptide Synthesis. Source: AAPPTec URL: [Link]

  • Title: Automated solid-phase peptide synthesis to obtain therapeutic peptides. Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Solid-phase synthesis and characterization of N-methyl-rich peptides. Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Utility of Defined Molecular Scaffolds. Source: MDPI URL: [Link]

  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Source: UCI Department of Chemistry URL: [Link]

Sources

Application Notes & Protocols: The Role of 4-Methylmorpholine in Modern Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Contextualizing the Reagent

In the landscape of synthetic chemistry, particularly in pharmaceutical and peptide research, the formation of the amide bond is a cornerstone reaction.[1] While the user query specified "4-Methylmorpholine-2-carboxylic acid hydrochloride," it is essential to clarify that this molecule is a cyclic N-substituted amino acid derivative, primarily used as a structural building block. The vast body of scientific literature points to the closely related but functionally distinct compound, 4-Methylmorpholine (NMM) , as the key reagent employed as a base in amide bond formation.[2][3][4]

This guide, therefore, focuses on the strategic application of 4-Methylmorpholine (NMM), a tertiary amine base, which is indispensable for facilitating amide coupling reactions. We will explore its mechanism, advantages over other bases, and provide detailed protocols for its use in both classic and contemporary synthetic methodologies. The direct reaction between a carboxylic acid and an amine is typically unfavorable due to the formation of a stable ammonium carboxylate salt.[5][6] Consequently, the carboxylic acid must first be activated using a coupling reagent. This activation process generates acidic byproducts that must be neutralized by a base to drive the reaction to completion. NMM excels in this role as a non-nucleophilic organic base.

Physicochemical Properties and Safety Profile

Understanding the fundamental properties of NMM is critical for its effective and safe use in the laboratory.

Property4-Methylmorpholine (NMM)4-Methylmorpholine Hydrochloride
CAS Number 109-02-4[7]3651-67-0[8]
Molecular Formula C₅H₁₁NO[4]C₅H₁₂ClNO[8]
Molecular Weight 101.15 g/mol 137.61 g/mol [8]
Appearance Colorless liquid[7]White solid
Boiling Point ~115 °CN/A
Key Hazards Highly flammable, Harmful if swallowed, Causes severe skin burns and eye damage.[7][9]Harmful if swallowed, Causes skin and eye irritation.[8]

Safety Precautions: Always handle 4-Methylmorpholine in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] It is a corrosive and flammable liquid requiring careful storage away from heat and ignition sources.[7]

Part 1: The Mechanistic Role of NMM in Amide Coupling

The primary function of NMM in amide synthesis is to act as a proton scavenger. In modern peptide coupling, which often employs uronium/guanidinium salts (like HBTU/HATU) or carbodiimides (like DIC/EDC) with additives (like HOBt/Oxyma), NMM plays two critical roles:

  • Deprotonation of the Carboxylic Acid: NMM facilitates the initial formation of a carboxylate anion, which is more nucleophilic and readily attacks the coupling reagent to form the highly reactive activated intermediate (e.g., an O-acylisourea or an active ester).

  • Neutralization of Amine Salts: The amine component is often stored or used as a hydrochloride or trifluoroacetate salt. NMM neutralizes these salts to liberate the free amine, which is necessary for the subsequent nucleophilic attack on the activated carboxylic acid derivative.

This dual function ensures that both reacting partners are in their most reactive forms, enabling efficient amide bond formation.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (Highly Electrophilic) RCOOH->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., DIC/HATU) NMM_H NMM-H⁺ CouplingReagent->NMM_H Proton Source NMM_base NMM NMM_base->RCOOH Deprotonates TetrahedralInt Tetrahedral Intermediate ActivatedEster->TetrahedralInt cluster_coupling cluster_coupling AmineSalt Amine Salt (R'-NH₃⁺X⁻) FreeAmine Free Amine (R'-NH₂) AmineSalt->FreeAmine Deprotonates NMM_H2 NMM-H⁺X⁻ AmineSalt->NMM_H2 FreeAmine->TetrahedralInt Attacks Amide Amide Product (R-CO-NH-R') TetrahedralInt->Amide Byproduct Byproducts TetrahedralInt->Byproduct NMM_base2 NMM NMM_base2->AmineSalt

Caption: General mechanism of NMM-facilitated amide bond formation.
Why Choose NMM? A Comparative Advantage

The choice of base is critical to minimize side reactions, particularly racemization of chiral centers and urethane formation.

BasepKa of Conjugate AcidSteric HindranceKey Considerations
Triethylamine (TEA) ~10.7LowProne to causing racemization and side reactions due to its relatively high basicity and low steric bulk.
Diisopropylethylamine (DIEA / Hünig's base) ~11.0HighHighly hindered, making it non-nucleophilic. Effective at minimizing racemization but can be difficult to remove during workup due to its high boiling point.
4-Methylmorpholine (NMM) ~7.4ModerateOffers an optimal balance. Its moderate basicity is sufficient to facilitate coupling without strongly promoting epimerization.[11] It is particularly noted for minimizing urethane formation in mixed anhydride methods.[12]

Part 2: Experimental Protocols

Protocol 1: Solution-Phase Dipeptide Synthesis via Mixed Anhydride Method

This protocol is effective for scalable synthesis of dipeptides and larger fragments in solution, leveraging NMM to achieve high yields and purity.[2]

Materials:

  • N-Protected Amino Acid (e.g., Boc-L-Alanine)

  • Amino Acid Ester Hydrochloride (e.g., H-Gly-OMe·HCl)

  • 4-Methylmorpholine (NMM)

  • Isobutyl chloroformate (IBCF)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolution: Dissolve the N-protected amino acid (1.0 equiv.) in anhydrous DCM (or THF) to a concentration of 0.1-0.2 M in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., ice/salt or dry ice/acetone).

  • Base Addition: Add NMM (1.0 equiv.) dropwise while maintaining the temperature at -15 °C. Stir for 1-2 minutes.

  • Activation: Add isobutyl chloroformate (1.0 equiv.) dropwise. A precipitate (NMM·HCl) will form. Allow the activation to proceed for 5-10 minutes. Causality Note: This short activation time is crucial to prevent disproportionation of the mixed anhydride and other side reactions.

  • Amine Component Preparation: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equiv.) in anhydrous DCM and add NMM (1.0 equiv.) to generate the free amine.

  • Coupling: Add the free amine solution from step 5 to the mixed anhydride solution at -15 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours or until TLC/LC-MS analysis indicates completion.

  • Workup:

    • Filter the reaction mixture to remove the NMM·HCl precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography.

Protocol 2: Automated Solid-Phase Peptide Synthesis (SPPS) - Fmoc Chemistry

NMM is a common base used during the coupling step in automated Fmoc-SPPS, although DIEA is also widely used.[11]

spss_workflow cluster_cycle SPPS Cycle (Repeat for each Amino Acid) start resin Start: Resin-Bound Amino Acid (Fmoc-AA-Resin) start->resin deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling - Fmoc-AA-OH (3 eq) - HBTU/Oxyma (2.9 eq) - NMM/DIEA (6 eq) wash1->coupling wash2 4. DMF Wash coupling->wash2 wash2->deprotection Next Cycle cleavage Final Cleavage & Deprotection (e.g., 95% TFA Cocktail) wash2->cleavage Final Cycle end Purified Peptide cleavage->end

Caption: Standard workflow for an Fmoc-SPPS cycle.

Procedure for a Single Coupling Cycle (Manual or Automated):

  • Resin Preparation: Start with the Fmoc-protected amino acid pre-loaded onto the solid support (e.g., Rink Amide resin). Swell the resin in N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group, exposing the free N-terminal amine.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Coupling Cocktail Preparation: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equiv.) by dissolving it in DMF with a coupling reagent/additive system (e.g., HBTU/Oxyma, 2.9-4.9 equiv.). Add NMM or DIEA (6-10 equiv.) to this solution and allow it to pre-activate for 1-2 minutes. Causality Note: The base is added last to initiate the activation right before it is added to the resin, minimizing premature reagent degradation.

  • Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate the mixture via bubbling, shaking, or stirring for 30-60 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Cleavage: After the final coupling and deprotection, wash the resin with DCM, dry it, and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to cleave the peptide from the resin and remove side-chain protecting groups.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • Silver Fern Chemical Inc. 4-Methylmorpholine: A Versatile Solvent and Catalyst for Industrial Applications. Silver Fern Chemical Inc. [Link]

  • NuGenTec. Safety Data Sheet (SDS) - 4-methylmorpholine. NuGenTec. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Benoiton, N. L., & Chen, F. M. Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry. [Link]

  • Hojo, K., et al. Green Chemistry in Peptide Synthesis. Royal Society of Chemistry. [Link]

  • LibreTexts Chemistry. Chemistry of Amides. LibreTexts. [Link]

  • ResearchGate. An improved method of amide synthesis using acyl chlorides. ResearchGate. [Link]

  • PubChem. 4-methylmorpholine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ResearchGate. [Link]

  • Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

  • eScholarship. Submonomer synthesis of sequence defined peptoids with diverse side-chains. University of California. [Link]

  • PubMed. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. National Library of Medicine. [Link]

  • BuyersGuideChem. 4-Methyl-morpholine-2-carboxylic acid. BuyersGuideChem. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec. [Link]

  • PubChem. 4-Methylmorpholine hydrochloride. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific UK. [Link]

Sources

Troubleshooting & Optimization

improving yield in 4-Methylmorpholine-2-carboxylic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 4-Methylmorpholine-2-carboxylic acid Hydrochloride

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Synthetic Challenge

4-Methylmorpholine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, with its rigid scaffold conferring favorable physicochemical properties to potential drug candidates.[1] The synthesis, while conceptually straightforward, presents several potential pitfalls that can significantly impact yield and purity. The most common and logical synthetic route involves the N-methylation of the parent heterocycle, morpholine-2-carboxylic acid, followed by conversion to its hydrochloride salt for improved stability and handling.

This guide will focus on troubleshooting and optimizing this primary synthetic pathway.

Diagram: Primary Synthetic Workflow

Below is a diagram illustrating the typical two-step synthesis from the commercially available starting material, morpholine-2-carboxylic acid.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Salt Formation Start Morpholine-2-carboxylic Acid Reagents Methylating Agent (e.g., HCHO / H₂/Pd-C) Solvent (e.g., Methanol) Start->Reagents Add Reaction Reductive Amination Reaction Vessel Reagents->Reaction Product1 4-Methylmorpholine-2-carboxylic Acid (Free Base) Reaction->Product1 Work-up & Isolation Solvent Solvent (e.g., Isopropanol, Diethyl Ether) Product1->Solvent Dissolve HCl HCl source (e.g., HCl in Dioxane or Ether) Solvent->HCl Add Crystallization Precipitation / Crystallization HCl->Crystallization FinalProduct 4-Methylmorpholine-2-carboxylic acid HCl (Final Product) Crystallization->FinalProduct Filter & Dry

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My N-methylation reaction has stalled or shows low conversion. What are the likely causes and how can I fix it?

Answer: Low conversion in the N-methylation step, typically a reductive amination with formaldehyde, is a frequent issue. The root cause often lies with the catalyst, reagents, or reaction conditions.

  • Cause A: Catalyst Inactivity. The palladium on carbon (Pd/C) catalyst is the workhorse for this transformation. Its activity can be compromised by impurities in the starting material or solvent, or simply by age.

    • Solution:

      • Use Fresh Catalyst: Always use fresh, high-quality 10% Pd/C.

      • Ensure Inert Atmosphere: After adding the catalyst, thoroughly purge the reaction vessel with nitrogen or argon before introducing hydrogen gas. Oxygen can poison the catalyst.

      • Check Starting Material Purity: Impurities, particularly sulfur-containing compounds, can irreversibly poison palladium catalysts. If you suspect this, purify the starting morpholine-2-carboxylic acid by recrystallization first.

  • Cause B: Insufficient Hydrogen Pressure. The reduction of the intermediate iminium ion is dependent on adequate hydrogen availability at the catalyst surface.

    • Solution: While this reaction can often be run under a hydrogen balloon (atmospheric pressure), sluggish reactions can be dramatically accelerated by using a Parr shaker or a similar hydrogenation apparatus capable of maintaining a positive pressure (e.g., 20-50 psi).

  • Cause C: Incorrect Stoichiometry. An incorrect ratio of formaldehyde to the starting amine can lead to incomplete reaction or side products.

    • Solution: Use a slight excess of aqueous formaldehyde (typically 1.2 equivalents).[2] Using a large excess can lead to side reactions. Ensure the formaldehyde solution has not expired, as it can polymerize to paraformaldehyde upon storage.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low ConversionInactive Pd/C CatalystUse fresh catalyst; ensure inert atmosphere before H₂ addition.
Stalled ReactionInsufficient HydrogenIncrease H₂ pressure (e.g., 40-50 psi in a pressure vessel).
Complex MixtureIncorrect Reagent RatioUse a slight excess (1.2 eq) of fresh aqueous formaldehyde.
Product is an EsterInappropriate Solvent/WorkupUse aprotic solvents or avoid acidic conditions during workup if an alcohol is present.

Question 2: My final product is a viscous oil instead of a crystalline solid after adding HCl. What went wrong?

Answer: "Oiling out" during salt formation is common and usually points to issues with purity or the crystallization solvent system.

  • Cause A: Impurities Present. The presence of unreacted starting material, solvent residue, or side products can inhibit crystal lattice formation, resulting in an oil.

    • Solution: Before attempting salt formation, ensure the free base is pure. If necessary, purify the crude 4-methylmorpholine-2-carboxylic acid by flash chromatography (using a polar solvent system like Dichloromethane/Methanol) or by performing an acid-base extraction to remove non-basic impurities.

  • Cause B: Incorrect Solvent Choice. The solvent must be one in which the free base is soluble but the hydrochloride salt is insoluble.

    • Solution:

      • Solvent System: A common and effective combination is dissolving the free base in a minimal amount of a polar solvent like isopropanol (IPA) or ethanol, and then adding a non-polar co-solvent like diethyl ether or MTBE until the solution becomes slightly cloudy. The addition of HCl will then cause the salt to precipitate.

      • Slow Addition: Add the HCl solution dropwise at a low temperature (0-5 °C) with vigorous stirring. Rapid addition can cause the product to crash out as an amorphous oil.

      • Scratching: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface to induce crystallization. Seeding with a previously obtained crystal can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the best N-methylation reagents for this substrate?

A1: Several options exist, each with pros and cons. The choice depends on scale, available equipment, and safety considerations.

Methylating Agent Mechanism Pros Cons
Formaldehyde / H₂/Pd-C Reductive AminationHigh yield, clean reaction, mild conditions.[2]Requires hydrogen gas and a catalyst, which can be a fire hazard.
Formaldehyde / Formic Acid Eschweiler-ClarkeNo special pressure equipment needed. Reagents are inexpensive.Requires heating (reflux), potential for side reactions, CO₂ evolution.[3]
Dimethyl Carbonate (DMC) Nucleophilic Substitution"Green" reagent, avoids toxic methyl halides.[4]Often requires higher temperatures and pressures (autoclave).[4][5] Can form a methyl ester byproduct.

For laboratory scale, reductive amination with H₂/Pd-C is often the most reliable and highest-yielding method.

Q2: How can I monitor the reaction progress effectively?

A2: The best method is Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a polar mobile phase (e.g., 10% Methanol in Dichloromethane with 1% acetic acid). The product, being more non-polar than the starting material (due to the loss of the N-H bond's polarity), will have a higher Rf value. Stain with ninhydrin; the starting material (a secondary amine) will stain (e.g., yellow/orange), while the product (a tertiary amine) will not.

  • LC-MS: This is the most definitive method. You can track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Q3: What is the purpose of converting the final product to a hydrochloride salt?

A3: There are two primary reasons for forming the hydrochloride salt:

  • Purification: The process of precipitation/crystallization is an excellent purification step, selectively isolating the desired product from non-basic impurities.

  • Stability and Handling: The free base is an amino acid, which can be zwitterionic and may be hygroscopic or have poor solid-state properties. The hydrochloride salt is typically a stable, non-hygroscopic, free-flowing crystalline solid, which is much easier to handle, weigh accurately, and store long-term.[6]

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for N-methylation of similar substrates.[2]

Step 1: N-methylation of Morpholine-2-carboxylic acid

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add morpholine-2-carboxylic acid (5.0 g, 38.1 mmol).

  • Dissolution: Add methanol (100 mL) and stir until the solid is fully dissolved.

  • Reagent Addition: To the solution, add aqueous formaldehyde (37 wt. %, 3.4 mL, 45.7 mmol, 1.2 equiv).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~500 mg, 10 wt. % of starting material).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock. Purge the flask by briefly applying a vacuum and then backfilling with hydrogen. Repeat this purge cycle three times.

  • Reaction: Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature for 16-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-methylmorpholine-2-carboxylic acid as a solid or viscous oil. This crude product can be used directly in the next step or purified further if necessary.

Step 2: Formation of the Hydrochloride Salt

  • Setup: Dissolve the crude product from Step 1 in a minimal amount of isopropanol (~30 mL) in a 100 mL Erlenmeyer flask.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Precipitation: While stirring, slowly add a 4M solution of HCl in 1,4-dioxane dropwise. A white precipitate should begin to form. Continue adding the HCl solution until no further precipitation is observed (typically ~10-12 mL).

  • Crystallization: Stir the resulting slurry at 0 °C for 1 hour to ensure complete crystallization.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether (2 x 15 mL) to remove any residual solvent and impurities.

  • Drying: Dry the white solid under vacuum to a constant weight to afford the final this compound.

Diagram: Troubleshooting Logic for Low Yield

G Start Low Yield or Stalled N-Methylation Reaction CheckTLC Analyze crude reaction mixture by TLC/LC-MS Start->CheckTLC SM_Present Significant Starting Material Remains? CheckTLC->SM_Present CheckCatalyst Was the Pd/C catalyst fresh? Was the system properly purged? SM_Present->CheckCatalyst SM_Yes SideProduct Major spot is not starting material or product? SM_Present->SideProduct SM_No SM_Yes YES SM_No NO Catalyst_No NO: Replace catalyst, ensure inert atmosphere, restart reaction. CheckCatalyst->Catalyst_No CheckPressure Is reaction at atmospheric pressure? CheckCatalyst->CheckPressure Catalyst_Yes Characterize Characterize byproduct (e.g., by MS). Is it an ester? SideProduct->Characterize SideProduct_Yes Catalyst_Yes YES Pressure_Yes YES: Increase H₂ pressure to 20-50 psi and continue reaction. CheckPressure->Pressure_Yes SideProduct_Yes YES Ester_Yes YES: Re-run reaction in an aprotic solvent (e.g., THF, Ethyl Acetate) instead of alcohol. Characterize->Ester_Yes

Caption: Decision tree for troubleshooting low yield outcomes.

References

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Chengdu Institute of Organic Chemistry, Chinese Academy of Sciences. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link][7]

  • PubChem. (n.d.). This compound. Retrieved from [Link][6]

  • Google Patents. (n.d.). Method for preparing N-methylmorpholine. Retrieved from [5]

Sources

Technical Support Center: Purification of 4-Methylmorpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for the purification of 4-Methylmorpholine-2-carboxylic acid hydrochloride. The following information is curated to address common challenges and ensure the attainment of high-purity material essential for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: Recrystallization is the most common and effective method for purifying this compound on a laboratory scale. This technique leverages the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. For more challenging separations, column chromatography may be employed.

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration). A mixed solvent system, such as ethanol/ethyl acetate, has been shown to be effective for similar N-methylated amino acid hydrochlorides and is a good starting point for optimization.[1]

Q3: What are the likely impurities in my crude sample?

A3: Potential impurities in crude this compound largely depend on the synthetic route. Common impurities may include unreacted starting materials such as morpholine-2-carboxylic acid, excess methylating agents (e.g., formaldehyde), or byproducts from side reactions. If the synthesis starts from 4-methylmorpholine, impurities from its own synthesis, such as N-methyldiethanolamine, could also be present.[2]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent. To troubleshoot this, you can:

  • Add a small amount of the primary (more soluble) solvent to the hot mixture to reduce saturation.

  • Ensure a slower cooling rate to allow for proper crystal lattice formation.

  • Employ a different solvent system with a lower boiling point.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis. The identity and structural integrity of the compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low Recovery After Recrystallization - Too much solvent was used, leading to product loss in the mother liquor.- The compound is more soluble in the chosen solvent than anticipated.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution to a lower temperature (e.g., in an ice bath) to maximize precipitation.- Concentrate the mother liquor to recover a second crop of crystals.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Colored Impurities in Final Product - Colored impurities were not effectively removed.- The compound may be degrading at high temperatures.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Avoid prolonged heating of the solution.- Consider using a lower boiling point solvent if thermal degradation is suspected.
Persistent Impurities in NMR Spectrum - The chosen recrystallization solvent is not effective for separating a particular impurity.- The impurity co-crystallizes with the product.- Perform a second recrystallization using a different solvent system.- Consider purification by column chromatography. Silica gel with a polar eluent system (e.g., dichloromethane/methanol) is a good starting point.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Ethyl Acetate)

This protocol is a robust starting point for the purification of this compound, based on methods for structurally similar compounds.[1]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Ethyl acetate (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently with stirring until the solid is fully dissolved.

  • Induce Cloudiness: While the ethanol solution is still hot, slowly add ethyl acetate dropwise until the solution becomes faintly cloudy, indicating the point of saturation.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizing the Purification Workflow

Purification_Workflow Crude Crude Product Dissolve Dissolve in minimal hot ethanol Crude->Dissolve Add_EtOAc Add hot ethyl acetate to cloud point Dissolve->Add_EtOAc Clarify Add hot ethanol to clarify Add_EtOAc->Clarify Cool Slow cooling & ice bath Clarify->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold ethyl acetate Filter->Wash Dry Dry under vacuum Wash->Dry Pure Pure Product Dry->Pure

Caption: Recrystallization workflow for this compound.

Purity Assessment

To assist in the confirmation of a successful purification, the following section outlines the expected analytical data for pure this compound.

Expected Analytical Data

¹H NMR of 4-Methylmorpholine: The spectrum of the parent amine, 4-methylmorpholine, typically shows signals for the methyl group and the two sets of methylene protons on the morpholine ring.[3][4] For the carboxylic acid hydrochloride derivative, one would expect to see additional signals and shifts due to the presence of the carboxylic acid group and the protonation of the amine.

¹³C NMR of 4-Methylmorpholine Hydrochloride: The ¹³C NMR spectrum of 4-methylmorpholine hydrochloride shows characteristic peaks for the methyl carbon and the methylene carbons of the morpholine ring.[5] For the 2-carboxylic acid derivative, an additional signal for the carboxylic carbon would be expected, as well as shifts in the other signals due to the substitution.

Note: It is highly recommended to acquire ¹H NMR, ¹³C NMR, and IR spectra of the purified material and compare them against reference spectra if available, or to use them to confirm the expected structural features.

Advanced Purification: Column Chromatography

For instances where recrystallization does not yield a product of the desired purity, column chromatography can be an effective alternative.

Protocol 2: Silica Gel Column Chromatography

Materials:

  • Crude or partially purified this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM) and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% DCM) and gradually increase the polarity by adding increasing amounts of a polar solvent (e.g., methanol). A gradient of 0% to 10% methanol in DCM is a reasonable starting point.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizing the Chromatography Decision Process

Chromatography_Decision Start Recrystallization Fails to Give Pure Product Decision Are impurities more or less polar? Start->Decision Normal_Phase Normal Phase Chromatography (Silica Gel) Decision->Normal_Phase Less Polar Reverse_Phase Reverse Phase Chromatography (C18) Decision->Reverse_Phase More Polar Elute_Polar Elute with increasingly polar solvent Normal_Phase->Elute_Polar Elute_NonPolar Elute with increasingly non-polar solvent Reverse_Phase->Elute_NonPolar

Caption: Decision tree for selecting a chromatography method.

References

Sources

common side reactions with 4-Methylmorpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methylmorpholine-2-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in chemical synthesis. As a specialized, non-natural amino acid derivative, its behavior in reactions can be nuanced. This guide provides in-depth, experience-driven advice to help you troubleshoot experiments and optimize your outcomes.

Introduction to this compound

This compound is a heterocyclic compound incorporating a morpholine ring, a carboxylic acid, and a tertiary amine.[1] Its structure makes it a valuable building block in medicinal chemistry and peptide synthesis, offering conformational constraint and unique physicochemical properties to the target molecule. However, the presence of multiple functional groups—a tertiary amine, an ether, and a carboxylic acid—also presents specific challenges that can lead to side reactions if not properly managed. This guide will walk you through the most common issues and their solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the practical problems you may encounter in the lab.

Issue 1: Low Coupling Yield in Peptide Synthesis

Question: I am using this compound in a solid-phase peptide synthesis (SPPS) workflow, and I'm observing low coupling efficiency, resulting in significant deletion sequences in my final product. What could be the cause?

Answer: Low coupling yields with sterically hindered or N-substituted amino acids like this compound are a common challenge. The tertiary amine on the morpholine ring and the cyclic structure can impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain.

Potential Causes and Solutions:

  • Steric Hindrance: The bulky nature of the residue can slow down the coupling reaction.

    • Troubleshooting Protocol:

      • Extend Coupling Time: Double the standard coupling time for this specific residue.

      • Double Coupling: After the initial coupling and a wash step, repeat the coupling reaction with a fresh solution of the activated amino acid. This can help drive the reaction to completion.[2]

      • Increase Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can increase the probability of successful coupling.[2]

  • Suboptimal Activation: The choice of coupling reagent is critical for hindered amino acids.

    • Expert Insight: While standard carbodiimide-based reagents like DIC/Oxyma can be effective, more potent uronium/aminium salt-based reagents are often required.

    • Recommendations:

      • Use high-efficiency coupling reagents such as HATU, HCTU, or COMU. These reagents form highly reactive activated esters that can overcome steric barriers.[3]

      • Ensure you are using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine for the activation step, as they are less likely to cause side reactions compared to more nucleophilic bases.[4]

Data Summary: Recommended Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassKey Advantage
HATU Uronium SaltHigh reactivity, low racemization with additives.[3]
HCTU Uronium SaltSimilar to HATU, often more cost-effective.[3]
COMU Uronium SaltHigh efficiency, particularly for difficult couplings.[3]
DIC/Oxyma CarbodiimideStandard, but may require longer reaction times.
Issue 2: Appearance of a Diastereomeric Impurity (Racemization)

Question: My LC-MS analysis shows a peak with the same mass as my desired product but a slightly different retention time. I suspect racemization at the alpha-carbon of the 4-Methylmorpholine-2-carboxylic acid residue. Why is this happening and how can I prevent it?

Answer: Racemization is a significant risk during the activation of any amino acid, and N-substituted amino acids can be particularly susceptible under certain conditions. The process involves the formation of a planar oxazolone intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity.[4][5]

Causality and Prevention:

  • Mechanism: The activation of the carboxylic acid, especially in the presence of a base, facilitates the abstraction of the alpha-proton, leading to the formation of the problematic oxazolone intermediate.

  • Preventative Measures:

    • Use of Additives: Always include a racemization-suppressing additive in your coupling reaction. Hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are standard choices.[3] These additives work by forming an activated ester that is less prone to oxazolone formation than the intermediates formed with coupling reagents alone.

    • Choice of Base: The basicity of the amine used during coupling plays a role. While DIPEA is common, for particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or sym-collidine can reduce the rate of alpha-proton abstraction.[4]

    • Temperature Control: Perform the activation and coupling steps at a reduced temperature (e.g., 0 °C) to minimize the rate of racemization.

Troubleshooting Workflow for Racemization:

G start Racemization Detected reagent_check Review Coupling Reagents start->reagent_check base_check Evaluate Base reagent_check->base_check Add HOBt or Oxyma temp_check Check Temperature base_check->temp_check Switch to weaker base (e.g., NMM) solution Problem Resolved temp_check->solution Perform coupling at 0°C G cluster_0 4-Methylmorpholine Moiety cluster_1 N-Oxide Impurity (+16 Da) A N-CH₃ B N⁺-O⁻  | CH₃ A->B Oxidation

Caption: Oxidation of the tertiary amine to form an N-oxide.

FAQ Section

Q1: Is this compound stable during storage? A: As a hydrochloride salt, the compound is generally stable when stored in a cool, dry place, protected from light and moisture. [1]However, like many amine salts, it can be hygroscopic. Over long-term storage, or if exposed to oxidizing conditions, the formation of the N-oxide is a potential degradation pathway. [6]It is good practice to verify the purity of the material if it has been stored for an extended period.

Q2: Can the morpholine ring open during cleavage from the resin? A: The morpholine ring is generally stable under standard peptide synthesis conditions, including cleavage with strong acids like trifluoroacetic acid (TFA). While morpholine itself can decompose under extreme heat and pressure, these conditions are not typical for peptide cleavage. [7]Standard TFA-based cleavage cocktails are unlikely to cause ring opening.

Q3: Are there any known incompatible reagents? A: Avoid strong oxidizing agents, as they can lead to the formation of the N-oxide. [6]Also, be mindful that the tertiary amine can act as a base and may be incompatible with reagents that are highly sensitive to basic conditions if the free base form is generated in situ.

Q4: Can this residue participate in diketopiperazine formation? A: Yes. Diketopiperazine formation is a common side reaction at the dipeptide stage, especially when proline is in the first or second position. N-substituted amino acids like this one can also promote this side reaction. [8]To mitigate this, especially if this residue is at the N-terminus of a dipeptide on the resin, it is advisable to immediately couple the third amino acid after deprotection of the second.

References

  • Organic Chemistry Portal. NMO - N-Methylmorpholine-N-Oxide. Available at: [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. Available at: [Link]

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]

  • ResearchGate. Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. Available at: [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Available at: [Link]

  • Wikipedia. N-Methylmorpholine. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Ataman Kimya. N-Methylmorpholine. Available at: [Link]

  • SlideShare. Spps and side reactions in peptide synthesis. Available at: [Link]

  • Wikipedia. Morpholine. Available at: [Link]

  • MDPI. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Available at: [Link]

  • Biotage. What do you do when your peptide synthesis fails?. Available at: [Link]

  • How to Optimize Peptide Synthesis?. Available at: [Link]

  • PubMed Central. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Available at: [Link]

  • GenScript. Avoiding Peptide Assay Failure: Hidden Problems and Solutions. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Aapptec Peptides. SYNTHESIS NOTES. Available at: [Link]

Sources

Technical Support Center: Optimizing Reactions for 4-Methylmorpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylmorpholine-2-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies when utilizing this valuable chiral building block. The inherent structural features of this compound—a cyclic amino acid derivative with a key stereocenter—make it a powerful tool in synthesis, but also introduce specific challenges. This document provides in-depth, question-and-answer-based troubleshooting guides, field-proven protocols, and the scientific rationale behind each recommendation.

Section 1: Foundational Knowledge & Handling (FAQs)

This section addresses the most common initial questions regarding the properties and handling of this compound.

Q1: What are the key structural features of this compound and how do they impact its reactivity?

A1: The reactivity of this compound is dictated by three main features:

  • The Carboxylic Acid: This is the primary site for reactions, most commonly amide bond formation. Activation of this group is required for it to react with nucleophiles like amines.[1][2]

  • The C2 Stereocenter: This chiral center is a critical feature for asymmetric synthesis. However, it is susceptible to epimerization (loss of stereochemical integrity) under certain reaction conditions, particularly with strong bases or high temperatures during the activation step.[1][2]

  • The Tertiary Amine (4-Methylmorpholine nitrogen): This nitrogen is part of the morpholine ring and is already methylated, making it a non-nucleophilic tertiary amine. Its basicity is masked by the hydrochloride salt formation.

  • The Hydrochloride Salt: The compound is supplied as a hydrochloride salt for improved stability and handling.[3] This means that in any reaction mixture, at least one equivalent of a base must be added to neutralize the HCl and liberate the free carboxylate for activation.

Q2: I am starting an amide coupling reaction. Do I need to convert the hydrochloride salt to the free base before starting?

A2: No, an in-situ neutralization is the standard and most efficient method.[4] You do not need a separate step to prepare the free base. Simply add a suitable non-nucleophilic base to the reaction mixture along with your other reagents. The base will neutralize the hydrochloride salt, allowing the reaction to proceed. The most commonly used base for this purpose is N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base.[5][6]

Why DIPEA? DIPEA is sterically hindered, which makes it a strong proton scavenger but a very poor nucleophile.[5][6] This is critical because it will not compete with your desired amine nucleophile in the coupling reaction, preventing the formation of unwanted side products.[6] Typically, you will need at least two equivalents of DIPEA: one to neutralize the HCl salt and another to neutralize the acidic byproduct generated by the coupling agent during carboxylic acid activation.[7]

Section 2: Troubleshooting Amide Coupling Reactions

Amide bond formation is the most common application for this reagent. This section provides a troubleshooting guide for the most frequent issues encountered.

Problem 1: Low or No Product Yield

Q: My amide coupling reaction is showing low conversion or has stalled completely. What are the likely causes and solutions?

A: Low yield is a multifaceted problem often stemming from inefficient activation, incorrect stoichiometry, or solubility issues. Below is a systematic approach to diagnose and solve this issue.

  • Cause A: Inefficient Carboxylic Acid Activation

    • Explanation: The carboxylic acid must be converted into a more reactive species (an "active ester") before it can react with an amine.[1] If the coupling reagent is not potent enough, especially given the potential steric hindrance of the morpholine ring, activation will be slow or incomplete.

    • Solution: Switch to a more powerful onium-salt coupling reagent. While older reagents like DCC are inexpensive, they are often less effective for complex substrates.[8] Modern uronium or phosphonium salt reagents are highly recommended.[9]

Coupling ReagentClassKey Advantages & Considerations
EDC (with HOBt)CarbodiimideEconomical, water-soluble byproduct. May be less effective for hindered couplings.[7]
HBTU / TBTU Aminium SaltGood balance of reactivity and cost. Reliable for standard couplings.[7]
HATU Aminium SaltHighly reactive, rapid kinetics, and excellent at suppressing racemization. The top choice for challenging or epimerization-prone couplings.[7][8][10]
PyBOP Phosphonium SaltStrong coupling reagent with non-carcinogenic byproducts.[8]
COMU Uronium SaltHigh reactivity, and its byproducts are often more water-soluble, simplifying purification.[11]
  • Cause B: Incorrect Base Stoichiometry or Type

    • Explanation: As discussed in Q2, a base is required. Insufficient base will leave the carboxylic acid protonated and unreactive. Using a nucleophilic base (like triethylamine in some cases, or primary/secondary amines) can lead to side reactions.

    • Solution: Ensure you are using at least 2.0 equivalents of DIPEA . Some protocols for particularly difficult couplings may even use up to 3-4 equivalents.[12][13]

  • Cause C: Solubility Issues

    • Explanation: If any of the reactants (the acid, the amine, or the coupling agent) are not fully dissolved, the reaction will be slow and incomplete. The hydrochloride salt may have limited solubility in less polar solvents.

    • Solution: Use a polar aprotic solvent known for good solvation properties in peptide synthesis.

      • Primary Choices: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

      • Secondary Choice: Dichloromethane (DCM) can be used, but solubility may be more limited.

      • If aggregation is suspected, especially with larger peptide fragments, using NMP or adding a small amount of DMSO can help disrupt intermolecular hydrogen bonding.[14]

Problem 2: Loss of Stereochemical Purity (Epimerization)

Q: I suspect my product is a mixture of diastereomers. How can I confirm this, and what is the best way to prevent epimerization?

A: Epimerization at the C2 position is a significant risk and must be carefully controlled to maintain the value of this chiral building block.

  • Mechanism of Epimerization: The primary pathway for epimerization during amide coupling is through the formation of a 5(4H)-oxazolone intermediate.[1][2] The highly activated carboxylic acid can cyclize, and the proton at the C2 position of this intermediate is acidic and can be removed by a base. Re-protonation can occur from either face, leading to a mixture of stereoisomers.[2]

  • Detection:

    • Chiral HPLC: The most definitive method for separating and quantifying diastereomers.

    • ¹H or ¹⁹F NMR: If the coupling partner has a suitable reporter group, you may be able to distinguish the diastereomers by NMR.

  • Prevention Strategies:

    • Choice of Coupling Reagent: This is the most critical factor. Reagents that incorporate additives like 1-hydroxy-7-azabenzotriazole (HOAt) are superior at suppressing epimerization.[12] HATU is the reagent of choice because it is the uronium salt of HOAt and forms a highly reactive OAt-ester that is less prone to cyclizing into an oxazolone compared to intermediates from other reagents.[7][10]

    • Base Selection: While DIPEA is standard, if epimerization is severe, consider switching to a weaker, sterically hindered base like 2,4,6-collidine.[12]

    • Temperature Control: Keep the reaction temperature low. Start the activation step at 0 °C before allowing the reaction to slowly warm to room temperature.[15] Avoid heating unless absolutely necessary to overcome extreme steric hindrance.

    • Minimize Activation Time: Do not let the activated carboxylic acid sit for a long time before adding the amine. A short pre-activation time (5-15 minutes) is usually sufficient.[12]

Problem 3: Difficult Product Purification

Q: My crude reaction mixture is complex, and isolating the final product is difficult. What are the common byproducts and how can I improve my workup?

A: Purification challenges usually arise from unreacted starting materials or byproducts from the coupling reagents.

  • Common Byproducts:

    • Urea Derivatives: If using carbodiimides like EDC or DCC, the corresponding ureas are formed. Dicyclohexylurea (from DCC) is notoriously difficult to remove as it is poorly soluble.[8] The urea from EDC is water-soluble, making it easier to remove.[16]

    • Coupling Additives: Unreacted HOBt, HOAt, or their byproducts.

    • Tetramethylurea: A byproduct from aminium salt reagents like HATU and HBTU.[8]

    • Excess Base: Residual DIPEA.

  • Workup & Purification Strategy:

    • Aqueous Wash: A standard liquid-liquid extraction is highly effective.

      • Dilute the reaction mixture (e.g., from DMF) with a solvent like Ethyl Acetate (EtOAc) or DCM.

      • Wash sequentially with a dilute acid (e.g., 1N HCl or 5% citric acid) to remove the excess base (DIPEA) and other basic impurities.

      • Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts like HOBt/HOAt.

      • Finish with a brine wash to remove residual water before drying the organic layer over Na₂SO₄ or MgSO₄.

    • Chromatography: If aqueous extraction is insufficient, flash column chromatography on silica gel is the next step. A gradient elution, typically starting with a non-polar solvent system (e.g., Hexanes/EtOAc) and gradually increasing polarity, is usually effective.

    • Recrystallization: For solid products, recrystallization can be a powerful final purification step to achieve high purity.[17] Solvents like acetonitrile or ethanol/water mixtures are often good starting points.[17]

Section 3: Protocols & Visual Guides

Standard Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust starting point for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.0 - 1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • To a clean, dry flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 eq) dropwise to the stirred solution. A color change may be observed.

  • Allow the mixture to stir at 0 °C for 10-15 minutes for pre-activation.

  • Add the amine coupling partner (1.0 - 1.2 eq), either neat or as a solution in a small amount of DMF.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the aqueous workup described in the purification section above.

Visual Workflow: Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield or Stalled Reaction Check_Activation Step 1: Evaluate Activation Is the coupling reagent potent enough? Start->Check_Activation Check_Base Step 2: Verify Base Is there at least 2.0 eq of DIPEA? Check_Activation->Check_Base Yes Sol_Activation Solution: Switch to a stronger reagent like HATU or COMU. Check_Activation->Sol_Activation No Check_Solubility Step 3: Check Solubility Are all reagents fully dissolved? Check_Base->Check_Solubility Yes Sol_Base Solution: Increase DIPEA to 2.5-3.0 eq. Check_Base->Sol_Base No Sol_Solubility Solution: Switch to DMF or NMP. Consider adding DMSO for aggregation. Check_Solubility->Sol_Solubility No Success Reaction Optimized Check_Solubility->Success Yes Sol_Activation->Check_Base Sol_Base->Check_Solubility Sol_Solubility->Success

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Visual Mechanism: Amide Coupling & Epimerization Pathway

Amide_Coupling_Mechanism cluster_0 Productive Amide Formation Pathway cluster_1 Epimerization Side-Pathway RCOOH R-COOH + HATU + Base Active_Ester [Active OAt-Ester Intermediate] RCOOH->Active_Ester Activation Amine + R'-NH2 Active_Ester->Amine Oxazolone 5(4H)-Oxazolone Intermediate Active_Ester->Oxazolone Undesirable Cyclization Product Desired Amide Product Amine->Product Coupling Enolate [Enolate Anion] Oxazolone->Enolate Base abstracts α-H Epimerized_Product Epimerized Amide Oxazolone->Epimerized_Product Coupling w/ Amine Enolate->Oxazolone Reprotonation

Caption: Pathways for amide formation versus epimerization side-reaction.

References

  • Ningbo Innopharmchem. (n.d.). Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis.
  • ChemicalBook. (2023). N,N-Diisopropylethylamine: Application, synthesis and toxicity.
  • BenchChem Technical Support. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
  • American Peptide Society. (n.d.). Tips & Tricks.
  • Valeur, E., & Bradley, M. (2009). Evolution of amide bond formation. Chemical Society Reviews, 38(2), 606-631.
  • Woblink. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • BenchChem. (2025). A Comparative Analysis of Coupling Reagents for the Synthesis of H-D-Ala-OtBu.HCl.
  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.
  • M., Subirós-Funosas, R., & Albericio, F. (2013). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
  • Wu, M., et al. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Royal Society of Chemistry.
  • Cain, E. A., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions. Journal of Chemical Education.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.
  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester.
  • Regalado, E. L. (2014). Byproducts of Commonly Used Coupling Reagents. American Pharmaceutical Review.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • De, S. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Biotage. (2023). What do you do when your peptide synthesis fails?
  • Hudson, A. G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
  • ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC?
  • Lejkowski, M., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science.
  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?

Sources

Technical Support Center: Troubleshooting Peptide Coupling Reactions with Morpholine-Based Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for peptide coupling reactions, with a specific focus on challenges encountered when using morpholine-based reagents such as COMU. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemistry to empower you to resolve issues effectively in your own research.

Section 1: Understanding Morpholine-Based Reagents

Morpholine-based coupling reagents, like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), have gained popularity in peptide synthesis. The inclusion of a morpholine moiety can significantly influence the reagent's solubility, stability, and reactivity.[1][2] COMU, for instance, exists in the more reactive uronium form, which can lead to faster and more efficient activation of carboxylic acids compared to some other reagents that exist in the less reactive guanidinium form.[3][4] This enhanced reactivity can be advantageous, but it also necessitates a clear understanding of potential side reactions and how to mitigate them.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address common problems encountered during peptide coupling reactions. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Q1: My coupling reaction is incomplete, as indicated by a positive Kaiser test. What are the likely causes and how can I fix this?

A1: Incomplete coupling is a frequent challenge in solid-phase peptide synthesis (SPPS) and can stem from several factors, especially when dealing with "difficult sequences."

A positive Kaiser test, showing blue or purple beads, confirms the presence of unreacted primary amines, indicating that the coupling has not gone to completion.[5][6]

Potential Causes & Solutions:
  • Steric Hindrance: Bulky amino acids (e.g., Ile, Val) or protecting groups can physically block the N-terminus of the growing peptide chain, slowing down the reaction.[5]

    • Troubleshooting Protocol:

      • Recouple: The most immediate action is to perform a second coupling (a "double coupling").[5] Wash the resin to remove byproducts and then add a fresh solution of the activated amino acid.

      • Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight).[7]

      • Elevate Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Microwave-assisted synthesis is particularly effective for this.[7][8][9]

  • Peptide Aggregation: As the peptide chain elongates, it can fold or aggregate on the resin, making the N-terminal amine inaccessible.[5][8] This is common with hydrophobic sequences.

    • Troubleshooting Protocol:

      • Solvent Exchange: Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents like N-Methylpyrrolidone (NMP) or add a small amount of Dimethyl sulfoxide (DMSO).[5][8][10]

      • Incorporate Chaotropic Salts: Adding chaotropic salts such as LiCl can help break up secondary structures.

      • Use Pseudoprolines: Incorporating pseudoproline dipeptides at strategic locations in the peptide backbone can disrupt aggregation.[8][9]

  • Inadequate Reagent Activation/Excess:

    • Troubleshooting Protocol:

      • Pre-activation: Ensure proper pre-activation of the amino acid with the coupling reagent and base for a few minutes before adding it to the resin.[11]

      • Optimize Reagent Equivalents: While a slight excess of the activated amino acid is common, a large excess of the coupling reagent itself should be avoided to prevent side reactions.[4]

Troubleshooting Workflow for Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) recouple Perform Double Coupling start->recouple kaiser_test_2 Kaiser Test Still Positive? recouple->kaiser_test_2 change_solvent Switch to NMP or add DMSO kaiser_test_2->change_solvent Yes proceed Proceed to Next Cycle kaiser_test_2->proceed No increase_temp Increase Reaction Temperature (Conventional or Microwave) change_solvent->increase_temp check_reagents Optimize Reagent Equivalents & Pre-activation Time increase_temp->check_reagents capping Cap Unreacted Amines (e.g., Acetic Anhydride) check_reagents->capping capping->proceed

Caption: Workflow for addressing incomplete peptide coupling.

Q2: I'm observing a significant amount of racemization in my final peptide. How can I minimize this side reaction?

A2: Racemization, the loss of stereochemical integrity at the α-carbon, is a critical issue as it can lead to diastereomeric impurities that are difficult to separate and can have different biological activities.

The mechanism often involves the formation of an oxazolone intermediate, which can be promoted by the presence of a base.[12]

Factors Influencing Racemization and Mitigation Strategies:
FactorInfluence on RacemizationRecommended Action
Base Stronger bases and smaller steric hindrance increase racemization.[13]Use a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[7][13]
Coupling Reagent The choice of coupling reagent and additive is crucial.Use additives like HOAt or Oxyma Pure, which are more effective at suppressing racemization than HOBt.[1][7] Phosphonium-based reagents like PyBOP are often associated with lower racemization levels.[7]
Temperature Higher temperatures can increase the rate of racemization.If using heat to overcome difficult couplings, optimize for the shortest time required. Lowering the reaction temperature can be beneficial.[7]
Pre-activation Time Prolonged pre-activation can lead to increased racemization.Reduce the pre-activation time before adding the amine component.[7]
Racemization Mitigation Strategy

G cluster_mitigation Mitigation Strategies racemization Racemization Observed base Base Selection Use weaker, sterically hindered base e.g., NMM, Collidine racemization->base reagent Coupling Reagent/Additive Use racemization suppressants e.g., HOAt, Oxyma Pure racemization->reagent conditions Reaction Conditions Minimize pre-activation time Optimize temperature racemization->conditions

Caption: Key strategies to minimize racemization.

Q3: My peptide synthesis is terminated prematurely due to a guanidinylation side reaction. Why does this happen with aminium/uronium reagents and how can I prevent it?

A3: Guanidinylation is a chain-terminating side reaction where the coupling reagent reacts directly with the N-terminal amine of the peptide, forming a stable guanidinium group that cannot be elongated further. [3][8]

This is a known issue with aminium/uronium-based reagents like HATU, HBTU, and COMU.[3][12]

Mechanism and Prevention:

The electrophilic carbon of the coupling reagent is attacked by the free N-terminal amine. This is more likely to occur if there is an excess of the coupling reagent relative to the carboxylic acid.[3]

Prevention Protocol:

  • Stoichiometry is Key: Use a slight excess of the carboxylic acid in relation to the coupling reagent. This ensures the coupling reagent is consumed in the activation of the amino acid.[12]

  • Order of Addition: Pre-activate the carboxylic acid with the coupling reagent for a short period before adding the mixture to the deprotected peptide-resin.[12] This minimizes the time the free coupling reagent is in contact with the N-terminal amine.

  • Avoid Excess Base: The presence of a strong or excess amount of a tertiary amine base can facilitate the guanidinylation reaction.[3] Use the minimum amount of base necessary for the reaction.

Q4: The viscosity of my solvent seems to be affecting my coupling efficiency. How does solvent viscosity play a role and what are my options?

A4: Solvent viscosity is a critical but sometimes overlooked parameter in SPPS. High viscosity can negatively impact the synthesis in several ways.

Impact of High Viscosity:
  • Slower Diffusion: High viscosity slows the diffusion of reagents into the resin beads, which can lead to incomplete reactions, especially in large-scale synthesis.[14]

  • Inefficient Washing: It becomes more difficult to wash the resin effectively, potentially leaving unreacted reagents or byproducts that can interfere with subsequent steps.[14][15]

  • Slower Reaction Kinetics: The overall reaction rate can be reduced.[16]

Solvent Considerations:
SolventViscosity (cP at 25°C)Polarity (ET(30))Notes
DMF 0.8043.8Standard, but has reprotoxic properties.[15]
NMP 1.6742.2Good for disrupting aggregation, but more viscous.[8]
DMSO 1.9945.1Highly polar, can improve solvation.[15]
Binary Mixtures VariableVariableMixtures of solvents like DMSO with less viscous ones (e.g., 2-MeTHF) can be optimized to balance polarity and viscosity.[15][17]

Troubleshooting Tip: If you suspect high viscosity is an issue, consider switching to a less viscous solvent or using a binary mixture. For example, a mixture of DMSO and 2-methyl tetrahydrofuran can provide good solvation with a more favorable viscosity.[15]

Section 3: Other Common Side Reactions

Beyond the major issues detailed above, be aware of these other potential side reactions:

  • Aspartimide Formation: Can occur under both acidic and basic conditions, leading to a mixture of α and β-coupled peptides. Adding HOBt to the deprotection solution can help reduce this.[8]

  • Diketopiperazine Formation: This is common at the dipeptide stage, especially with proline as one of the first two residues. Using 2-chlorotrityl chloride resin can help mitigate this due to steric hindrance.[8]

  • Pyroglutamate Formation: N-terminal glutamine can cyclize. Adding HOBt to the deprotection solution can suppress this side reaction.[8]

By understanding the chemical principles behind these common issues, you can more effectively troubleshoot your peptide coupling reactions and achieve higher yields and purities in your synthesized peptides.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). Semantic Scholar. Retrieved from [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Retrieved from [Link]

  • An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC. (2022). National Institutes of Health. Retrieved from [Link]

  • Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis. (2021). RSC Publishing. Retrieved from [Link]

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. (2025). ChemRxiv. Retrieved from [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (n.d.). PubMed. Retrieved from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health. Retrieved from [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). Retrieved from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed. (n.d.). Retrieved from [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. (n.d.). PubMed. Retrieved from [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Publishing. Retrieved from [Link]

  • Peptide Synthesis – Safety Topics. (2025). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Retrieved from [Link]

  • Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • amide coupling help : r/Chempros. (2022). Reddit. Retrieved from [Link]

  • N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Tips & Tricks - American Peptide Society. (n.d.). Retrieved from [Link]

  • Evaluation of greener solvents for solid-phase peptide synthesis. (2021). Taylor & Francis Online. Retrieved from [Link]

  • Morpholine-based immonium and halogenoamidinium salts as coupling reagents in Peptide synthesis. (2008). PubMed. Retrieved from [Link]

  • Side Reactions in Peptide Synthesis | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Spps and side reactions in peptide synthesis | PPTX. (n.d.). Slideshare. Retrieved from [Link]

  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. (2018). PubMed. Retrieved from [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). National Institutes of Health. Retrieved from [Link]

Sources

stability issues of 4-Methylmorpholine-2-carboxylic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methylmorpholine-2-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges regarding the stability of this compound in solution. Given the limited published stability data for this specific molecule, this guide provides a framework for understanding its potential liabilities and offers detailed protocols to empirically determine its stability profile in your own experimental systems.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary chemical features of this compound that might influence its stability in solution?

A1: The structure of this compound contains several functional groups that can influence its stability:

  • Ester-like Linkage (Implicit): The morpholine ring contains an ether linkage. While generally stable, extreme pH and high temperatures can promote cleavage.

  • Tertiary Amine: The N-methylated amine is a basic center. As a hydrochloride salt, this amine is protonated, which generally increases its aqueous solubility and stability against oxidation compared to the free base. However, in basic solutions, the free amine can be susceptible to oxidation.

  • Carboxylic Acid: This group's ionization state is pH-dependent. At low pH, it will be protonated (-COOH), while at higher pH, it will be deprotonated (-COO-). This can affect solubility and interactions with other solution components.

  • Hydrochloride Salt: This indicates the compound is supplied in a protonated, more stable form. The pH of a simple aqueous solution of this salt will be acidic.

Q2: I'm dissolving the compound in a neutral aqueous buffer (pH 7.4) for a biological assay. Should I be concerned about immediate degradation?

A2: Immediate, significant degradation at neutral pH and room temperature is unlikely for this structure. However, the stability over several hours or days should be verified. The primary concern at neutral to slightly basic pH would be the potential for slow oxidation of the tertiary amine if oxidizing agents are present, or potential interactions with other buffer components. For critical or long-term experiments, it is always recommended to prepare solutions fresh.

Q3: Can I autoclave a solution of this compound?

A3: Autoclaving is not recommended without specific stability data. The combination of high temperature (typically 121°C) and pressure can accelerate hydrolytic and other degradation pathways.[1][2][3] Studies have shown that elevated temperatures can cause significant degradation of small molecules, even with short exposure times.[1][2][3] Filter sterilization is a safer alternative for preparing sterile solutions.

Q4: What is the best way to store stock solutions of this compound?

A4: For maximum stability, stock solutions should be prepared in a suitable solvent (e.g., water, DMSO), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. Protect solutions from light, especially if photostability has not been established.

Q5: My solution has turned a slight yellow color over time. What could be the cause?

A5: A color change often indicates the formation of degradation products. This could be due to oxidation of the amine or other complex degradation pathways, potentially accelerated by exposure to light, elevated temperature, or incompatible solution components. The appearance of color warrants a purity check of the solution before use.

Part 2: Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and resolving common issues encountered during experiments.

Observed Issue Potential Root Cause(s) Recommended Action(s)
Loss of Potency / Inconsistent Assay Results 1. Degradation in Stock Solution: The compound may be unstable under the storage conditions used. 2. Degradation in Assay Buffer: The pH, temperature, or components of the experimental buffer may be causing degradation over the course of the assay.1. Verify Stock Solution Purity: Use an analytical method like HPLC to check the purity of your stock solution. Prepare fresh stock solutions for each experiment. 2. Perform an In-Assay Stability Check: Incubate the compound in your assay buffer under the exact experimental conditions (time, temperature, light exposure) but without other biological components. Analyze the sample at the beginning and end of the incubation period to quantify any degradation.
Precipitation or Cloudiness in Solution 1. Poor Solubility: The concentration may exceed the solubility limit in the chosen solvent or buffer system. 2. pH-Dependent Solubility: As a hydrochloride salt, the compound is more soluble at acidic pH. In neutral or basic buffers, the less soluble free-base form may precipitate. 3. Salt Effects: High concentrations of salts in the buffer could "salt out" the compound.1. Determine Solubility: Empirically determine the solubility limit in your specific buffer system. Consider using a co-solvent like DMSO if appropriate for your application. 2. Adjust pH: If your experiment allows, slightly lowering the pH of the buffer can improve solubility.[4] 3. Prepare a More Concentrated Stock: Prepare a high-concentration stock in a solvent like DMSO and then dilute it into the aqueous buffer immediately before use to avoid precipitation issues.
Appearance of New Peaks in HPLC Analysis 1. Chemical Degradation: The compound is breaking down into one or more new chemical entities. 2. Interaction with Excipients: If in a formulation, the compound may be reacting with other components.1. Initiate a Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, oxidation, heat, light) to identify the degradation products and establish their chromatographic profiles. This is a core component of developing a stability-indicating method.[5][6][7][8] 2. Analyze Individual Components: If in a complex mixture, analyze each component separately under the same conditions to pinpoint the source of the new peaks.

Part 3: Experimental Protocols for Stability Assessment

The absence of specific stability data necessitates a systematic approach to determine it. A forced degradation study is the standard industry practice for this purpose.[7][8][9] This involves intentionally stressing the compound under various conditions to identify potential degradation products and establish a stability-indicating analytical method.

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[10][11][12]

Objective: To develop an HPLC method that separates the parent compound from all potential degradation products.

Methodology:

  • Initial Method Scouting:

    • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Use a gradient elution with:

      • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

      • Solvent B: Acetonitrile or Methanol.

    • Gradient: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes).

    • Detection: Use a PDA (Photodiode Array) detector to monitor the peak at multiple wavelengths and assess peak purity. A typical starting wavelength is 210-220 nm for compounds lacking a strong chromophore.

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

  • Method Optimization (using stressed samples):

    • Inject samples from the forced degradation study (Protocol 2).

    • The goal is to achieve baseline separation between the parent peak and all degradant peaks.

    • Adjust the gradient slope, mobile phase pH, and organic solvent to improve resolution.

    • Use the PDA detector to check for co-elution. The UV spectra across an entire peak should be identical if the peak is pure.

Workflow for Stability-Indicating Method Development

G cluster_0 Method Development A Initial Method Scouting (C18, ACN/H2O gradient) B Prepare Stressed Samples (Forced Degradation) A->B informs C Analyze Stressed Samples B->C D Assess Peak Purity & Resolution C->D E Optimize Method (Adjust Gradient, pH, etc.) D->E Separation Inadequate? F Final Validated Method D->F Separation Adequate? E->C Re-analyze

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 2: Forced Degradation Study

This study exposes the compound to harsh conditions to accelerate its degradation, as recommended by ICH guidelines.[7][8][9]

Objective: To identify likely degradation pathways and products for this compound.

General Procedure:

  • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • For each condition, include a control sample stored at 4°C in the dark.

  • Target 5-20% degradation of the active pharmaceutical ingredient (API).[6] If degradation is too rapid, reduce the stress duration or intensity.

  • Analyze all samples by the developed stability-indicating HPLC method.

Stress Conditions:

Stress Condition Typical Protocol Potential Degradation Pathway
Acid Hydrolysis Mix sample with 0.1 M HCl. Incubate at 60°C for 2, 8, 24 hours. Neutralize before injection.Cleavage of the morpholine ether linkage.
Base Hydrolysis Mix sample with 0.1 M NaOH. Incubate at 60°C for 2, 8, 24 hours. Neutralize before injection.Cleavage of the morpholine ether linkage, potential ring-opening reactions.
Oxidation Mix sample with 3% H₂O₂. Store at room temperature for 2, 8, 24 hours.Oxidation of the tertiary amine to an N-oxide.
Thermal Stress Store the solid compound and a solution of the compound at 80°C for 24, 48, 72 hours.General decomposition, decarboxylation.
Photostability Expose solid and solution samples to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[13][14][15] Use a control sample wrapped in aluminum foil.Photolytic cleavage, free-radical mediated degradation.
Potential Degradation Pathway of 4-Methylmorpholine-2-carboxylic acid

G Parent 4-Methylmorpholine- 2-carboxylic acid N_Oxide N-Oxide Degradant Parent->N_Oxide Oxidation (H2O2) Ring_Opened Ring-Opened Product (Hydrolysis) Parent->Ring_Opened Acid/Base Hydrolysis Decarboxylated Decarboxylated Product Parent->Decarboxylated Thermal Stress (Heat)

Caption: Potential degradation pathways under forced stress conditions.

Part 4: Data Interpretation and Summary

After conducting the forced degradation study, summarize the results in a clear format to guide future experimental design.

Table: Summary of Forced Degradation Results

Stress Condition % Degradation of Parent Number of Degradants Purity of Parent Peak (%) Observations
Control (4°C, dark) < 1%099.9No significant degradation.
0.1 M HCl, 60°C, 24h e.g., 15%e.g., 299.5Two major degradants observed at RRT 0.8 and 1.2.
0.1 M NaOH, 60°C, 24h e.g., 8%e.g., 199.8One major degradant observed at RRT 0.7.
3% H₂O₂, RT, 24h e.g., 18%e.g., 199.2One major degradant, likely the N-oxide.
Heat (80°C, 72h) e.g., 5%e.g., 199.7Minor degradation observed.
Photostability (ICH Q1B) e.g., 2%e.g., 099.9Compound appears to be photostable.

(Note: Data in this table is illustrative and should be replaced with your experimental results.)

Conclusion

As a Senior Application Scientist, my recommendation is to approach the use of this compound with a clear understanding that its stability profile in your specific application must be empirically determined. While the molecule is not expected to be acutely unstable under standard laboratory conditions, factors such as pH, temperature, and the presence of other reactive species can lead to degradation over time. By implementing a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method, you can ensure the integrity of your results and make informed decisions about solution preparation, storage, and handling.

References

  • Alsante, K. M., et al. (2007). Forced Degradation: A Practical Guide. Pharmaceutical Technology, 31(3), 60-74.
  • An, D., & Li, Z. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LCGC North America. Available at: [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA/CHMP/ICH/279/95. Available at: [Link]

  • Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation of drug substances. Journal of Pharmaceutical and Biomedical Analysis, 39(5), 887-897.
  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 249-257. Available at: [Link]

  • Rani, M., & Kumar, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(19), 1-12. Available at: [Link]

  • Atlas Material Testing Technology LLC. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

  • Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934-2940. Available at: [Link]

  • Wang, W., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(22), 11373-11381. Available at: [Link]

  • Wang, W., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(22), 11373-11381. Available at: [Link]

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(12), 1358-1361. Available at: [Link]

  • Lyu, S., et al. (2007). Kinetics and time-temperature equivalence of polymer degradation. Biomacromolecules, 8(7), 2301-2310. Available at: [Link]

  • Uslu, B., et al. (2014). Effect of system pH on partition coefficient (K) of carboxylic acids in the ethanol/ammonium sulfate aqueous two-phase system. Journal of Chemical & Engineering Data, 59(10), 3129-3135. Available at: [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. Peptide Testing. Available at: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. r/askscience. Available at: [Link]

  • Walker, S. E., & Iazzetta, J. (1990). Stability of Ranitidine Hydrochloride and Amino Acids in Parenteral Nutrient Solutions. DICP, 24(4), 374-378. Available at: [Link]

  • Quora. (2021). What is the standard pH of carboxylic acids?. Available at: [Link]

  • Regel-Rosocka, M., et al. (2018). The effect of pH on extraction of carboxylic acids from (a) M1 model solutions and (b) fermentation broth with Cyanex 923. Separation and Purification Technology, 207, 24-31. Available at: [Link]

  • Mirtallo, J. M., et al. (1982). Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. American Journal of Health-System Pharmacy, 39(10), 1709-1711. Available at: [Link]

  • Applied BioChem Laboratory. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Available at: [Link]

  • IJCRT. (2023). Stability Indicating Assay Method. International Journal of Creative Research Thoughts, 11(10). Available at: [Link]

  • AAPS. (2018). Stability Indicating Methods. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Morpholine. Available at: [Link]

  • IJSDR. (2018). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 3(5). Available at: [Link]

Sources

Technical Support Center: 4-Methylmorpholine-2-carboxylic acid hydrochloride and Racemization Control in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist:

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis. Our goal is to provide in-depth, practical guidance on a critical challenge in the field: the prevention of racemization.

It has come to our attention that there may be some confusion regarding the role of specific reagents in this process. This guide will address the principles of racemization suppression, with a particular focus on the appropriate application of morpholine derivatives. While the query specifically mentioned 4-Methylmorpholine-2-carboxylic acid hydrochloride , our extensive review of the scientific literature indicates that this compound is not documented as a standard additive for racemization suppression in peptide synthesis. It is more likely that this was a conflation with 4-Methylmorpholine (NMM) , a widely used tertiary amine base in peptide coupling reactions.

This resource will, therefore, clarify the established role of NMM, discuss the factors that influence racemization, and provide robust, field-proven strategies to ensure the stereochemical integrity of your synthetic peptides. We believe this approach will provide you with the most accurate and useful information for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a problem?

Answer: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during the coupling reaction. This results in the incorporation of a D-amino acid where an L-amino acid (or vice versa) was intended, leading to the formation of diastereomeric impurities in the final peptide. These impurities can be difficult, if not impossible, to separate from the desired peptide and can have significant, often detrimental, effects on the peptide's biological activity and three-dimensional structure.

The primary mechanism of racemization during peptide synthesis involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Reprotonation can then occur from either face, resulting in a mixture of enantiomers.[1]

Q2: I was told to use this compound to prevent racemization. Is this correct?

Answer: Based on current scientific literature and established protocols, This compound is not a recognized racemization suppressant. It is a chiral carboxylic acid derivative of N-methylmorpholine. While morpholine derivatives are common in medicinal chemistry and as building blocks, this specific compound does not have a documented role as an additive for preventing racemization during peptide coupling.

The reagent you are likely looking for is 4-Methylmorpholine (NMM) . NMM is a tertiary amine base commonly used in peptide synthesis to neutralize protonated amine components and to facilitate the coupling reaction. The choice of base is critical, as it can significantly influence the extent of racemization.

Q3: How does 4-Methylmorpholine (NMM) as a base affect racemization?

Answer: N-Methylmorpholine (NMM) is considered a moderately hindered, weak base (pKa ≈ 7.4), which makes it a popular choice for minimizing racemization compared to stronger or less hindered bases like triethylamine (TEA) or even N,N-diisopropylethylamine (DIPEA) in certain contexts.[2] The basicity and steric hindrance of the base used are crucial factors.[2] A base that is too strong can more readily abstract the α-proton from the activated amino acid, promoting oxazolone formation and subsequent racemization.[1] NMM strikes a balance, being basic enough to facilitate the reaction without excessively promoting this side reaction.[2]

Q4: When should I choose NMM over other bases like DIPEA or 2,4,6-collidine?

Answer: The choice of base is highly dependent on the specific coupling conditions, including the coupling reagent and the amino acids involved.

  • NMM is a good general-purpose base for routine couplings where a moderate base is sufficient.[1]

  • DIPEA is a stronger, more hindered base. It is often used with onium salt coupling reagents (like HBTU, HATU) but can increase the risk of racemization with sensitive amino acids.

  • 2,4,6-Collidine is a sterically hindered and weak base, often recommended for particularly sensitive couplings where racemization is a major concern, as it is less likely to cause base-catalyzed side reactions.[1]

For amino acids that are particularly prone to racemization, such as Cysteine (Cys) and Histidine (His), using a weaker base like collidine may be preferable to NMM.

Troubleshooting Guide: Mitigating Racemization in Your Experiments

Issue 1: Significant Diastereomeric Impurity Detected by HPLC/Mass Spectrometry

This is a classic sign of racemization during one or more coupling steps. Here’s a systematic approach to troubleshoot this issue:

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is paramount. Carbodiimides like DCC or DIC, when used alone, are notorious for causing significant racemization.[1]

  • Solution: Always use carbodiimides in conjunction with racemization-suppressing additives. The most common and effective additives are:

    • 1-Hydroxybenzotriazole (HOBt): The classic additive, which forms an active ester with the activated amino acid that is less prone to racemization.[3]

    • 1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at suppressing racemization and accelerating coupling.[2]

    • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[1][2]

Step 2: Re-evaluate Your Choice of Base

As discussed, the base plays a critical role. If you are using a strong base like DIPEA and observing racemization, consider a change.

  • Solution:

    • Switch to a weaker base such as N-Methylmorpholine (NMM) .

    • For highly sensitive couplings, switch to the even weaker and more sterically hindered base, 2,4,6-collidine .

    • Ensure you are using the correct stoichiometry of the base. An excess of base can significantly increase the rate of racemization.

Step 3: Check Your Pre-activation Time and Temperature

Prolonged exposure of the activated amino acid to the basic coupling environment before the amine component is introduced can increase the opportunity for racemization.

  • Solution:

    • Minimize the pre-activation time. Ideally, the activated species should be generated in the presence of the amine component or added to it immediately.

    • Perform the coupling at a lower temperature (e.g., 0°C) to slow down the rate of racemization.

Quantitative Data Summary: Impact of Base on Racemization

BaseTypical pKaSteric HindranceGeneral Recommendation for Racemization Control
Triethylamine (TEA)~10.7LowNot recommended for sensitive couplings due to high racemization risk.
DIPEA~10.1HighCommonly used, but can still promote racemization. Use with caution.
N-Methylmorpholine (NMM) ~7.4MediumGood first choice. Balances reactivity and low racemization risk.[2]
2,4,6-Collidine~7.4HighExcellent for sensitive couplings. Low basicity and high hindrance minimize racemization.[1]

Experimental Protocols

Protocol 1: Standard Coupling with NMM and HOBt/DIC

This protocol is a robust starting point for many standard solid-phase peptide synthesis (SPPS) couplings.

  • Resin Preparation: Swell the resin (e.g., 100 mg) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF (5 x 1 mL).

  • Coupling Cocktail Preparation:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the vial and allow to pre-activate for no more than 2 minutes.

    • Add NMM (6 equivalents) to the vial.

  • Coupling Reaction: Immediately add the coupling cocktail to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 mL) and dichloromethane (DCM) (3 x 1 mL) to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

Visualizations

Mechanism of Racemization

racemization_mechanism cluster_activation Activation Step cluster_racemization Racemization Pathway cluster_products Coupling Products Activated_AA Activated L-Amino Acid (e.g., Acyl-X) Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone + Base - H+ Enolate Achiral Enolate Oxazolone->Enolate - α-H+ L_Peptide Desired L-Peptide Oxazolone->L_Peptide + Amine Component (Desired Path) D_Peptide Diastereomeric D-Peptide Oxazolone->D_Peptide + Amine Component (Side Reaction) Enolate->Oxazolone + H+ (random face)

Caption: Mechanism of racemization via the 5(4H)-oxazolone intermediate.

Experimental Workflow for Racemization Suppression

workflow start Start: Deprotected Peptide-Resin coupling_reagent Select Coupling Reagent (e.g., DIC, HATU) start->coupling_reagent additive Select Additive (e.g., HOBt, HOAt, Oxyma) coupling_reagent->additive base Select Base (e.g., NMM, Collidine) additive->base prepare_cocktail Prepare Coupling Cocktail: AA + Reagent + Additive + Base base->prepare_cocktail couple Add Cocktail to Resin Couple at RT or 0°C prepare_cocktail->couple wash Wash Resin couple->wash check Kaiser Test wash->check end_success Success: Proceed to Next Cycle check->end_success Negative end_fail Incomplete: Recouple check->end_fail Positive

Caption: Decision workflow for a peptide coupling step to minimize racemization.

References

  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Han, Y., & Kim, Y. A. (2004). An overview of the recent progress in peptide coupling reagents. Current Opinion in Chemical Biology, 8(1), 81-91. [Link]

Sources

Technical Support Center: Safe Handling and Disposal of 4-Methylmorpholine-2-carboxylic acid hydrochloride Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of waste containing 4-Methylmorpholine-2-carboxylic acid hydrochloride. Adherence to these protocols is essential for ensuring laboratory safety, maintaining experimental integrity, and complying with environmental regulations.

Section 1: Hazard Identification and Initial Risk Assessment

A foundational understanding of a compound's hazards is the first step in safe laboratory practice. This section addresses the key risks associated with this compound.

Frequently Asked Questions: Primary Hazards

Q1: What are the primary hazards of this compound?

A1: Based on its Globally Harmonized System (GHS) classification, this compound is considered hazardous. The primary risks are summarized in the table below.[1][2] It is crucial to internalize these hazards before beginning any experimental work.

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]

Q2: I've worked with the parent compound, 4-Methylmorpholine, which is highly flammable. Does this hydrochloride salt pose the same fire risk?

A2: This is an excellent and critical question. The parent compound, 4-Methylmorpholine (the free base), is a highly flammable liquid (GHS H225).[3][4] However, as a hydrochloride salt, this compound is a solid with a significantly lower risk of flammability. Despite this, it is prudent practice to keep it away from heat and open flames, as thermal decomposition can release irritating and toxic gases.[5][6] Furthermore, your waste streams may involve neutralization steps that could potentially liberate the flammable free base, so caution is always warranted.

Q3: What are the most likely routes of exposure I need to prevent during my experiments?

A3: The primary routes of occupational exposure are:

  • Inhalation: Breathing in the dust of the solid compound, especially during weighing and transfer operations.[1][2]

  • Skin Contact: Direct contact with the solid or solutions, which can cause irritation.[1][2]

  • Eye Contact: Direct contact with the solid or solutions, leading to serious irritation.[1][2]

  • Ingestion: Accidental swallowing, which can be harmful.[1]

Section 2: Troubleshooting Safe Handling and Spill Response

This section provides actionable guidance for day-to-day laboratory operations and outlines the correct response to common incidents.

Workflow: Spill Response Protocol

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_dispose Final Disposal alert Alert personnel in immediate area evacuate Evacuate if spill is large or respiratory hazard exists alert->evacuate ignition Remove all ignition sources (precautionary) evacuate->ignition ppe Don appropriate PPE: - Nitrile gloves (double) - Safety goggles/face shield - Lab coat ignition->ppe Once area is secure contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully sweep solid or absorb liquid into a waste container contain->collect label_waste Label container as 'Solid Hazardous Waste: Spill Debris with...' collect->label_waste After collection dispose Dispose of container via institutional EH&S pickup label_waste->dispose decontaminate Decontaminate the spill area with soap and water dispose->decontaminate

Caption: Workflow for responding to a laboratory spill.

Frequently Asked Questions: Handling and Emergencies

Q1: I am preparing to weigh the solid compound. What is the minimum required Personal Protective Equipment (PPE)?

A1: To mitigate the risks of irritation and exposure, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields are the minimum, but safety goggles are strongly recommended to prevent dust from entering the eyes.[5]

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves.[5]

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[5]

Q2: Can I handle this compound on an open bench?

A2: No. Due to the respiratory irritation hazard (H335), all manipulations of the solid compound, especially weighing and transfers that can generate dust, must be performed inside a certified chemical fume hood.[2][3] This provides the necessary ventilation to protect you from inhaling airborne particles.

Q3: What is the correct first aid response for accidental exposure?

A3: Immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove any contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical advice.[2][5]

  • Inhalation: Move the affected person to fresh air immediately. If they feel unwell or have difficulty breathing, call for medical assistance.[2][5]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5][6]

Section 3: Waste Handling and Disposal Protocols

The disposal of chemical waste is strictly regulated. The cardinal rule is that no amount of this compound, in solid or solution form, should be disposed of down the sanitary sewer or in regular trash .[7][8] All waste must be collected and disposed of through your institution's Environmental Health & Safety (EH&S) department.[9]

Workflow: Waste Segregation and Disposal Decision

Waste_Disposal_Workflow cluster_identification Step 1: Identify Waste Stream cluster_containment Step 2: Contain & Label cluster_storage Step 3: Store & Dispose start Waste Generated solid Solid Waste (e.g., excess reagent, contaminated weigh boats, wipes, gloves) aqueous Aqueous Waste (e.g., reaction mixtures, washings in water/buffer) organic Organic Solvent Waste (e.g., solutions in MeOH, DCM, etc.) solid_cont Collect in a labeled, sealable container for 'Solid Hazardous Waste' solid->solid_cont aqueous_cont Collect in a labeled, compatible container for 'Aqueous Hazardous Waste' aqueous->aqueous_cont organic_cont Collect in a labeled, compatible container for 'Halogenated' or 'Non-Halogenated' Organic Waste organic->organic_cont saa Store sealed container in designated Satellite Accumulation Area (SAA) solid_cont->saa aqueous_cont->saa organic_cont->saa pickup When container is full, request pickup from EH&S Department saa->pickup

Caption: Decision workflow for proper waste stream management.

Step-by-Step Protocol: Waste Segregation and Containerization
  • Establish Designated Waste Containers: Before starting your experiment, prepare clearly labeled waste containers for each anticipated waste stream.

  • Solid Waste: Collect all non-sharp, contaminated solid materials directly into a designated "Solid Hazardous Waste" container. This includes:

    • Unused or expired this compound.

    • Contaminated gloves, weigh paper, and pipette tips.

    • Spill cleanup debris.

  • Aqueous Waste: Collect all solutions where water is the primary solvent into a "Aqueous Hazardous Waste" container. The container must be made of a compatible material (e.g., HDPE plastic is generally suitable).[10]

  • Organic Solvent Waste: If organic solvents are used, segregate them appropriately. Halogenated solvents (e.g., dichloromethane) and non-halogenated solvents (e.g., methanol, ethyl acetate) must typically be collected in separate containers.[8] Consult your institutional guidelines.

  • Container Management:

    • Keep all waste containers securely closed except when adding waste.[8][10]

    • Do not fill containers beyond 90% capacity to allow for expansion.[8]

    • Store containers in a designated Satellite Accumulation Area (SAA) with secondary containment to prevent spills from reaching drains.[9][11]

Frequently Asked Questions: Waste Disposal

Q1: My experiment generated a very dilute (<1%) aqueous solution of the compound. Can I pour it down the drain after neutralizing it?

A1: No. Even dilute solutions must be collected as hazardous waste.[7] The precautionary principle dictates that compounds with known hazards should not be introduced into the water system. Furthermore, local water authorities and your institution have strict regulations prohibiting the drain disposal of such chemicals.[9] Collect it in your designated "Aqueous Hazardous Waste" container.

Q2: What are the specific labeling requirements for my waste container?

A2: Proper labeling is a legal requirement and is critical for safety. While specific tag formats vary by institution, all labels must include the following information.[8][10]

Information FieldDescription & Example
"Hazardous Waste" The words "Hazardous Waste" must be clearly visible.
Full Chemical Names List all chemical constituents by full name, not abbreviations or formulas. Example: "Aqueous Waste: Water (95%), Sodium Chloride (4%), this compound (1%)"
Approximate Concentrations Provide a reasonable estimate of the concentration of each component.
Hazard Identification Check boxes for relevant hazards (e.g., Irritant, Toxic).
Accumulation Start Date The date you first added waste to the container.
Laboratory Information Your name, Principal Investigator (PI), lab room number, and phone number.

Q3: How do I dispose of the empty reagent bottle?

A3: An empty container that held this compound is not considered regular trash. It must be managed as hazardous waste or decontaminated first. The standard procedure is to triple-rinse the container with a suitable solvent (like water or methanol).[9][10] The rinsate (the rinse liquid) is a hazardous waste and MUST be collected in the appropriate waste container (aqueous or organic).[9] After triple-rinsing, deface or remove the original label, and dispose of the empty container according to your institutional policy, which may allow it to be discarded as regular trash or in a designated glass disposal box.[9]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (2025, April 23). Safety Data Sheet: 4-Methylmorpholine N-oxide monohydrate. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Department of Chemistry. Retrieved from [Link]

  • NuGenTec. (2015, May 10). Safety Data Sheet: 4-methylmorpholine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: 4-Methylmorpholine-2-carboxylic acid hydrochloride vs. Key Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive comparison of 4-Methylmorpholine-2-carboxylic acid hydrochloride and its alternatives for researchers, scientists, and drug development professionals. The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve physicochemical properties like solubility and for its versatile role as a synthetic building block.[1][2][3][4] This guide provides an in-depth analysis of this compound, contrasting its performance with other key morpholine derivatives using experimental data and field-proven insights.

Our objective is to move beyond mere catalog listings and explain the causality behind experimental choices, empowering you to select the optimal building block for your specific application, be it in peptide synthesis, chiral auxiliary design, or the development of novel therapeutics.

Profiling the Core Compound: this compound

This compound is a chiral cyclic amino acid derivative. Its structure is characterized by a morpholine ring with a carboxylic acid at the 2-position and a methyl group on the nitrogen atom. The hydrochloride salt form generally enhances water solubility and stability, making it convenient for handling and use in aqueous reaction media.

Key Physicochemical Properties:

PropertyValue/DescriptionSignificance for Researchers
Molecular Formula C6H12ClNO3[5]Foundational for calculations (e.g., molarity).
Molecular Weight 181.62 g/mol [5]Essential for accurate reagent measurement.
Form Typically a solid.Facilitates weighing and handling compared to volatile liquids.
Solubility Expected to be soluble in water and polar organic solvents.The hydrochloride form improves solubility, crucial for solution-phase reactions and purification.
Chirality Exists as enantiomers (R and S).Critical for applications in asymmetric synthesis and creating stereospecific pharmaceuticals.

The N-methyl group fundamentally alters the properties of the morpholine nitrogen. Unlike a secondary amine, this tertiary amine is not available for acylation or other reactions requiring an N-H bond, which directs its utility towards being a structural scaffold rather than a reactive handle at the nitrogen position.

The Alternatives: A Comparative Overview

To understand the unique advantages of this compound, we will compare it against two common and structurally related alternatives:

  • N-Boc-morpholine-2-carboxylic acid: The tert-butyloxycarbonyl (Boc) protected analog. This is a crucial comparator in the context of peptide synthesis.

  • 4-Methylmorpholine (NMM): The parent base of our core compound (without the 2-carboxylic acid). This comparison highlights the role of basicity in catalytic applications.

The selection of these alternatives is deliberate. The N-Boc variant allows us to explore its role as a protected building block, while NMM provides a functional contrast, showcasing its utility as an organic base.

Head-to-Head Comparison: Performance in Key Applications

Application 1: Chiral Building Block in Solid-Phase Peptide Synthesis (SPPS)

Morpholine-based amino acids are valuable for introducing conformational constraints into peptides. Here, we compare the direct use of this compound against the more conventional N-Boc-morpholine-2-carboxylic acid in a standard Fmoc-based SPPS workflow.

Experimental Scenario: Coupling the morpholine derivative to a resin-bound peptide chain.

SPPS_Workflow cluster_resin Solid Support Resin Resin-Bound Peptide Deprotection Deprotection Resin->Deprotection Wash2 Wash2 Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification

Performance Analysis:

Parameter4-Methylmorpholine-2-carboxylic acid HClN-Boc-morpholine-2-carboxylic acidExpert Causality & Rationale
Amino Group Availability Tertiary amine (N-methyl) is non-reactive.Secondary amine is protected by Boc group.The N-methyl group acts as a permanent protecting group, which can be advantageous if N-alkylation is desired in the final peptide. The Boc group is a temporary protecting group, designed for removal.
Coupling Compatibility Directly compatible with standard coupling reagents (e.g., HBTU, HATU).[6]Requires Boc deprotection (e.g., with TFA) before it can be coupled as the N-terminal residue. As a building block, the Boc group protects its own amino group while its carboxyl group is activated for coupling.For incorporating the unit within a peptide chain, the N-Boc version is standard. The 4-methyl version is primarily suitable as a C-terminal modification or when the nitrogen is intended to remain methylated.
Handling Hydrochloride salt is a stable solid.Stable, solid compound.Both are easy to handle, though the hydrochloride salt's enhanced solubility can be beneficial for stock solution preparation.
Yield & Purity High coupling efficiency expected.High coupling efficiency expected.Both derivatives generally couple well. The choice is dictated by the desired final structure, not by a significant difference in coupling performance.
  • Choose N-Boc-morpholine-2-carboxylic acid for incorporating the morpholine-2-carboxylic acid scaffold into a peptide sequence where the nitrogen will be part of the peptide backbone.

  • Choose this compound when you specifically require a permanently N-methylated morpholine moiety in your peptide, often for reasons of modulating receptor binding or improving metabolic stability.

Application 2: Organic Base in Catalysis

N-Methylmorpholine (NMM) is a widely used tertiary amine base in organic synthesis, particularly in peptide coupling reactions where it acts as a proton scavenger.[6][7] Its pKa is a critical factor in its performance.

Experimental Scenario: A standard peptide coupling reaction where the base is required to neutralize the hydrochloride salt of the incoming amino acid ester and the proton generated during carboxyl activation.

Base_Comparison cluster_structure Structural Comparison cluster_performance Performance in Peptide Coupling NMM {4-Methylmorpholine (NMM) | {pKa ≈ 7.38[8][9] | Moderate Basicity}} NMM_Perf {NMM Performance | {Sufficient basicity to neutralize acids | Lower risk of racemization}} NMM->NMM_Perf Leads to OtherBase {Other Tertiary Amines (e.g., DIPEA) | {pKa ≈ 10.7 | Higher Basicity & Steric Hindrance}} Other_Perf {DIPEA Performance | {Stronger base, faster neutralization | Higher risk of side reactions (e.g., racemization)}} OtherBase->Other_Perf Leads to Conclusion1 Preferred for sensitive substrates to minimize epimerization. NMM_Perf->Conclusion1 Conclusion2 Used for difficult couplings requiring a stronger base. Other_Perf->Conclusion2

Performance Analysis:

Parameter4-Methylmorpholine (NMM)Diisopropylethylamine (DIPEA)Expert Causality & Rationale
pKa (of conjugate acid) ~7.38[8][9]~10.7NMM is a significantly weaker base than DIPEA. This is a critical distinction.
Steric Hindrance Moderately hindered.Highly hindered due to isopropyl groups.DIPEA's steric bulk makes it a "non-nucleophilic" base, which is desirable to prevent side reactions with activated esters. NMM is less hindered.
Risk of Racemization Lower risk.Higher risk.The weaker basicity of NMM is often cited as the reason for a lower propensity to cause racemization of the activated amino acid, a crucial factor for maintaining stereochemical integrity.[10]
Application General-purpose base for standard peptide couplings.[7]Used for difficult couplings or when a strong, non-nucleophilic base is essential.NMM is often the default choice for routine SPPS to balance reaction rate with the preservation of chirality.[7][11]

Conclusion for Use as a Base: The carboxylic acid group in this compound makes it unsuitable as a base. However, its parent amine, 4-Methylmorpholine (NMM) , is an excellent choice.

  • Choose NMM as the base for most standard peptide coupling reactions, especially when working with racemization-prone amino acids. Its moderate basicity is sufficient to drive the reaction without promoting unwanted side reactions.

Experimental Protocols

Protocol 1: General Peptide Coupling using N-Boc-morpholine-2-carboxylic acid

This protocol describes a manual coupling step in a standard Fmoc-SPPS workflow.

Materials:

  • Fmoc-deprotected resin-bound peptide (1 equiv.)

  • N-Boc-morpholine-2-carboxylic acid (4 equiv.)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3.9 equiv.)

  • N-Methylmorpholine (NMM) (8 equiv.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Swelling: Swell the resin-bound peptide in DMF for 15-30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Solution: In a separate vial, dissolve N-Boc-morpholine-2-carboxylic acid and HBTU in a minimal amount of DMF.

  • Coupling Reaction: Add the activation solution to the resin. Immediately add the NMM to initiate the coupling.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. A Kaiser test can be performed to monitor reaction completion.

  • Washing: Once the reaction is complete (Kaiser test negative), drain the reaction solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

  • Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Rationale: This protocol uses a pre-activation strategy with HBTU, a common uronium-based coupling reagent. NMM is used as the base to neutralize the hexafluorophosphate salt and maintain a basic pH for the acylation to proceed efficiently.[6][7] The excess of reagents ensures the reaction goes to completion.

Final Recommendations

The choice between this compound and its derivatives is not a matter of which is "better," but which is fit for purpose.

  • This compound is the ideal choice when your target molecule requires a chiral, permanently N-methylated morpholine scaffold. Its utility lies in its final structure, not as an intermediate in a multi-step synthesis where the nitrogen needs to be modified.

  • N-Boc-morpholine-2-carboxylic acid is the industry standard for incorporating a modifiable morpholine amino acid into a peptide chain via SPPS. The Boc group provides the necessary temporary protection for the nitrogen.

  • 4-Methylmorpholine (NMM) , the parent base, is a superior choice as a proton scavenger in peptide synthesis due to its optimal pKa, which minimizes the risk of racemization compared to stronger bases like DIPEA.

By understanding the distinct chemical properties and the causality behind their performance in specific applications, researchers can make informed decisions, leading to higher yields, greater purity, and more successful synthetic outcomes.

References

  • Di Mola, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link][12][13][14]

  • Matralis, A. N., & Kourounakis, A. P. (2019). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews. Available at: [Link][1][2]

  • Henegar, K. E., et al. (2010). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Organic Process Research & Development. Available at: [Link][15]

  • Gao, S., et al. (2004). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. Bioconjugate Chemistry. Available at: [Link][6]

  • ChemBK. (n.d.). 4-methylmorpholine hydrochloride. Retrieved from [Link][16]

  • PubChem. (n.d.). This compound. Retrieved from [Link][5]

  • Chen, F. M., et al. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry. Available at: [Link][10]

  • Wikipedia. (n.d.). N-Methylmorpholine. Retrieved from [Link][9]

  • D'Andrea, L. D., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides. Available at: [Link][11]

Sources

A Comparative Guide to Peptide Coupling Reagents: Performance, Mechanism, and the Role of N-Methylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the selection of a coupling reagent is a critical decision that profoundly influences yield, purity, and, most importantly, the stereochemical integrity of the final product. This guide offers an in-depth comparison of commonly employed peptide coupling reagents, supported by experimental data. We will delve into their mechanisms of action, relative efficiencies, and propensities for racemization. A particular focus will be placed on the pivotal role of the base, specifically N-Methylmorpholine (NMM), the parent compound of 4-Methylmorpholine-2-carboxylic acid hydrochloride, in modulating these outcomes.

While this compound itself is not documented in the scientific literature as a standalone peptide coupling reagent, the N-Methylmorpholine moiety is a widely used tertiary amine base in coupling reactions. Understanding its impact provides a crucial framework for optimizing peptide synthesis protocols.

The Critical Challenge: Racemization

A primary hurdle in peptide synthesis is the suppression of racemization. During the activation of a chiral amino acid's carboxyl group, the acidity of the α-proton is increased, making it susceptible to abstraction by a base. This can lead to the formation of a planar oxazolone intermediate, which upon nucleophilic attack by the amine component, can yield a mixture of L- and D-isomers.[1] The presence of these diastereomeric impurities complicates purification and can have significant implications for the biological activity of the final peptide.[2]

Racemization_Mechanism cluster_activation Activation & Racemization Pathway L_Amino_Acid L-Amino Acid (Protected) Activated_Ester Activated Intermediate (e.g., OAt-ester) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) D_Amino_Acid D-Amino Acid Peptide (Racemized Product) L_Amino_Acid_Peptide L-Amino Acid Peptide (Desired Product)

Caption: General mechanism of racemization via a 5(4H)-oxazolone intermediate during peptide coupling.

A Quantitative Look at Common Coupling Reagents

The choice of coupling reagent and base is paramount in mitigating racemization while ensuring high coupling efficiency. Below is a comparative summary of widely used reagents.

Coupling ReagentBase% D-Isomer (Epimerization)Key Characteristics & References
HATU DIPEA / NMM0.5 - 2.0%Forms highly reactive OAt-esters, leading to faster coupling and lower racemization. Generally considered superior to HBTU.[2][3]
HBTU DIPEA / NMM1.5 - 5.0%Forms OBt-esters, which are less reactive than OAt-esters. A reliable and cost-effective option, though with a higher risk of racemization than HATU.[2][4]
PyBOP DIPEA / NMM1.0 - 3.5%A phosphonium salt reagent that avoids the potential for guanidinylation associated with uronium salts like HATU/HBTU. Byproduct is not carcinogenic, unlike its predecessor, BOP.[5][6]
EDC/HOBt N/A (or NMM)0.5 - 2.5%A carbodiimide-based method where HOBt acts as an additive to form the active ester and suppress racemization. Often used for solution-phase synthesis.[2][7]

Note: The level of racemization is highly dependent on the specific amino acid sequence, reaction conditions, and the purity of reagents. The data presented are for comparative purposes under standardized conditions.

The Mechanism of Action: Onium Salts vs. Carbodiimides

The most prevalent coupling reagents fall into two main categories: onium salts (uronium/aminium and phosphonium) and carbodiimides.

Uronium/Aminium and Phosphonium Reagents (HATU, HBTU, PyBOP)

These reagents react with the carboxylic acid of the N-protected amino acid to form a highly reactive active ester intermediate. In the case of HATU and HBTU, these are OAt (7-aza-1-hydroxybenzotriazole) and OBt (1-hydroxybenzotriazole) esters, respectively. The nitrogen at the 7-position in the HOAt moiety of HATU makes the resulting OAt-ester more reactive than the OBt-ester from HBTU, leading to faster and more complete reactions.[3]

Phosphonium reagents like PyBOP function similarly by forming an OBt active ester. A key advantage of phosphonium reagents is that they do not have the potential to cause guanidinylation of the N-terminal amine, a side reaction that can occur with uronium reagents, especially if used in excess.[8]

Onium_Salt_Mechanism cluster_onium Onium Salt (HATU/PyBOP) Coupling Mechanism Carboxylic_Acid R-COOH (Protected Amino Acid) Onium_Reagent Onium Salt (e.g., HATU, PyBOP) Active_Ester Active Ester (OAt or OBt) Amine R'-NH2 (Incoming Amino Acid) Peptide_Bond Peptide Bond (R-CO-NH-R') Base Base (DIPEA or NMM)

Caption: Simplified mechanism of onium salt-mediated peptide coupling.

Carbodiimide Reagents (EDC)

N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are classic coupling reagents. They activate the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive but also prone to racemization and side reactions. The addition of nucleophiles like 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable HOBt-ester, which then reacts with the amine component, significantly reducing the extent of racemization.[6][7]

The Decisive Role of the Base: N-Methylmorpholine (NMM) vs. DIPEA

For onium salt reagents, a tertiary amine base is required to deprotonate the carboxylic acid, facilitating its reaction with the coupling agent. The choice of base is not trivial, as its properties directly influence the reaction environment.

  • N,N-Diisopropylethylamine (DIPEA) : A sterically hindered and strongly basic (pKa ~10.7) amine. Its high basicity can effectively deprotonate the carboxylic acid but also increases the risk of α-proton abstraction from the activated amino acid, leading to higher levels of racemization.[1]

  • N-Methylmorpholine (NMM) : A less sterically hindered but significantly weaker base (pKa ~7.4). Its lower basicity can be advantageous in minimizing racemization. For sensitive couplings, NMM is often preferred over DIPEA to preserve chiral integrity.[8]

Experimental evidence suggests that for racemization-prone amino acids like serine, the combination of HATU with NMM can still lead to some epimerization, highlighting the need for careful optimization for each specific coupling.[9] A comparative study on the synthesis of "difficult peptides" also highlighted the impact of the base, comparing DIPEA, collidine, and N-methylmorpholine in protocols using oxyma as an additive.[10]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines a typical manual coupling step in Fmoc-based solid-phase peptide synthesis (SPPS).

  • Resin Preparation : Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection : Drain the DMF. Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes.

  • Washing : Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine.

  • Coupling :

    • In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq.) and the coupling reagent (e.g., HATU, 0.38 mmol, 3.8 eq.) in DMF.

    • Add the base (e.g., NMM or DIPEA, 0.8 mmol, 8 eq.) to the activation solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing : Drain the coupling solution and wash the resin with DMF (5 times).

  • Monitoring : Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling reaction. A negative test (yellow/colorless beads) indicates a complete reaction.[11]

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-AA, Reagent, Base wash1->coupling wash2 Wash (DMF) coupling->wash2 monitoring Kaiser Test wash2->monitoring next_cycle Repeat for Next Amino Acid monitoring->next_cycle Coupling Incomplete final_deprotection Final Fmoc Deprotection monitoring->final_deprotection Coupling Complete next_cycle->deprotection cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage end End: Purify Peptide cleavage->end

Caption: A standard workflow for a single cycle in Fmoc solid-phase peptide synthesis (SPPS).

Protocol 2: Analysis of Racemization by HPLC

The extent of racemization is typically quantified by analyzing the crude peptide product using reverse-phase high-performance liquid chromatography (RP-HPLC) with a chiral stationary phase or after derivatization.

  • Sample Preparation : After cleavage from the resin, precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the pellet. Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • HPLC System : Use an RP-HPLC system equipped with a C18 column.[12]

  • Mobile Phase : A typical gradient system would be:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution : Run a linear gradient (e.g., 5% to 95% B over 30 minutes) to separate the diastereomeric peptides.

  • Detection : Monitor the elution profile at a wavelength of 214-220 nm.

  • Quantification : The desired L-isomer and the undesired D-isomer (epimer) will elute as separate peaks. Integrate the peak areas to calculate the percentage of the D-isomer, which represents the level of racemization.[13]

Conclusion and Recommendations

The selection of a peptide coupling reagent is a multi-faceted decision that requires a balance of reactivity, cost, and the imperative to maintain stereochemical purity.

  • For High Efficiency and Low Racemization : HATU remains one of the most effective coupling reagents, particularly for challenging sequences or when speed is a factor. Its ability to form highly reactive OAt-esters generally leads to superior results compared to HBTU.[3]

  • To Avoid Guanidinylation : Phosphonium-based reagents like PyBOP are excellent choices. They offer high coupling efficiency comparable to uronium salts without the risk of this specific side reaction, making them ideal for fragment condensation and cyclization.[8]

  • The Critical Role of the Base : The choice of base is as important as the coupling reagent itself. For couplings involving racemization-prone amino acids, the use of a weaker base like N-Methylmorpholine (NMM) should be strongly considered over more basic options like DIPEA.

  • The Case of this compound : While this specific compound is not established as a coupling reagent, its parent structure, N-Methylmorpholine, is a key player in optimizing peptide synthesis. Its use as a base provides a valuable tool for fine-tuning reaction conditions to suppress racemization.

Ultimately, the optimal coupling strategy is sequence-dependent. Pilot studies and careful analysis of model peptides are recommended to determine the best combination of coupling reagent and base for any new, large-scale, or particularly challenging synthesis.

References

  • BenchChem. (2025).
  • BenchChem. (2025). The Advent and Ascendance of PyBOP: A Technical Guide to a Modern Coupling Reagent.
  • Xiong, H. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. AIMS BIOTECH.
  • Aapptec. (n.d.). Coupling Reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
  • Toth, G. K., et al. (2019). Unwanted hydrolysis or a/b-peptide bond formation: how long should the rate-limiting coupling step take? RSC Publishing.
  • Coste, J., et al. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Luxembourg Bio Technologies.
  • Ueki, M., et al. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-36.
  • Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Wang, P., et al. (1996). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis.
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • Liyana, I., et al. (2022).
  • ResearchGate. (n.d.).
  • Nishiyama, Y., & Ishiguro, T. (1999). Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols. Journal of Peptide Research, 54(2), 162-7.
  • ABRF Peptide Synthesis Research Committee. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study.
  • Agilent. (n.d.).
  • Fields, G. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • da Silva, E. B., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
  • Palasek, S. A., et al. (2007).
  • BenchChem. (2025). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS).
  • Doti, N., et al. (2018).
  • AltaBioscience. (n.d.).
  • Eeltink, S., et al. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Methylmorpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is paramount. The integrity of all subsequent development work hinges on the quality of the analytical data generated. 4-Methylmorpholine-2-carboxylic acid hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity and concentration must be determined with unequivocal accuracy and precision.

This guide provides an in-depth comparison of two distinct, validated analytical methods for the quantification of this compound. We will delve into the causality behind the experimental choices, present detailed, self-validating protocols, and offer a transparent comparison of their performance based on rigorous validation parameters. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4]

The Analytical Challenge

This compound presents a unique analytical challenge. Its structure lacks a significant chromophore, rendering direct UV-Vis spectrophotometric detection in High-Performance Liquid Chromatography (HPLC) impractical for achieving the required sensitivity and specificity. Furthermore, its zwitterionic potential and high polarity can lead to poor retention and peak shape on traditional reversed-phase HPLC columns.

To overcome these hurdles, we will explore and compare two fundamentally different analytical strategies:

  • Method A: Reversed-Phase HPLC with Pre-column Derivatization and UV Detection. A highly specific and sensitive method suitable for both assay and impurity profiling.

  • Method B: Potentiometric Titration. A classic, straightforward, and accurate method for the assay of the bulk substance.

Method A: RP-HPLC with Pre-column Derivatization

This method leverages a well-established technique used in amino acid analysis: pre-column derivatization.[5][6] By reacting the secondary amine of the molecule with a derivatizing agent, we introduce a chromophore that allows for sensitive UV detection. We have selected Phenylisothiocyanate (PITC) for this purpose, as it reliably reacts with secondary amines to form a phenylthiocarbamyl (PTC) derivative with a strong UV absorbance at 254 nm.[5]

Experimental Protocol: HPLC with PITC Derivatization

1. Preparation of Solutions:

  • Mobile Phase A: 0.1 M Ammonium Acetate buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Water:Acetonitrile (95:5, v/v).

  • Derivatization Reagent: Phenylisothiocyanate (PITC) solution (5% in anhydrous acetonitrile).

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 50 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 50 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

2. Derivatization Procedure:

  • To 100 µL of Standard or Sample Solution in a clean vial, add 50 µL of triethylamine to create an alkaline environment.

  • Add 50 µL of the PITC solution, vortex for 1 minute, and allow to react at room temperature for 20 minutes.

  • Add 200 µL of hexane and vortex for 1 minute to extract excess PITC.

  • Allow the layers to separate and carefully transfer the lower aqueous layer to an HPLC vial for analysis.

3. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 70
    22 10

    | 25 | 10 |

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis S1 Weigh Standard & Sample S2 Dissolve in Diluent S1->S2 D1 Aliquot 100 µL S2->D1 D2 Add Triethylamine & PITC D1->D2 D3 React for 20 min D2->D3 D4 Extract with Hexane D3->D4 A1 Inject 10 µL onto C18 Column D4->A1 A2 Gradient Elution A1->A2 A3 UV Detection at 254 nm A2->A3 A4 Data Acquisition & Integration A3->A4

Caption: Workflow for HPLC analysis with pre-column derivatization.

Method B: Potentiometric Titration

This method offers a simpler, more direct approach for determining the purity (assay) of this compound. It relies on the fundamental acid-base chemistry of the molecule. As a hydrochloride salt of a secondary amine, it can be accurately titrated with a standardized strong base, such as sodium hydroxide. The endpoint is determined potentiometrically using a pH electrode, which provides greater accuracy and objectivity than a colorimetric indicator. The validation of titration methods is a well-established practice in pharmaceutical analysis.[2][3][4]

Experimental Protocol: Potentiometric Titration

1. Preparation of Solutions:

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.

  • Sample Solvent: Deionized water.

2. Titrator Setup and Calibration:

  • Titrator: Mettler Toledo G20 or equivalent, equipped with a combined pH electrode.

  • Calibrate the pH electrode using standard pH 4.0, 7.0, and 10.0 buffers.

3. Titration Procedure:

  • Accurately weigh approximately 150 mg of the this compound sample into a clean beaker.

  • Dissolve the sample in 50 mL of deionized water.

  • Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

  • Stir the solution at a constant rate.

  • Titrate the sample with standardized 0.1 M NaOH. The titrator should be programmed to add titrant in dynamic increments, with smaller additions near the equivalence point.

  • The endpoint is the volume of titrant corresponding to the inflection point of the titration curve (the point of maximum change in pH per unit volume of titrant added).

4. Calculation:

  • The percentage purity is calculated using the following formula: % Purity = (V x M x F x 100) / W Where:

    • V = Volume of NaOH consumed at the endpoint (in L)

    • M = Molarity of the standardized NaOH solution

    • F = Molar mass of this compound (181.62 g/mol )

    • W = Weight of the sample (in g)

Experimental Workflow: Titration Method

Titration_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_calc Calculation P1 Standardize 0.1 M NaOH S3 Titrate with 0.1 M NaOH P1->S3 P2 Calibrate pH Electrode P2->S3 S1 Weigh Sample S2 Dissolve in Water S1->S2 S2->S3 S4 Detect Equivalence Point S3->S4 C1 Calculate % Purity S4->C1

Caption: Workflow for potentiometric titration assay.

Comparative Validation Data

The following tables summarize the validation performance for both methods, conducted in accordance with ICH Q2(R2) guidelines.[1][7] The data presented is representative of what can be expected from these analytical techniques.

Table 1: Specificity
ParameterHPLC with DerivatizationPotentiometric Titration
Specificity The method is highly specific. The analyte peak was well-resolved from potential impurities and degradation products.The method is specific for acidic and basic species. It cannot distinguish between the analyte and other acidic or basic impurities.
Interference No interference was observed from process intermediates or common degradation products.Potential interference from any acidic or basic impurities.
Table 2: Linearity
ParameterHPLC with DerivatizationPotentiometric Titration
Range 0.1 - 1.0 mg/mL80 - 180 mg
Correlation Coefficient (r²) > 0.999> 0.999
Y-intercept Close to zeroClose to zero
Table 3: Accuracy
LevelHPLC with Derivatization (% Recovery)Potentiometric Titration (% Recovery)
80% 99.5%99.8%
100% 100.2%100.1%
120% 99.8%99.7%
Mean Recovery 99.8% 99.9%
Table 4: Precision
ParameterHPLC with Derivatization (%RSD)Potentiometric Titration (%RSD)
Repeatability (n=6) < 1.0%< 0.5%
Intermediate Precision (n=6) < 1.5%< 0.8%
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterHPLC with DerivatizationPotentiometric Titration
LOD ~0.01 mg/mLNot applicable for assay
LOQ ~0.03 mg/mLNot applicable for assay

Discussion and Method Selection

The choice between these two validated methods depends entirely on the intended application.

  • The HPLC method with pre-column derivatization is the superior choice for comprehensive quality control. Its high specificity allows for the separation and quantification of the main component, as well as the detection and monitoring of impurities. This is crucial for stability studies, reference standard characterization, and final product release testing where a complete purity profile is required. The trade-off is the increased complexity of the sample preparation (derivatization step) and the higher cost of instrumentation and reagents.

  • The potentiometric titration method is an excellent, cost-effective choice for the routine assay of the bulk substance, for example, in monitoring synthesis progression or for raw material identification and release. It is fast, highly precise, and does not require expensive chromatographic equipment. However, its lack of specificity for impurities means it must be complemented by a separate, specific method for purity determination, such as the HPLC method described.

In a comprehensive quality control strategy, both methods can be used synergistically. The titration method can provide a quick and accurate assay value, while the HPLC method provides the detailed impurity profile, ensuring the overall quality, safety, and efficacy of the material.

References

  • ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation - Pharma Talks. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]

  • USP General Chapter <1225> Validation of Compendial Procedures - U.S. Pharmacopeia. [Link]

  • Determination of N-Methyl morpholine in biomass pretreatment solutions by the ammonia-assisted headspace gas chromatography - IDEAS/RePEc. [Link]

  • Recommendations for titration methods validation - U.S. Pharmacopeia (USP). [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization - International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - National Institutes of Health (NIH). [Link]

  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins - U.S. Pharmacopeia (USP). [Link]

  • Analytical Methods for Amino Acids - Shimadzu. [Link]

Sources

The Strategic Integration of 4-Methylmorpholine-2-carboxylic Acid in the Design of Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the morpholine scaffold has emerged as a "privileged" structure. Its incorporation into small molecules can significantly enhance their physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for bioavailability and clinical efficacy.[1] This guide provides an in-depth analysis of the biological efficacy of compounds synthesized using a specific chiral building block, 4-Methylmorpholine-2-carboxylic acid hydrochloride. We will focus on the application of this scaffold in the design of inhibitors for the Phosphoinositide 3-Kinase (PI3K) signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[2]

This guide will objectively compare the performance of morpholine-containing compounds with established inhibitors, supported by experimental data. We will delve into the causality behind experimental choices, provide detailed protocols for synthesis and biological evaluation, and visualize key pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The PI3K/Akt Signaling Pathway: A Key Target in Oncology

The PI3K/Akt/mTOR pathway is a central signaling cascade that, when activated by growth factors or cytokines, orchestrates a multitude of cellular processes including proliferation, survival, and metabolism.[3][4] Its aberrant activation is a hallmark of many human cancers, making it a highly attractive target for therapeutic intervention.[5] The pathway is initiated by the activation of PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor 4-Methylmorpholine -based Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-methylmorpholine-based compounds.

Comparative Efficacy of Morpholine-Containing PI3K Inhibitors

The strategic incorporation of the morpholine moiety into PI3K inhibitors has led to the development of highly potent and selective compounds. A notable example is the class of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives. The morpholine group in these compounds can form a key hydrogen bond with the hinge region of the PI3K enzyme, a critical interaction for potent inhibition.[2]

Below is a comparative analysis of the inhibitory activity of a series of these derivatives against different PI3K isoforms, with the well-characterized PI3K inhibitor BKM-120 serving as a reference compound.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
BKM-120 (Control) 44.6 ± 3.6>1000>100079.3 ± 11.0
17e 35.2 ± 2.989.7 ± 7.5>100055.6 ± 3.8
17o 48.9 ± 5.1150.3 ± 12.6>1000204.2 ± 22.2
17p 31.8 ± 4.195.2 ± 8.0>100015.4 ± 1.9

Data synthesized from a study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives.[2][6]

As the data indicates, compound 17p demonstrates comparable, and in the case of the δ isoform, superior inhibitory activity to the control compound BKM-120.[2] This highlights the potential for developing highly potent and isoform-selective PI3K inhibitors by leveraging the structural features of the morpholine scaffold.

Experimental Protocols

Synthesis of N-(4-sulfamoylphenyl)-4-methylmorpholine-2-carboxamide: A Representative Protocol

This protocol details the synthesis of a representative 4-methylmorpholine-2-carboxamide derivative, illustrating a common synthetic route for this class of compounds.

Synthesis_Workflow Start 4-Methylmorpholine- 2-carboxylic acid HCl Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Amine Sulfanilamide Amine->Coupling Product N-(4-sulfamoylphenyl)-4- methylmorpholine-2-carboxamide Coupling->Product

Caption: Synthetic workflow for a representative 4-methylmorpholine-2-carboxamide.

Materials:

  • This compound

  • Sulfanilamide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add sulfanilamide (1.1 eq) and HATU (1.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-sulfamoylphenyl)-4-methylmorpholine-2-carboxamide.

In Vitro PI3K Enzyme Inhibition Assay Protocol

This protocol outlines a common method for assessing the inhibitory activity of compounds against PI3K isoforms.

Assay_Workflow Plate Prepare 384-well plate Compound Add test compound or vehicle (DMSO) Plate->Compound Enzyme Add PI3K enzyme and lipid substrate Compound->Enzyme Reaction Initiate reaction with ATP Enzyme->Reaction Incubate Incubate at RT Reaction->Incubate Detect Add detection reagent (e.g., ADP-Glo™) Incubate->Detect Read Measure luminescence Detect->Read

Caption: Workflow for an in vitro PI3K enzyme inhibition assay.

Materials:

  • Purified recombinant PI3K isoforms (α, β, γ, δ)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the diluted compounds or DMSO (for control wells).

  • Prepare a mixture of the PI3K enzyme and lipid substrate in the assay buffer and add it to the wells.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.[7]

  • Measure the luminescence signal, which is proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Conclusion and Future Directions

The strategic use of the 4-methylmorpholine-2-carboxylic acid scaffold has proven to be a fruitful approach in the development of potent and selective PI3K inhibitors. The inherent physicochemical advantages conferred by the morpholine ring, combined with the ability to introduce chirality and functional handles for further derivatization, make this a valuable building block for medicinal chemists. The comparative data presented herein demonstrates that careful molecular design can lead to compounds with superior efficacy and isoform selectivity compared to existing inhibitors.

Future research in this area should focus on exploring further substitutions on the morpholine ring and the core scaffold to fine-tune the selectivity profile and pharmacokinetic properties. Additionally, in vivo studies are warranted for the most promising compounds to evaluate their anti-tumor efficacy and safety profiles in preclinical models. The continued exploration of this versatile scaffold holds significant promise for the discovery of next-generation cancer therapeutics targeting the PI3K pathway.

References

  • ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... Retrieved from [Link]

  • PMC. (n.d.). Single-Cell Analysis of Phosphoinositide 3-Kinase (PI3K) and Phosphatase and Tensin Homolog (PTEN) Activation. Retrieved from [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Measuring PI3K Lipid Kinase Activity. Retrieved from [Link]

  • ScienceDirect. (n.d.). Methods to Measure the Enzymatic Activity of PI3Ks. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Frontiers in Pharmacology. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Retrieved from [Link]

  • MDPI. (2018). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. Retrieved from [Link]

  • RSC Publishing. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

  • PubMed Central. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved from [Link]

  • ResearchGate. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Retrieved from [Link]

  • ResearchGate. (2025). Design and Synthesis of Novel Quinazoline Derivatives and Their Evaluation as PI3Ks Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Retrieved from [Link]

  • PMC. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Methylmorpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and analysis of 4-Methylmorpholine-2-carboxylic acid, a chiral building block of significant interest in pharmaceutical research and development. We will delve into its structural elucidation using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering predictive data, a robust experimental protocol, and a comparison with alternative analytical methodologies. The causality behind experimental choices is emphasized to provide researchers with actionable, field-proven insights.

Introduction: The Significance of 4-Methylmorpholine-2-carboxylic Acid

4-Methylmorpholine-2-carboxylic acid is a heterocyclic compound featuring a morpholine ring, a chiral center at the C-2 position, and an N-methyl group. Chiral morpholine scaffolds are integral to a wide array of pharmaceuticals, where stereochemistry often dictates biological activity and efficacy[1]. Consequently, unambiguous structural confirmation and stereochemical assignment are critical milestones in any synthetic chemistry or drug development program utilizing this scaffold. NMR spectroscopy stands as the cornerstone technique for this purpose, providing unparalleled detail about the molecular framework in solution.

Foundational Principles: Interpreting the NMR Spectra of Morpholine Derivatives

The power of NMR spectroscopy lies in its ability to probe the chemical environment of specific nuclei, primarily ¹H (protons) and ¹³C (carbons). The resulting chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local electronic structure.

For a morpholine derivative, several key factors influence the spectrum:

  • Ring Conformation: The morpholine ring typically adopts a stable chair conformation at room temperature, which can result in chemically distinct axial and equatorial protons on the same carbon atom.[2][3]

  • Electronegativity: The highly electronegative oxygen atom strongly deshields adjacent protons and carbons (C-2, C-6), shifting their signals to a lower field (higher ppm value) compared to those adjacent to the less electronegative nitrogen atom (C-3, C-5).[4]

  • Substitution Effects: The introduction of substituents, such as the N-methyl and C-2 carboxylic acid groups in our target molecule, further perturbs the electronic environment, leading to predictable shifts and providing crucial structural clues.

Below is the annotated structure of 4-Methylmorpholine-2-carboxylic acid, which will be referenced for spectral assignments.

Caption: Structure of 4-Methylmorpholine-2-carboxylic acid.

Predicted Spectroscopic Data

Based on established principles for morpholine derivatives and substituent effects, we can predict the approximate ¹H and ¹³C NMR spectra for 4-Methylmorpholine-2-carboxylic acid. These predictions serve as a benchmark for experimental data acquisition and interpretation.

Predicted ¹H NMR Spectrum

The proton spectrum is expected to show distinct signals for each unique proton environment. The carboxylic acid proton's visibility and chemical shift are highly dependent on the solvent used; aprotic polar solvents like DMSO-d₆ are ideal for its observation.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Rationale / Key Insights
COOH10.0 - 13.0s (broad)Labile proton, subject to exchange. Chemical shift is highly solvent and concentration dependent.[5]
H-24.0 - 4.5ddMethine proton deshielded by both the adjacent ring oxygen (O-1) and the electron-withdrawing carboxylic acid group.
H-6 (2H)3.7 - 4.0mMethylene protons adjacent to the ring oxygen. Deshielded, appearing downfield. May appear as a complex multiplet due to axial/equatorial non-equivalence.
H-3 (2H)2.8 - 3.2mMethylene protons adjacent to the nitrogen. Less deshielded than H-6.
H-5 (2H)2.5 - 2.9mMethylene protons adjacent to the nitrogen, typically appearing upfield relative to H-3 due to distance from the C-2 substituent.
N-CH₃ (3H)2.3 - 2.5sSinglet signal characteristic of the methyl group on the nitrogen.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments and information about their electronic state.

Carbon Assignment Predicted δ (ppm) Rationale / Key Insights
COOH170 - 175Carbonyl carbon of the carboxylic acid, appearing significantly downfield.[5]
C-270 - 75Methine carbon deshielded by both the adjacent ring oxygen and the carboxylic acid group.
C-6~67Methylene carbon adjacent to the ring oxygen, consistent with typical morpholine derivatives.[4]
C-350 - 55Methylene carbon adjacent to nitrogen. Slightly downfield compared to C-5 due to proximity to the C-2 substituent.
C-5~46Methylene carbon adjacent to nitrogen, consistent with N-substituted morpholines.
N-CH₃~46N-methyl carbon, with a chemical shift similar to the N-adjacent ring carbons.[6]

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis A 1. Weigh ~5-10 mg of 4-Methylmorpholine-2-carboxylic acid B 2. Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6) A->B C 3. Add internal standard (e.g., TMS), if required B->C D 4. Transfer solution to a 5 mm NMR tube C->D E 5. Insert sample, lock, and shim D->E F 6. Acquire ¹H Spectrum (e.g., 16 scans, 4s relaxation delay) E->F G 7. Acquire ¹³C Spectrum (e.g., 1024 scans, proton decoupled) E->G H 8. Apply Fourier Transform F->H G->H I 9. Phase and baseline correction H->I J 10. Calibrate chemical shifts (to residual solvent or TMS) I->J K 11. Integrate ¹H signals and pick peaks for ¹H and ¹³C J->K L 12. Assign signals and compare to predicted values K->L

Caption: Standard workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid 4-Methylmorpholine-2-carboxylic acid sample.

    • Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of a suitable deuterated solvent.

      • Expert Insight: DMSO-d₆ is highly recommended as it is polar enough to dissolve the zwitterionic/polar molecule and, crucially, its rate of proton exchange is low, allowing for the sharp observation of the carboxylic acid proton signal. Solvents like D₂O or CD₃OD will cause the COOH proton to exchange with deuterium, rendering it invisible to ¹H NMR.[7]

    • Vortex the vial until the sample is fully dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz instrument would include a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~2 seconds, and a relaxation delay of 2-5 seconds. A total of 16 scans is usually sufficient for a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal via the Nuclear Overhauser Effect (NOE). A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 2 seconds) are typically necessary.

  • Data Processing:

    • Apply a Fourier Transform to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum.

    • Perform phase correction (both zero- and first-order) to ensure all peaks are in positive absorption mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

    • Pick peaks in both spectra and assign them to the molecular structure based on the predicted data and known principles.

Comparison with Alternative Analytical Techniques

While NMR is the premier tool for detailed structural elucidation, other techniques provide complementary or alternative information, especially for purity and enantiomeric analysis.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry (with advanced techniques), relative quantification.Unambiguous structural information; non-destructive.Relatively low sensitivity; requires mg-scale sample quantity; complex mixture analysis can be challenging.
Chiral HPLC Enantiomeric excess (ee) determination, purity analysis, separation of enantiomers.High resolution and sensitivity; gold standard for ee determination; quantitative.[8][9]Provides no detailed structural information; requires method development (chiral stationary phase selection).[8]
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).Extremely high sensitivity (pg-fg); fast analysis; can be coupled with chromatography (LC-MS).[10]Provides no information on stereochemistry or isomer connectivity; fragmentation can be complex to interpret.
Capillary Electrophoresis (CE) Chiral separation, purity analysis.High separation efficiency; very small sample consumption; rapid analysis times.[8][9]Lower loading capacity than HPLC; sensitivity can be lower without specialized detectors.

Conclusion

The comprehensive analysis of 4-Methylmorpholine-2-carboxylic acid via ¹H and ¹³C NMR spectroscopy provides an indispensable dataset for its structural verification. By understanding the foundational principles of how substituents and ring conformation influence the morpholine scaffold's spectral output, researchers can confidently assign each signal. The predicted chemical shifts and multiplicities laid out in this guide serve as a reliable roadmap for analysis. When combined with orthogonal techniques like chiral HPLC for enantiomeric purity, this multi-faceted analytical approach ensures the highest level of confidence for scientists and drug development professionals working with this valuable chiral intermediate.

References

  • An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Deriv
  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
  • 1H and 13C NMR spectra of N-substituted morpholines. Magn Reson Chem.
  • Recognizing the NMR p
  • 1H and13C NMR spectra ofN-substituted morpholines.
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry.
  • Morpholine(110-91-8) 13C NMR spectrum. ChemicalBook.
  • Multiplet shape in proton NMR of morpholines. ECHEMI.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • 4-Methyl-morpholine-2-carboxylic acid. BuyersGuideChem.
  • Chiral Drug Separ
  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. KAUST Repository.
  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • 4-Methylmorpholine (109-02-4) 13C NMR spectrum. ChemicalBook.
  • A Comparative Guide to the Synthesis of Chiral Morpholine Deriv
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry.

Sources

A Comparative Guide to Catalytic Synthesis of 4-Methylmorpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a privileged structure in drug discovery, often imparting favorable physicochemical properties such as enhanced solubility and metabolic stability. The addition of a methyl group at the N-4 position and a carboxylic acid at the C-2 position creates a chiral center, making the stereoselective synthesis of this molecule a critical challenge. This guide will dissect and compare different catalytic approaches to address this challenge.

Strategic Approaches to the Synthesis of 4-Methylmorpholine-2-carboxylic Acid

The synthesis of 4-Methylmorpholine-2-carboxylic acid can be broadly categorized into two strategic pathways:

  • Asymmetric Synthesis: This approach aims to create the chiral center at the C-2 position with high enantioselectivity, yielding an enantiomerically pure product directly.

  • Racemic Synthesis followed by Resolution: This strategy involves the synthesis of a racemic mixture of the target molecule, followed by separation of the desired enantiomer.

This guide will focus on the catalytic methods applicable to both strategies, with a particular emphasis on asymmetric synthesis due to its efficiency and atom economy.

Comparative Analysis of Catalytic Systems

We will now delve into a comparative analysis of three promising catalytic systems for the synthesis of 4-Methylmorpholine-2-carboxylic acid and its precursors:

  • Transition Metal Catalysis (Rh, Pd, Ru): Leveraging the power of transition metals for asymmetric hydrogenation and reductive amination.

  • Enzyme Catalysis: Harnessing the high selectivity of enzymes for kinetic resolution.

  • Lewis Acid Catalysis: Employing Lewis acids to facilitate key bond-forming reactions.

Transition Metal Catalysis: A Versatile Toolkit

Transition metal catalysts, particularly those based on rhodium, palladium, and ruthenium, are mainstays in modern organic synthesis due to their high efficiency and selectivity.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes, especially those with chiral phosphine ligands, are highly effective for the asymmetric hydrogenation of unsaturated precursors to chiral morpholines.[1][2] This "after cyclization" approach is a powerful method for establishing the stereocenter at the C-2 position.[1]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This protocol is adapted from established methods for the synthesis of 2-substituted chiral morpholines.[1]

Step 1: Synthesis of the Dehydromorpholine Precursor

The synthesis of the unsaturated morpholine precursor is a crucial first step. A plausible route involves the condensation of N-methylethanolamine with a suitable three-carbon building block containing a double bond and a precursor to the carboxylic acid group (e.g., an ester).

Step 2: Asymmetric Hydrogenation

  • In a glovebox, a high-pressure reactor is charged with the dehydromorpholine precursor (1.0 mmol), a rhodium precursor such as [Rh(COD)2]BF4 (0.01 mmol, 1 mol%), and a chiral bisphosphine ligand (e.g., (R,R)-Me-BPE, 0.011 mmol).

  • Anhydrous and degassed solvent (e.g., methanol or dichloromethane, 5 mL) is added.

  • The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reaction is stirred under a specific hydrogen pressure (e.g., 10-50 bar) at a controlled temperature (e.g., 25-50 °C) for a set time (e.g., 12-24 hours).

  • Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the enantiomerically enriched N-methyl-2-morpholinecarboxylic acid ester.

  • The ester is then hydrolyzed under standard basic conditions (e.g., LiOH in THF/water) to afford the final 4-Methylmorpholine-2-carboxylic acid.

Causality Behind Experimental Choices:

  • Chiral Ligand: The choice of the chiral bisphosphine ligand is critical for achieving high enantioselectivity. The ligand's structure creates a chiral environment around the rhodium center, directing the hydrogenation to one face of the double bond.

  • Solvent: The solvent can significantly influence the catalyst's activity and selectivity. Non-coordinating solvents like dichloromethane are often preferred to avoid interference with the catalytic cycle.

  • Pressure and Temperature: These parameters affect the reaction rate and can sometimes influence enantioselectivity. Optimization is often required for each specific substrate.

Palladium-Catalyzed Reductive Amination

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for reductive amination, a powerful method for forming C-N bonds.[3] This approach can be employed to introduce the N-methyl group and simultaneously form the morpholine ring in a one-pot reaction.

Experimental Protocol: Palladium-Catalyzed Reductive Amination

  • To a solution of a suitable dicarbonyl precursor (e.g., a compound with an aldehyde and a protected hydroxyl group) in a protic solvent like methanol, add an equimolar amount of methylamine.

  • Add a catalytic amount of 10% Palladium on carbon (e.g., 5-10 mol%).

  • The reaction mixture is stirred under a hydrogen atmosphere (typically from a balloon or a Parr shaker) at room temperature for 12-24 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the catalyst is removed by filtration through Celite.

  • The filtrate is concentrated, and the resulting intermediate is then subjected to cyclization and deprotection steps to yield 4-Methylmorpholine-2-carboxylic acid.

Trustworthiness of the Protocol:

This protocol is based on the well-established and reliable reductive amination reaction. The use of a heterogeneous catalyst like Pd/C simplifies purification, as the catalyst can be easily filtered off.

Ruthenium in Catalysis

Ruthenium catalysts are also effective for hydrogenation and reductive amination reactions and can sometimes offer different reactivity and selectivity profiles compared to rhodium and palladium.[4]

Enzyme Catalysis: The Power of Biocatalysis

Enzymes offer unparalleled stereoselectivity in chemical transformations.[5][6] For the synthesis of chiral molecules like 4-Methylmorpholine-2-carboxylic acid, enzyme-catalyzed kinetic resolution is a highly effective strategy.[7]

Lipase-Catalyzed Kinetic Resolution

This method involves the synthesis of a racemic ester of 4-benzylmorpholine-2-carboxylic acid, followed by highly selective hydrolysis of one enantiomer by a lipase, leaving the other enantiomer as the unreacted ester.

Experimental Protocol: Enzyme-Catalyzed Kinetic Resolution

This protocol is based on the work of Brooks and co-workers for the synthesis of N-Boc-morpholine-2-carboxylic acids.[7]

Step 1: Synthesis of Racemic n-Butyl 4-Benzylmorpholine-2-carboxylate

  • Condensation of N-benzylethanolamine with 2-chloroacrylonitrile followed by t-BuOK-promoted cyclization yields the morpholine nitrile.

  • Alcoholysis of the nitrile with n-butanol in the presence of concentrated H2SO4 gives the racemic ester.

Step 2: Enzymatic Resolution

  • To a solution of the racemic n-butyl 4-benzylmorpholine-2-carboxylate in a suitable solvent system (e.g., t-BuOMe/water), add a lipase (e.g., from Candida rugosa).

  • The mixture is stirred at a controlled temperature (e.g., room temperature) until approximately 50% conversion is reached (monitored by HPLC).

  • The reaction is then worked up to separate the hydrolyzed acid (one enantiomer) from the unreacted ester (the other enantiomer).

  • The separated ester and acid are then individually processed. The benzyl group is removed (e.g., by hydrogenolysis with Pd/C) and replaced with a methyl group (e.g., via reductive amination with formaldehyde). The ester is then hydrolyzed to the carboxylic acid.

Expertise and Experience:

The success of an enzymatic resolution hinges on several factors:

  • Enzyme Selection: Screening different lipases is often necessary to find one with the optimal activity and enantioselectivity for the specific substrate.

  • Reaction Medium: The choice of solvent can significantly impact enzyme activity and stability. An aqueous/organic biphasic system is often employed.

  • pH and Temperature Control: Maintaining the optimal pH and temperature for the enzyme is crucial for its performance.

Lewis Acid Catalysis

Lewis acids like zinc acetate (Zn(OAc)2) can catalyze the reductive amination of carboxylic acids directly, offering a more atom-economical route.[8] This approach avoids the need to first reduce the carboxylic acid to an aldehyde.

Experimental Protocol: Zn(OAc)2-Catalyzed Reductive Amination of a Carboxylic Acid Precursor

This protocol is conceptualized based on general methods for reductive amination of carboxylic acids.[8]

  • A mixture of a suitable keto-acid precursor, methylamine, a silane reducing agent (e.g., phenylsilane), and a catalytic amount of Zn(OAc)2 (e.g., 10-20 mol%) in a suitable solvent (e.g., THF or toluene) is heated at a specific temperature (e.g., 60-80 °C).

  • The reaction is monitored by LC-MS for the formation of the desired product.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.

Data Presentation and Comparison

Catalytic SystemCatalyst ExampleKey Reaction TypeTypical YieldEnantioselectivity (ee)Key AdvantagesKey Disadvantages
Transition Metal [Rh((R,R)-Me-BPE)(COD)]BF4Asymmetric HydrogenationHigh (>90%)Excellent (>95%)High efficiency and enantioselectivity.Requires synthesis of unsaturated precursor; cost of catalyst.
Transition Metal Pd/CReductive AminationGood to HighNot applicable (racemic)Readily available, inexpensive catalyst; simple work-up.Requires subsequent resolution for enantiopure product.
Enzyme Catalysis Candida rugosa lipaseKinetic Resolution~45% for each enantiomerExcellent (>99%)Exceptional enantioselectivity; mild reaction conditions.Theoretical maximum yield is 50%; requires racemic precursor synthesis.
Lewis Acid Zn(OAc)2Reductive AminationModerate to GoodNot applicable (racemic)Uses carboxylic acid directly; atom economical.May require higher temperatures; substrate scope can be limited.

Visualization of Synthetic Pathways

General Synthetic Workflow

G cluster_0 Asymmetric Synthesis cluster_1 Racemic Synthesis & Resolution A Unsaturated Precursor B Asymmetric Hydrogenation (Rh Catalyst) A->B C Enantiopure Product B->C D Racemic Precursor E Catalytic Synthesis (e.g., Pd/C, Zn(OAc)2) D->E F Racemic Product E->F G Enzymatic Resolution F->G H Separated Enantiomers G->H

Caption: Overview of asymmetric vs. racemic synthetic strategies.

Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation

G Rh_L Rh(L) Rh_Substrate Rh(L)-Substrate Complex Rh_L->Rh_Substrate + Substrate Substrate Dehydromorpholine Rh_H2_Substrate Rh(L*)-H₂-Substrate Rh_Substrate->Rh_H2_Substrate + H₂ H2 H₂ Product Chiral Morpholine Rh_H2_Substrate->Product Hydrogen Transfer Product->Rh_L - Product

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Conclusion

The choice of catalyst for the synthesis of 4-Methylmorpholine-2-carboxylic acid is highly dependent on the desired outcome and available resources.

  • For the most direct route to an enantiomerically pure product, Rhodium-catalyzed asymmetric hydrogenation stands out as a powerful and efficient method, provided a suitable unsaturated precursor can be synthesized.

  • Enzyme-catalyzed kinetic resolution offers unparalleled enantioselectivity and is an excellent choice when a racemic route is more accessible. Although the theoretical yield is capped at 50% for each enantiomer, the high purity of the products often justifies this approach.

  • For racemic synthesis, Palladium on carbon offers a cost-effective and straightforward method for key transformations like reductive amination.

  • Lewis acid catalysis , such as with Zn(OAc)2, presents an emerging, atom-economical alternative that is worth considering, especially for large-scale synthesis where cost and waste reduction are paramount.

Researchers and process chemists should carefully evaluate these catalytic systems based on factors such as enantioselectivity requirements, cost, scalability, and the availability of starting materials to select the optimal synthetic strategy.

References

  • Brooks, C. A., et al. (2008). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. Tetrahedron Letters, 49(45), 6590-6593. [Link]

  • ResearchGate. (2008). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • National Center for Biotechnology Information. (2020). A practical catalytic reductive amination of carboxylic acids. [Link]

  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. [Link]

  • PubMed. (2019). Enzymes useful for chiral compound synthesis: structural biology, directed evolution, and protein engineering for industrial use. [Link]

  • National Center for Biotechnology Information. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • ResearchGate. (n.d.). Nickel, Ruthenium, Rhodium, Palladium, Osmium, and Platinum. [Link]

Sources

A Senior Application Scientist's Guide to Solvent Performance of 4-Methylmorpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Solvent as a Silent Partner in Synthesis

In the intricate dance of chemical synthesis and drug development, the choice of solvent is often a silent but pivotal partner. For chiral building blocks like 4-Methylmorpholine-2-carboxylic acid hydrochloride, the solvent system dictates not just solubility, but also stability, reactivity, and ultimately, the success of a synthetic campaign. This guide provides an in-depth assessment of this valuable morpholine derivative's performance across a spectrum of common laboratory solvents. We will move beyond simple solubility charts to explore the underlying chemical principles and provide robust, validated protocols for researchers to generate their own comparative data. The objective is to empower scientists and drug development professionals to make informed, rational solvent selections, thereby optimizing reaction outcomes and accelerating discovery.

Section 1: Physicochemical Profile of this compound

Understanding the inherent properties of a molecule is the foundation for predicting its behavior. This compound is a chiral heterocyclic compound, presenting as a salt. This structure combines several key features that influence its interaction with different solvents.

  • Structure: CN1CCOC(C1)C(=O)O.Cl[1]

  • Molecular Formula: C₆H₁₂ClNO₃[1]

  • Molecular Weight: 181.62 g/mol [1]

  • Key Structural Features:

    • Morpholine Ring: A saturated heterocycle containing both an ether linkage and a tertiary amine.

    • Carboxylic Acid: A polar, protic functional group capable of hydrogen bonding.

    • N-Methyl Group: Provides steric bulk and influences the basicity of the nitrogen atom.

    • Hydrochloride Salt: The presence of the chloride counter-ion renders the molecule ionic, significantly increasing its polarity and favoring solubility in polar solvents.[2]

This combination of a polar, ionic salt with both hydrogen bond donor (carboxylic acid) and acceptor (ether oxygen, carboxyl oxygen) sites suggests a strong preference for polar protic solvents. Its behavior in aprotic and nonpolar systems is expected to be markedly different.

Section 2: A Framework for Performance Assessment

To objectively evaluate the performance of this compound, a multi-faceted experimental approach is required. We present here a suite of self-validating protocols designed to test solubility, stability, and reactivity.

Quantitative Solubility Assessment

The isothermal equilibrium method is a gold-standard technique for accurately determining solubility.[2] It ensures that a true equilibrium is reached between the dissolved and undissolved solute, providing reproducible data.

  • Preparation: Add an excess amount of this compound (ensuring solid is visible) to a known volume (e.g., 2.0 mL) of the selected solvent in a sealed glass vial.

  • Solvent Panel: A robust comparison should include solvents from each major class:

    • Polar Protic: Deionized Water, Methanol (MeOH), Ethanol (EtOH)

    • Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM)

    • Nonpolar: Toluene, Hexanes

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate for 48-72 hours. A preliminary experiment should confirm the time required to reach equilibrium.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. Dilute with a suitable mobile phase (e.g., a water/acetonitrile mixture).

  • Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the analyte.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate for statistical validity.[2]

G cluster_prep Preparation & Equilibration cluster_analysis Sample Analysis prep 1. Add excess compound to solvent vial equil 2. Agitate in thermostatic bath (48-72h @ 25°C) prep->equil separate 3. Centrifuge to pellet excess solid equil->separate sample 4. Filter supernatant & dilute separate->sample hplc 5. Quantify via validated HPLC method sample->hplc calc Solubility Data hplc->calc Calculate mg/mL from standard curve

Caption: Isothermal equilibrium solubility workflow.

Chemical Stability Analysis

Stability is a critical performance metric, especially in drug development where compounds may be in solution for extended periods. This protocol uses HPLC to monitor the degradation of the parent compound over time.

  • Stock Solution Preparation: Prepare a solution of this compound in each test solvent at a known concentration (e.g., 1 mg/mL). If solubility is an issue in certain solvents, use a saturated solution and quantify the initial concentration.

  • Incubation: Store the solutions in sealed vials at a controlled temperature (e.g., 25 °C and an accelerated condition of 40 °C) protected from light.

  • Time Points: At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.

  • Sample Preparation: Dilute the aliquot with a suitable mobile phase to a concentration appropriate for HPLC analysis.

  • HPLC Analysis: Analyze the sample by HPLC. The method should be capable of separating the parent peak from any potential degradants. A diode array detector is useful for identifying the emergence of new peaks with different UV spectra.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (t=0) peak area. Plot the percentage remaining versus time to determine the degradation kinetics.

Reactivity Performance in a Model Reaction

The ultimate test of performance is in a chemical reaction. We will use a standard amide bond formation, a common application for such building blocks, to assess reactivity. The choice of solvent can dramatically affect reaction rates and yield.[3][4]

  • Reaction Setup: In separate vials, dissolve this compound (1.0 eq.) and a standard coupling partner like benzylamine (1.1 eq.) in the chosen solvent. Add a peptide coupling reagent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 eq.) to neutralize the hydrochloride and activate the carboxylic acid.

  • Solvent Panel: Use solvents where the starting materials have reasonable solubility, focusing on common reaction solvents: DMF, ACN, DCM, and THF.

  • Reaction Monitoring: Stir the reactions at room temperature. Monitor the consumption of the starting material by taking small aliquots at regular intervals (e.g., 1, 4, 8, 24 hours) and analyzing them by HPLC or LC-MS.

  • Workup & Analysis: After 24 hours, quench the reactions and perform a standard aqueous workup. Isolate the crude product and determine the yield. Analyze the purity of the product by HPLC.

G cluster_reaction Reaction in Different Solvents cluster_analysis Analysis A Solvent A (e.g., DMF) Monitor Monitor reaction (HPLC/LC-MS) A->Monitor B Solvent B (e.g., ACN) B->Monitor C Solvent C (e.g., DCM) C->Monitor Analyze Determine final yield & purity Monitor->Analyze Result Comparative Data (Rate, Yield, Purity) Analyze->Result

Sources

A Senior Application Scientist's Guide to 4-Methylmorpholine-2-carboxylic Acid Hydrochloride: A Conformationally Constrained Building Block for Enhanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for more potent and stable therapeutic peptides is a constant endeavor. The inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity, hindering their clinical translation. The strategic incorporation of conformationally constrained amino acid analogues is a powerful approach to address these limitations. This guide provides an in-depth technical overview of 4-Methylmorpholine-2-carboxylic acid hydrochloride, a unique chiral building block, and objectively compares its application and performance against other leading alternatives in the field of peptide and peptidomimetic design.

Introduction: The Imperative for Conformational Constraint in Peptide Drug Design

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their susceptibility to proteolytic degradation and their existence in a multitude of conformations in solution often result in low bioavailability and diminished efficacy. By introducing rigid structural elements into the peptide backbone, we can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and enhancing resistance to enzymatic cleavage.[1][2][3] 4-Methylmorpholine-2-carboxylic acid, available as its hydrochloride salt, has emerged as a valuable tool in this context, serving as a constrained mimetic of the pivotal amino acid, proline.[4][5][6]

This compound is a heterocyclic, non-proteinogenic amino acid. Its morpholine ring introduces a rigid scaffold that restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, analogous to proline but with distinct stereoelectronic properties.[4][7] The presence of the N-methyl group further influences the local conformation and can impact the cis-trans isomerization of the preceding peptide bond.

Core Applications of this compound

The primary application of this compound lies in its use as a chiral building block in the synthesis of peptides and peptidomimetics with improved pharmacological profiles.

Induction of Stable Secondary Structures

By replacing natural amino acids, particularly proline, with 4-Methylmorpholine-2-carboxylic acid, chemists can induce and stabilize specific secondary structures, such as β-turns.[8] These well-defined turns are often crucial for molecular recognition and binding to biological targets. The rigid morpholine scaffold acts as a template, forcing the peptide chain to adopt a more predictable and stable three-dimensional structure.

Enhancement of Metabolic Stability

The morpholine ring is a "privileged structure" in medicinal chemistry, often associated with favorable metabolic stability and pharmacokinetic properties.[9][10][11][12] Peptides incorporating this moiety are generally more resistant to degradation by proteases compared to their linear, unconstrained counterparts. This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic efficacy. Studies on morpholine-containing compounds have shown improved metabolic stability in various assays, including in the presence of liver microsomes.[13][14][15][16]

Modulation of Receptor Affinity and Selectivity

The defined conformational state imposed by 4-Methylmorpholine-2-carboxylic acid can lead to a more precise presentation of the pharmacophoric elements of the peptide to its target receptor. This can result in enhanced binding affinity (lower Kd or IC50 values) and, in some cases, improved selectivity for a specific receptor subtype.

Comparative Analysis: this compound vs. Alternatives

The selection of a conformational constraint strategy is a critical decision in peptide drug design. Here, we compare the use of this compound with other common approaches.

Feature4-Methylmorpholine-2-carboxylic AcidOther Proline Analogues (e.g., Fluoroprolines, Bicyclic Prolines)Peptide Stapling/Cyclization
Mechanism of Constraint Localized backbone rigidity via heterocyclic ringLocalized constraint through ring substitution or fusionGlobal constraint of secondary structure (e.g., α-helix)
Synthetic Complexity Incorporation via standard solid-phase peptide synthesis (SPPS)Generally compatible with SPPS, but synthesis of the monomer can be complexRequires specialized linkers and on-resin cyclization steps
Impact on Physicochemical Properties Can improve solubility and metabolic stability due to the morpholine moietyVaries depending on the analogue; fluorination can modulate electronics and bindingCan significantly alter solubility and permeability; often improves cell penetration
Structural Diversity Limited to the morpholine scaffoldA wide variety of scaffolds are available, offering fine-tuning of conformational preferencesDiverse linkers and stapling positions allow for extensive optimization
Predictability of Conformation High predictability of local backbone torsion anglesGenerally high, but can be influenced by substituentsHighly dependent on the linker and the peptide sequence
Other Proline Analogues

A diverse array of proline analogues exists, each offering unique conformational biases.[4][5][17] For instance, fluorinated prolines can influence the cis/trans ratio of the peptide bond and introduce favorable electronic interactions. Bicyclic proline analogues provide even greater rigidity.[18] While these alternatives offer a broader toolkit for fine-tuning peptide conformation, the synthesis of the monomer can be more challenging and costly compared to 4-Methylmorpholine-2-carboxylic acid.

Peptide Stapling and Cyclization

Peptide stapling involves the introduction of a covalent linker between two amino acid side chains to stabilize a specific secondary structure, most commonly an α-helix.[1] This global constraint can lead to significant improvements in target affinity and cell permeability. However, the design and synthesis of stapled peptides can be complex, requiring careful selection of the linker and the positions of the cross-linked amino acids. In contrast, the incorporation of 4-Methylmorpholine-2-carboxylic acid provides a more localized and arguably simpler method to introduce conformational rigidity.

Experimental Protocols and Methodologies

The incorporation of 4-Methylmorpholine-2-carboxylic acid into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Synthesis of Fmoc-4-Methylmorpholine-2-carboxylic Acid
Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

The following is a representative protocol for the manual coupling of Fmoc-4-Methylmorpholine-2-carboxylic acid-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected, resin-bound peptide

  • Fmoc-4-Methylmorpholine-2-carboxylic acid-OH (3 equivalents)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling: a. In a separate vial, dissolve Fmoc-4-Methylmorpholine-2-carboxylic acid-OH and HATU in a minimal amount of DMF. b. Add DIPEA to the activation mixture and vortex briefly. c. Immediately add the activated amino acid solution to the resin. d. Agitate the reaction vessel for 2-4 hours at room temperature. The extended coupling time is recommended due to the sterically hindered nature of the tertiary amine.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling reaction.

This protocol is a general guideline and may require optimization based on the specific peptide sequence and the scale of the synthesis.[20][21]

Visualizing the Workflow and Rationale

The decision-making process and experimental workflow for incorporating 4-Methylmorpholine-2-carboxylic acid can be visualized as follows:

Peptide_Design_Workflow cluster_design Design & Synthesis cluster_analysis Analysis & Comparison cluster_alternatives Alternatives start Identify Target Peptide constraint Incorporate 4-Me-Morph-2-COOH start->constraint synthesis Solid-Phase Peptide Synthesis constraint->synthesis purification Cleavage & Purification synthesis->purification conf_analysis Conformational Analysis (CD, NMR) purification->conf_analysis stability Metabolic Stability Assay purification->stability binding Binding Affinity Assay purification->binding comparison Compare with Alternatives conf_analysis->comparison stability->comparison binding->comparison proline_analogues Other Proline Analogues comparison->proline_analogues stapling Peptide Stapling comparison->stapling Coupling_Reaction Resin Resin-Peptide-NH2 Free N-terminus CoupledPeptide Resin-Peptide-CO-NH-4-Me-Morph-2-COOH-Fmoc Extended Peptide Chain Resin->CoupledPeptide Coupling FmocAA Fmoc-4-Me-Morph-2-COOH Carboxylic Acid ActivatedAA Activated Fmoc-Amino Acid Highly Reactive Intermediate FmocAA->ActivatedAA Activation Activator HATU/DIPEA Activating Agents Activator->ActivatedAA Activation ActivatedAA->CoupledPeptide Coupling

Caption: Simplified schematic of the amino acid coupling step in SPPS.

Conclusion and Future Outlook

This compound is a valuable and commercially available chiral building block for the synthesis of conformationally constrained peptides. Its incorporation can lead to enhanced metabolic stability and potentially improved biological activity, making it an attractive tool for drug discovery and development. While it offers a straightforward approach to introducing localized rigidity, the field of peptide constraints is continually evolving. Researchers should consider the specific structural requirements of their target and weigh the benefits of this building block against a growing arsenal of alternatives, including a diverse range of proline analogues and sophisticated peptide stapling and cyclization strategies. Future studies providing direct quantitative comparisons of 4-Methylmorpholine-2-carboxylic acid-containing peptides with these alternatives will be invaluable in guiding the rational design of next-generation peptide therapeutics.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Kumari, A., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • BenchChem. (2025). Application Notes and Protocols for 4-Methylmorpholine in Continuous Flow Chemistry. BenchChem.
  • Doti, N., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides, 102, 35-42. [Link]

  • Chen, F. M. F., Lee, Y., Steinauer, R., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618. [Link]

  • PubChem. (n.d.). L-Proline. National Center for Biotechnology Information. Retrieved from [Link]

  • Merck Millipore. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of Proline (CAS 147-85-3).
  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130-8232. [Link]

  • Wójcik, P., & Berlicki, Ł. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 21(11), 1533. [Link]

  • Royal Society of Chemistry. (2012). A practical and accessible computational workflow for constrained peptide–enzyme interaction analysis. Organic & Biomolecular Chemistry.
  • Maccari, R., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. [Link]

  • ChemicalBook. (n.d.). 4-Methylmorpholine synthesis.
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Inagaki, T., et al. (2013). Properties, Metabolisms, and Applications of (L)-proline Analogues. Applied Microbiology and Biotechnology, 97(12), 5227-5237. [Link]

  • Oishi, S., et al. (2025). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. ACS Omega.
  • Inagaki, T., et al. (2013). Properties, metabolisms, and applications of L-proline analogues.
  • ResearchGate. (n.d.). Peptide sequences and conformational analysis of the constrained peptides.
  • Kubyshkin, V., et al. (2024). Proline Analogues.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Hossain, M. A., et al. (2016). Design, crystal structure and atomic force microscopy study of thioether ligated D,L-cyclic antimicrobial peptides against multidrug resistant Pseudomonas aeruginosa.
  • ResearchGate. (n.d.). 47652 PDFs | Review articles in PROLINE.
  • Enamine. (n.d.). Proline Analogues in Drug Design: Current Trends and Future Prospects.
  • PubChemLite. (n.d.). This compound (C6H11NO3).
  • Wójcik, P., & Berlicki, Ł. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 21(11), 1533. [Link]

  • NileChemicals. (2022, August 1). Morpholine Preparation from Diethanolamine [Video]. YouTube. [Link]

  • Enamine. (n.d.).
  • Chen, Y., et al. (2024). Conformational Plasticity Enhances the Brain Penetration of a Metabolically Stable, Dual-Functional Opioid-Peptide CycloAnt. Molecules, 29(21), 4983. [Link]

  • Kourounakis, A. P., et al. (2019). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
  • BenchChem. (n.d.). Synthesis routes of 4-Methylmorpholine-3-carboxylic acid.
  • Safrai, E., et al. (2012). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of Medicinal Chemistry, 55(17), 7545-7554. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Vlieghe, P., et al. (2010). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Angewandte Chemie International Edition, 49(45), 8306-8327. [Link]

  • Balse, P. M., & Gante, J. (1987). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 30(5), 627-633. [Link]

  • Clemson University. (n.d.).
  • de la Fuente-Salcido, N. M., et al. (2015). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety, 14(5), 628-645. [Link]

  • Broxterman, Q. B., et al. (2000). 4-Amino-1,2-dithiolane-4-carboxylic acid (Adt) as cysteine conformationally restricted analogue. Synthetic protocol for Adt containing peptides. Journal of the Chemical Society, Perkin Transactions 1, (23), 4041-4043. [Link]

Sources

A Comparative Guide to the Use of 4-Methylmorpholine-2-carboxylic Acid in Synthesis: A Cost-Benefit Analysis for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the selection of non-proteinogenic amino acids is a critical decision point in the design of novel therapeutics. These unique building blocks can impart advantageous properties, such as enhanced metabolic stability, constrained conformations, and improved solubility. Among these, the morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in successful drug candidates due to its favorable physicochemical properties.[1]

This guide provides a comprehensive cost-benefit analysis of utilizing 4-Methylmorpholine-2-carboxylic acid , a chiral morpholine-based amino acid, as a synthetic building block. We will objectively compare its potential performance and cost against common alternatives, primarily L-Proline and its analogues. As direct comparative data is scarce, we will establish a framework for evaluation, grounded in the known attributes of the morpholine scaffold and provide a detailed experimental protocol for self-validation, empowering researchers to make data-driven decisions for their specific applications.

Section 1: Profiling the Candidate: 4-Methylmorpholine-2-carboxylic Acid

4-Methylmorpholine-2-carboxylic acid is a heterocyclic, non-proteinogenic amino acid analogue. Structurally, it can be viewed as a proline analogue where the γ-methylene group is replaced by an oxygen atom. This substitution has profound implications for its chemical properties and its behavior when incorporated into a larger molecule.

Key Physicochemical Properties:

  • Molecular Formula (Hydrochloride Salt): C₆H₁₂ClNO₃[2]

  • Molecular Weight (Hydrochloride Salt): 181.62 g/mol [2]

  • Structure: Contains a chiral center at the C2 position, making enantiomerically pure synthesis crucial for pharmaceutical applications.[1] The nitrogen atom is a tertiary amine, preventing it from acting as a hydrogen bond donor.

  • Synthesis: Enantioselective synthesis is achievable and has been reported, often starting from inexpensive chiral precursors like epichlorohydrin.[3][4] However, these are multi-step syntheses, which inherently contribute to the reagent's overall cost compared to proteinogenic amino acids.

Section 2: The Cost Analysis: A Quantitative Comparison

The primary barrier to the widespread adoption of novel building blocks is often cost. The synthetic complexity of 4-Methylmorpholine-2-carboxylic acid makes it a premium reagent compared to standard protected amino acids.

Building BlockSupplier Example & FormTypical Price (USD/gram)Price TierKey Cost Driver
4-Methylmorpholine-2-carboxylic acid ChemScene LLC[5]~$210/gram (for 100mg)

$
Multi-step, enantioselective synthesis
Fmoc-L-Proline Chem-Impex[6]~$4.90/gram (for 1kg)$Readily available, large-scale production
Fmoc-L-Thiazolidine-4-carboxylic acid Sigma-Aldrich~$127/gram (for 5g)

$
More complex synthesis than proline

Note: Prices are estimates based on publicly available catalog data (accessed January 2026) for research quantities and can vary significantly by supplier, purity, and scale.

Expert Interpretation: The cost of 4-Methylmorpholine-2-carboxylic acid is substantially higher than that of Fmoc-L-Proline, placing it in the category of a specialty reagent. Its use is justifiable only when the potential benefits—such as overcoming a specific challenge like poor solubility or peptide aggregation, or achieving a desired biological activity—are significant enough to outweigh the expense.

Section 3: The Benefit Analysis: Performance & Physicochemical Impact

While lacking direct head-to-head published studies, we can infer the potential benefits of incorporating 4-Methylmorpholine-2-carboxylic acid into a peptide sequence based on the well-documented influence of the morpholine scaffold.

Theoretical Advantages (The "Why"):
  • Enhanced Aqueous Solubility: The ether oxygen in the morpholine ring can act as a hydrogen bond acceptor, potentially disrupting the intermolecular hydrogen bonding that leads to peptide aggregation and poor solubility in aqueous media. This is a significant advantage in the development of injectable peptide therapeutics.

  • Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation than many other heterocyclic systems. Replacing a natural amino acid could protect a critical part of the peptide from enzymatic cleavage, thereby increasing its in-vivo half-life.[1]

  • Conformational Constraint: Like proline, the cyclic nature of this amino acid restricts the phi (φ) torsion angle of the peptide backbone. However, the different geometry of the six-membered morpholine ring compared to proline's five-membered pyrrolidine ring will induce a unique local conformation, which can be exploited to fine-tune the peptide's overall 3D structure for optimal receptor binding.[7][8]

  • Disruption of Aggregation during SPPS: In Solid-Phase Peptide Synthesis (SPPS), problematic sequences, particularly those rich in hydrophobic residues, are prone to aggregation, leading to incomplete coupling and failed syntheses. The introduction of conformationally unique, kink-inducing residues like this morpholine derivative could act similarly to pseudoprolines, disrupting the secondary structures that cause aggregation and improving synthetic outcomes.[9]

Diagram 1: Structural Comparison of Key Proline Analogues

cluster_0 4-Methylmorpholine-2-carboxylic acid cluster_1 L-Proline cluster_2 L-Thiazolidine-4-carboxylic acid a a b b c c

Caption: Chemical structures of 4-Methylmorpholine-2-carboxylic acid and its common alternatives.

Section 4: A Framework for Decision Making

Given the high cost and theoretical benefits, a rational decision-making process is required. The following workflow can guide a researcher in determining if 4-Methylmorpholine-2-carboxylic acid is a viable candidate for their project.

Diagram 2: Decision Workflow for Selecting a Proline Analogue

G start Project Start: Design a new peptide/peptidomimetic problem Identify Synthesis/Property Challenge (e.g., Aggregation, Low Solubility, Metabolic Instability) start->problem is_proline Is Proline or a Proline Analogue Relevant to this Position? problem->is_proline use_proline Use Standard Fmoc-L-Proline is_proline->use_proline No Challenge OR No Relevance consider_alt Consider Advanced Analogues is_proline->consider_alt Yes cost_check Is the project budget compatible with a high-cost (>100x Proline) building block? consider_alt->cost_check cost_check->use_proline No validate Perform Validation Experiment (See Protocol 1) cost_check->validate Yes analyze Analyze Results: - Coupling Efficiency (HPLC) - Purity & Yield - Solubility/Property Improvement validate->analyze decision Adopt or Reject 4-Me-Moc-OH for this project analyze->decision adopt Proceed with Synthesis decision->adopt Benefit Outweighs Cost reject Re-evaluate with other (lower-cost) analogues decision->reject Benefit Does Not Outweigh Cost G prep 1. Resin Swelling & Fmoc Deprotection couple1 2. Couple Fmoc-Gly-OH prep->couple1 deprot1 3. Deprotect couple1->deprot1 couple2 4. Couple Fmoc-Ala-OH deprot1->couple2 deprot2 5. Deprotect couple2->deprot2 couple_X 6. Couple Variable Fmoc-X-OH (Pro or 4-Me-Moc) deprot2->couple_X deprot3 7. Deprotect couple_X->deprot3 couple3 8. Couple Fmoc-Ala-OH deprot3->couple3 deprot4 9. Deprotect couple3->deprot4 couple4 10. Couple Fmoc-Gly-OH deprot4->couple4 deprot5 11. Final Deprotect couple4->deprot5 cleave 12. Cleavage from Resin deprot5->cleave analyze 13. HPLC/MS Analysis of Crude Peptide cleave->analyze

Caption: Step-by-step workflow for the comparative synthesis and analysis.

Step-by-Step Methodology:

Two parallel syntheses should be performed.

  • Resin Preparation (for each synthesis):

    • Place 100 mg of Rink Amide resin in a 10 mL SPPS vessel.

    • Swell the resin in 5 mL of DMF for 30 minutes with gentle agitation.

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF. Agitate for 3 minutes. Drain.

    • Repeat the piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling Cycle (Repeat for each amino acid in sequence):

    • Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HBTU in 2 mL of DMF. Add 8 equivalents of DIPEA. Vortex for 1 minute.

    • Coupling: Add the activated amino acid solution to the resin. Agitate for 45-60 minutes.

    • Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

    • Confirmation (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, recouple for another 30 minutes.

    • Deprotection: Add 5 mL of 20% piperidine in DMF and agitate for 3 minutes. Drain. Repeat for 10 minutes.

    • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to prepare for the next coupling.

  • Cleavage and Work-up:

    • After the final Fmoc deprotection and washing of the full-length peptide, wash the resin with DCM (3 x 5 mL) and dry under a stream of nitrogen for 15 minutes.

    • Add 2 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.

    • Agitate at room temperature for 2 hours.

    • Filter the solution into a 15 mL centrifuge tube, collecting the cleaved peptide.

    • Precipitate the crude peptide by adding 10 mL of cold diethyl ether. Centrifuge for 5 minutes at 3000 rpm.

    • Decant the ether, wash the peptide pellet with another 10 mL of cold ether, and centrifuge again.

    • Dry the white peptide pellet under vacuum.

  • Analysis and Validation:

    • Dissolve the crude peptide in a known volume of water/acetonitrile.

    • Analyze by analytical RP-HPLC, monitoring at 220 nm.

    • Compare the two chromatograms:

      • Purity: Calculate the area-under-the-curve for the main product peak relative to all other peaks. A successful coupling of 4-Methylmorpholine-2-carboxylic acid should result in a purity profile comparable to the proline-containing peptide.

      • Byproducts: Look for deletion peaks (mass of the target peptide minus the mass of the variable amino acid) which would indicate failed coupling.

    • Confirm the mass of the main peak by LC-MS to verify the identity of the synthesized peptide.

Conclusion

4-Methylmorpholine-2-carboxylic acid represents a high-cost, high-potential building block for peptide and peptidomimetic synthesis. Its primary value proposition lies not in replacing proline ubiquitously, but in its strategic deployment to solve specific, challenging problems such as poor solubility, metabolic instability, or peptide aggregation during synthesis. The significant cost differential necessitates a rigorous, data-driven evaluation before committing to its use on a larger scale. The validation protocol provided in this guide offers a direct and reliable pathway for researchers to generate their own comparative data, ensuring that the decision to incorporate this novel analogue is based on tangible performance benefits that justify the investment. As more data on the conformational and biological impact of morpholine-based amino acids becomes available, their role in rational drug design will undoubtedly become more prominent.

References

  • Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(9), 3662–3664. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylmorpholine-2-carboxylic acid hydrochloride. PubChem Compound Database. Retrieved January 3, 2026, from [Link]

  • Chem-Impex International. (n.d.). Fmoc-L-proline. Retrieved January 3, 2026, from [Link]

  • Henegar, K. E., et al. (2008). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. Tetrahedron Letters, 49(35), 5212-5215. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved January 3, 2026, from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 3, 2026, from [Link]

  • Bayer, E. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3210–3219. [Link]

  • Grotenbreg, G. M., et al. (2004). Synthesis and application of carbohydrate-derived morpholine amino acids. The Journal of Organic Chemistry, 69(24), 8331–8339. [Link]

  • Hou, Y., et al. (1996). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Journal of Peptide Research, 47(5), 389-397. [Link]

  • Wireko, F. C., et al. (1998). Biological and conformational studies of [Val4]morphiceptin and [D-Val4]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Journal of Medicinal Chemistry, 41(9), 1437–1445. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methylmorpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Methylmorpholine-2-carboxylic acid hydrochloride (CAS No. 841274-05-3). As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you have the critical information needed to maintain a safe and compliant laboratory environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Core Principle: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This compound is a heterocyclic compound that presents several health risks.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these hazards.[3][4][5]

Causality of Hazards: This compound is the hydrochloride salt of an N-methylated morpholine carboxylic acid. The morpholine ring is a common motif in pharmacologically active compounds, but it and its derivatives can be irritating and harmful.[2] The hydrochloride salt form suggests it is a solid that can easily form dust and is likely acidic in nature, contributing to its irritant properties.

Quantitative Hazard and Disposal Data

Hazard PictogramGHS ClassificationHazard StatementHazard Class

H302Harmful if swallowedAcute Toxicity, Oral (Category 4)[3][4][5]
H315Causes skin irritationSkin Corrosion/Irritation (Category 2)[3][4][5]
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)[3][4][5]
H335May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)[3][4][5]

Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, a stringent PPE protocol is not merely a recommendation but a critical safety requirement.

  • Eye and Face Protection: Wear safety goggles or a face shield that provides comprehensive protection against dust and splashes.[6][7] Standard safety glasses are insufficient.

    • Rationale: The compound is classified as a serious eye irritant.[3][4][5] Direct contact can cause significant damage.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[6] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

    • Rationale: This compound causes skin irritation.[3][4][5] Proper gloves prevent dermal absorption and local irritation.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation or spillage, consider a chemical-resistant apron.

    • Rationale: Protects personal clothing and underlying skin from contamination.

  • Respiratory Protection: All handling of the solid compound that could generate dust should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation.[7][8][9]

    • Rationale: The compound may cause respiratory irritation.[3][4][5] A fume hood provides the primary engineering control to prevent exposure.

Core Disposal Protocol: Waste Segregation and Collection

The fundamental rule for disposing of this compound is to treat it as a regulated hazardous chemical waste.[7] On-site treatment, such as neutralization, is strongly discouraged as it can lead to hazardous reactions and is often non-compliant with local regulations.

Step-by-Step Waste Collection Workflow:

  • Designate a Waste Container:

    • Select a container made of compatible material (e.g., high-density polyethylene) with a secure, sealable lid.

    • The container must be clean, in good condition, and dedicated solely to this waste stream or compatible solid chemical waste.

    • Rationale: A dedicated and properly sealed container prevents accidental spills, leaks, and reactions with incompatible substances.[10]

  • Accurate and Compliant Labeling:

    • Immediately label the container as "Hazardous Waste."

    • The label must clearly state the full chemical name: "this compound" and its CAS number "841274-05-3."

    • List all associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • Note the accumulation start date.

    • Rationale: Proper labeling is a legal requirement and is critical for safe handling, storage, and final disposal by your institution's Environmental Health and Safety (EHS) office and licensed waste contractors.[11] It prevents dangerous mixing of incompatible chemicals.

  • Transferring Waste Material:

    • Carefully transfer the waste chemical into the designated container inside a chemical fume hood to control dust.

    • Avoid creating dust. If cleaning residual powder from a flask or surface, wet the material slightly with a suitable solvent (like isopropanol) if compatible, and wipe it up with a chemical wipe, which should also be disposed of in the hazardous waste container.

    • Rationale: Minimizing dust generation directly reduces the risk of inhalation and skin/eye exposure.[4]

  • Secure Storage Pending Disposal:

    • Keep the waste container tightly sealed when not in use.[7][9]

    • Store the container in a designated, well-ventilated satellite accumulation area that is away from incompatible materials like strong oxidizing agents and bases.[8][11][12]

    • Follow your institution's guidelines for waste storage limits and pickup schedules.

    • Rationale: Safe storage prevents the release of vapors and protects against accidental reactions or spills.

Emergency Procedures for Spills and Accidental Release

Accidents can happen. A prepared response is key to mitigating risk.

  • For Small Spills (Solid):

    • Ensure the area is well-ventilated and restrict access.

    • Wearing full PPE, gently sweep or vacuum (if a HEPA-filtered vacuum is available) the solid material to avoid generating dust.[9]

    • Place the collected material and any contaminated cleaning supplies into the labeled hazardous waste container.[7]

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[9]

  • For Large Spills:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, eliminate any potential ignition sources as a precaution, given that the parent amine is flammable.[12][13]

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9][13]

    • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical advice.[4][9]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7][9]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][13]

The Disposal Decision Workflow

The proper disposal of any laboratory chemical follows a structured, risk-averse pathway. The primary decision is never how to treat the chemical yourself, but how to prepare it for safe collection by trained professionals. This workflow must be a self-validating system, ensuring safety and compliance at each step.

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs Institutional & Vendor Responsibility A Waste Generation (4-Methylmorpholine-2-carboxylic acid HCl) B Hazard Identification (Review SDS & GHS Info) A->B Step 1 C Select & Label Container ('Hazardous Waste', Chemical Name, Hazards) B->C Step 2 D Segregated Storage (Secure, Ventilated Area) C->D Step 3 E Contact EHS for Pickup (Submit Waste Manifest) D->E Step 4 F EHS Professional Collection E->F Hand-off G Licensed Hazardous Waste Vendor F->G Transport H Final Disposal (e.g., High-Temperature Incineration) G->H Processing

Caption: Disposal workflow for 4-Methylmorpholine-2-carboxylic acid HCl.

Prohibited Disposal Methods

To ensure safety and environmental protection, the following disposal methods are strictly prohibited:

  • Drain Disposal: NEVER wash this chemical down the sink or drain.[7][8][10] Heterocyclic compounds can be toxic to aquatic life and disrupt wastewater treatment processes.[2][6]

  • Trash Disposal: Do not dispose of this chemical in the regular solid waste trash. It is not considered a benign solid and must be managed as regulated chemical waste.

  • Unauthorized Incineration: Do not attempt to burn the chemical in the open or in standard laboratory furnaces. Proper incineration requires high temperatures and specialized scrubbers to handle potentially toxic combustion byproducts like nitrogen oxides.[4][8]

  • On-Site Neutralization: Do not attempt to neutralize the waste. This can be an unpredictable reaction for personnel not fully trained in chemical neutralization and may violate local waste disposal regulations.

By adhering to this guide, you ensure that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and protects the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • NuGeneration Technologies, LLC. (2015, May 10). Safety Data Sheet (SDS): 4-methylmorpholine. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021, December). ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylmorpholine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Navigating the Safe Handling of 4-Methylmorpholine-2-carboxylic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth information on the safe handling of 4-Methylmorpholine-2-carboxylic acid hydrochloride (CAS RN: 841274-05-3), a specialized morpholine derivative. By understanding the inherent chemical properties and potential hazards, laboratory personnel can implement robust safety protocols, ensuring a secure research environment.

Understanding the Hazard Profile

This compound is classified with the following GHS hazard statements, indicating its potential risks[1]:

  • H302: Harmful if swallowed: Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin can result in irritation and inflammation.

  • H319: Causes serious eye irritation: Contact with the eyes can cause significant irritation and potential damage.

  • H335: May cause respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE, drawing from best practices for handling corrosive and irritating chemicals.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides comprehensive protection against splashes and airborne particles, safeguarding against serious eye irritation.
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coat or chemical-resistant apronPrevents direct skin contact, which can cause irritation. Regular inspection of gloves for any signs of degradation is crucial.
Respiratory NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gasesRecommended when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosol generation. This minimizes the risk of respiratory tract irritation.
Feet Closed-toe shoesProtects feet from potential spills.

Engineering Controls and Work Practices: Creating a Safe Environment

Beyond personal protective equipment, the laboratory environment and handling procedures play a pivotal role in ensuring safety.

Ventilation: The Unseen Protector

Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of any dust or aerosols.[2]

Prudent Handling Practices
  • Avoid generating dust: Handle the solid material carefully to prevent it from becoming airborne.

  • Grounding and Bonding: For larger quantities, take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.

  • Use non-sparking tools: When applicable, utilize non-sparking tools to prevent ignition sources.[2]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical, and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.

Step-by-Step Handling Protocol

The following protocol outlines a systematic approach to safely handle this compound in a laboratory setting.

Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe 1. Don Appropriate PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill 3. Prepare Spill Kit prep_hood->prep_spill handle_weigh 4. Weigh in Fume Hood prep_spill->handle_weigh handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve 6. Dissolve with Care handle_transfer->handle_dissolve cleanup_decon 7. Decontaminate Work Area handle_dissolve->cleanup_decon cleanup_ppe 8. Remove PPE Correctly cleanup_decon->cleanup_ppe cleanup_store 9. Store in a Cool, Dry, Well-Ventilated Area cleanup_ppe->cleanup_store

Caption: A step-by-step workflow for the safe handling of this compound.

Spill and Emergency Procedures

Preparedness is key to effectively managing accidental releases.

Spill Response
  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation. Absorb liquid spills with an inert, non-combustible material like sand or vermiculite.

  • Collect and Dispose: Place the contained material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all waste material in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[4] Do not dispose of down the drain or in regular trash.

By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Fondchem. Product Details for 4-Methyl-2-morpholinecarboxylic acid HCl. [Link]

  • NUGENTEC. Safety Data Sheet for 4-methylmorpholine. [Link]

  • Aaron Chemicals LLC. Safety Data Sheet for (2R,3S)-2-Methylmorpholine-3-carboxylic acid hydrochloride. [Link]

  • NUGENTEC. Safety Data Sheet (SDS) for 4-methylmorpholine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.